1-Methylguanidine Sulfate
Description
Properties
IUPAC Name |
2-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJBGQERCCGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060504 | |
| Record name | Guanidine, methyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-12-9 | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, methyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[methylguanidinium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the pKa of 1-Methylguanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 1-Methylguanidine Sulfate. This document outlines its physicochemical properties, the experimental determination of its pKa, and its relevance in biological systems.
Introduction to this compound
1-Methylguanidine is a small, organic compound derived from protein catabolism and is also a product of putrefaction.[1][2][3] It is often studied in the form of its sulfate salt to improve its handling and stability. The guanidine group in 1-methylguanidine is highly basic, readily accepting a proton to form the methylguanidinium cation. The pKa value, which describes the tendency of this cation to deprotonate, is a critical parameter in understanding its behavior in physiological and chemical systems. This is particularly relevant in drug design and development, where the ionization state of a molecule influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Biologically, 1-methylguanidine is recognized as a uremic toxin, accumulating in individuals with renal failure.[1][2][4] It has been shown to have various biological effects, including the inhibition of nitric oxide synthase (iNOS) and the modulation of inflammatory responses.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-methylguanidine and its sulfate salt is presented below.
| Property | Value | Source |
| Compound | 1-Methylguanidine | |
| IUPAC Name | N-methylguanidine | |
| Molecular Formula | C2H7N3 | |
| Average Molecular Weight | 73.097 g/mol | |
| Monoisotopic Molecular Weight | 73.064 Da | |
| pKa (Strongest Basic) | 12.78 (Predicted) | [3] |
| Physiological Charge | 1 | [3] |
| Compound | This compound | |
| IUPAC Name | bis(2-methylguanidine);sulfuric acid | [5] |
| Molecular Formula | C4H16N6O4S | [5] |
| Molecular Weight | 244.28 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Water Solubility | Soluble | [6] |
Experimental Determination of pKa
The pKa of guanidine derivatives like 1-methylguanidine is typically determined using potentiometric titration. This is a highly accurate and widely used method for measuring pKa values.[7][8]
In a potentiometric titration for pKa determination, a solution of the compound is titrated with a standardized solution of a strong acid or base.[8] The pH of the solution is monitored throughout the titration using a calibrated pH electrode.[9][10] A plot of pH versus the volume of titrant added results in a titration curve. The inflection point of this curve corresponds to the point where half of the compound is in its protonated form and half is in its deprotonated form. At this half-equivalence point, the pH of the solution is equal to the pKa of the compound.[8]
The following is a generalized protocol for the determination of the pKa of a basic compound like 1-methylguanidine using potentiometric titration.[9][10]
Materials and Reagents:
-
This compound
-
Deionized water (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Apparatus:
-
Potentiometer or pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (for dispensing titrant)
-
Beaker or reaction vessel
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a strong base.
-
Initial pH Adjustment: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) by adding 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is located at the inflection point of the sigmoid curve.
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results. Calculate the average pKa and the standard deviation.
Visualizations
The following diagram illustrates the experimental workflow for determining the pKa of 1-Methylguanidine by potentiometric titration.
References
- 1. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guanidine, N-methyl-, sulfate (2:1) | C4H16N6O4S | CID 71501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 21770-81-0: 1-Methylguanidine hydrochloride [cymitquimica.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
1-Methylguanidine Sulfate chemical properties and structure
An In-depth Technical Guide to 1-Methylguanidine Sulfate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.
Chemical Identity and Structure
This compound is an organic salt. The structure consists of two protonated 1-methylguanidine cations and one sulfate anion. The positive charge on the 1-methylguanidinium cation is delocalized across the planar CN3 core.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 598-12-9[1][2][3][4] |
| IUPAC Name | bis(2-methylguanidine);sulfuric acid[5] |
| Synonyms | Methylguanidine sulfate, Bis(methylguanidinium) sulphate, Nthis compound (2:1)[5][6] |
Table 2: Structural Representations
| Representation | String |
| SMILES | CN=C(N)N.CN=C(N)N.OS(=O)(=O)O[6] |
| InChI | InChI=1S/2C2H7N3.H2O4S/c21-5-2(3)4;1-5(2,3)4/h21H3,(H4,3,4,5);(H2,1,2,3,4)[5][7] |
| InChIKey | WTYJBGQERCCGAD-UHFFFAOYSA-N[5][7] |
Structural Diagram
Caption: 2D representation of the ionic components of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental and developmental settings.
Table 3: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C4H14N6·H2SO4 | [1][2] |
| Molecular Weight | 244.27 g/mol | [1][2][3] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 240 °C | [4][8] |
| Solubility | Soluble in water | [4][8] |
| Purity | >97.0% (by Total Nitrogen) | [4][8] |
Experimental Protocols
Synthesis
A common route for the synthesis of guanidinium salts involves the reaction of a corresponding amine with a guanidinylating agent, followed by salt formation with the desired acid. For this compound, a plausible synthesis pathway is the reaction of methylamine with a cyanamide derivative to form 1-methylguanidine, which is then neutralized with sulfuric acid.
A patent for the production of 1-methyl-3-nitroguanidine mentions the nitration of methyl guanidine sulfates as a procedural step, suggesting that methylguanidine sulfate is a readily available intermediate.[9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 598-12-9 | TCI AMERICA [tcichemicals.com]
- 5. Guanidine, N-methyl-, sulfate (2:1) | C4H16N6O4S | CID 71501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eontrading.uk [eontrading.uk]
- 7. This compound(598-12-9) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | 598-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1-Methylguanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylguanidine Sulfate. Due to the limited availability of public quantitative data, this document focuses on providing a robust framework for determining its solubility. This includes a detailed, adaptable experimental protocol and illustrative data representations. The information herein is intended to empower researchers to accurately assess the solubility of this compound in various solvents, a critical parameter in drug development and formulation.
Introduction to this compound
This compound is a salt of the organic compound 1-methylguanidine. Guanidinium and its derivatives are of significant interest in medicinal chemistry due to their biological activities. Understanding the solubility of this compound is fundamental for its application in pharmaceutical formulations, chemical synthesis, and various research applications. Solubility dictates the bioavailability, dosage form design, and the choice of solvents for analytical and preparative procedures.
Solubility of this compound: An Overview
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Water | 80.1 | 10.2 | Value to be determined |
| Methanol | 32.7 | 5.1 | Value to be determined |
| Ethanol | 24.5 | 4.3 | Value to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Value to be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Value to be determined |
Disclaimer: The solubility values in this table are placeholders and are intended for illustrative purposes only. Researchers must determine these values experimentally using the protocol outlined below.
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[1] This method is robust and can be adapted for various solvents and temperatures.
Materials
-
This compound (high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of analytical grade
-
Constant temperature shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Appropriate vials for sample collection
-
Analytical instrumentation for quantification (e.g., HPLC-UV, IC, or LC-MS)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a constant temperature shaker bath (e.g., 25°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.[1] This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification of this compound:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
HPLC-UV Method: A simple and sensitive HPLC method with UV detection can be employed. The system would typically consist of a C18 column and a mobile phase of acidified water or a buffer. Detection is often performed at a low UV wavelength, such as 195 nm.[2]
-
Ion Chromatography (IC): IC with suppressed conductivity detection is another suitable method for quantifying guanidinium salts.[3]
-
LC-MS: For higher sensitivity and selectivity, LC-MS can be utilized, potentially with a derivatization step to enhance detection.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Determination
Caption: Key factors influencing the solubility of this compound.
References
1-Methylguanidine Sulfate mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of 1-Methylguanidine Sulfate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylguanidine (1-MG), a metabolic product of creatine, is a known uremic toxin that accumulates in patients with renal failure. While historically considered a waste product, recent research has unveiled its diverse and complex roles in various biological systems. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its interactions with key molecular targets and its impact on cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the physiological and pathological significance of 1-MG.
Introduction
1-Methylguanidine is a small, positively charged molecule that belongs to the guanidino compounds group.[1] Its concentration is significantly elevated in the serum of uremic patients, leading to its classification as a uremic toxin.[2] The biological effects of 1-MG are multifaceted, ranging from cytotoxicity in renal cells to modulation of inflammatory responses and enzyme inhibition.[3][4] This guide will explore the core mechanisms through which this compound exerts its effects on biological systems.
Molecular Mechanisms of Action
The biological activities of this compound are a consequence of its interaction with a variety of molecular targets. These interactions can lead to the modulation of enzymatic activity, alterations in ion channel function, and the dysregulation of signaling pathways.
Inhibition of Nitric Oxide Synthase (NOS)
1-Methylguanidine is a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1][5] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of inflammatory conditions.
-
Mechanism: 1-MG competes with the substrate L-arginine for binding to the active site of NOS, thereby reducing the synthesis of NO.[6] While it is considered a weak inhibitor compared to other guanidino compounds like asymmetric dimethylarginine (ADMA), its elevated concentration in uremia may contribute to the observed alterations in NO metabolism.[6]
Quantitative Data: Inhibition of Nitric Oxide Synthase
| Compound | Enzyme | IC50 | Ki | Reference |
| Aminoguanidine (related compound) | iNOS (murine macrophages) | 2.1 µM | N/A | [7] |
| 1-Methylguanidine | iNOS (murine macrophages) | Weak inhibition at 100 µM, significant at 1000 µM | N/A | [6] |
Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of 1-Methylguanidine on iNOS activity.
-
Enzyme Source: Purified recombinant iNOS or lysate from cytokine-stimulated macrophages (e.g., RAW 264.7 cells).
-
Substrate: L-[¹⁴C]arginine.
-
Assay Buffer: Typically contains HEPES, DTT, and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding L-[¹⁴C]arginine. c. Allow the reaction to proceed for a defined period at 37°C. d. Stop the reaction by adding a stop buffer (e.g., containing EDTA). e. Separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine using cation-exchange chromatography. f. Quantify the amount of L-[¹⁴C]citrulline produced using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each 1-Methylguanidine concentration and determine the IC50 value by non-linear regression analysis.
Signaling Pathway: 1-Methylguanidine and iNOS Inhibition
Figure 1: Inhibition of iNOS by 1-Methylguanidine.
Modulation of Inflammatory Responses
1-Methylguanidine exhibits both pro- and anti-inflammatory effects, depending on the context. Its most notable anti-inflammatory action is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.[1][5]
-
Mechanism: The precise mechanism by which 1-MG inhibits TNF-α release is not fully elucidated but may involve interference with intracellular signaling cascades upstream of TNF-α transcription and translation, potentially involving the NF-κB pathway.
Quantitative Data: Inhibition of TNF-α Release
| Cell Line | Stimulant | 1-Methylguanidine Concentration | Inhibition of TNF-α Release | Reference |
| J774 macrophages | LPS | 1 mM | 73% | [4] |
Experimental Protocol: TNF-α Release Assay in Macrophages
This protocol outlines a method to measure the effect of 1-Methylguanidine on TNF-α secretion from macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774).
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure: a. Plate macrophages and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with LPS. d. After an incubation period (e.g., 4-24 hours), collect the cell culture supernatant. e. Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the TNF-α concentrations in the supernatants of 1-MG-treated cells to those of untreated, LPS-stimulated cells to determine the percentage of inhibition.
Signaling Pathway: Putative Inhibition of TNF-α Release
Figure 2: Potential mechanism of 1-MG on TNF-α release.
Induction of Oxidative Stress and Apoptosis in Renal Cells
In the context of uremia, 1-Methylguanidine is a significant contributor to renal cell damage through the induction of oxidative stress and apoptosis.[3]
-
Mechanism: 1-MG enhances the production of reactive oxygen species (ROS), possibly through the activation of NADPH oxidase.[8] This increase in oxidative stress leads to cellular damage and the activation of apoptotic pathways in renal proximal tubular cells.[3]
Quantitative Data: Cytotoxicity in HK-2 Cells
| 1-MG Concentration | Cell Viability (% of Control) | Apoptotic Ratio (%) | Reference |
| 0.25 mM | ~80% | Not Reported | [3] |
| 0.5 mM | ~60% | Increased | [3] |
| 1.0 mM | ~40% | Not Reported | [3] |
Experimental Protocol: Assessment of 1-Methylguanidine Cytotoxicity in HK-2 Cells
This protocol details the steps to evaluate the toxic effects of 1-MG on human kidney proximal tubular (HK-2) cells.
-
Cell Culture: Culture HK-2 cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in multi-well plates and, upon reaching confluence, treat with varying concentrations of this compound for 24-48 hours.
-
Cell Viability Assay (MTT Assay): a. After treatment, add MTT solution to each well and incubate. b. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Harvest the treated cells. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and quantify the percentage of apoptotic cells.
Workflow: 1-MG Induced Renal Cell Apoptosis
Figure 3: 1-MG-induced apoptosis in renal cells.
Other Biological Activities
1-Methylguanidine has been reported to interact with several other biological targets, although the data for these interactions are less extensive.
-
Inhibition of Trypsin: As an alkylated guanidine, 1-MG can inhibit the activity of the serine protease trypsin.[9]
-
Inhibition of Cytochrome P450: It has been shown to inhibit the metabolism of certain drugs mediated by cytochrome P450 enzymes in human liver microsomes.[9]
-
Interaction with Ion Channels: Guanidine and its derivatives can affect the function of ion channels, including potassium and sodium channels.[10]
-
Precursor for BACE1 Inhibitors: 1-Methylguanidine hydrochloride serves as a precursor in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease research.[3]
Conclusion
This compound is a biologically active molecule with a range of effects on cellular function. Its role as a uremic toxin is well-established, with its cytotoxic effects on renal cells being a key contributor to the pathophysiology of chronic kidney disease. Furthermore, its ability to modulate inflammatory responses and inhibit key enzymes such as nitric oxide synthase highlights its broader physiological and pathological significance. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the diverse actions of 1-Methylguanidine and to explore its potential as a therapeutic target or a biomarker in various disease states.
References
- 1. Promoter methylation confers kidney-specific expression of the Klotho gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter methylation and age-related downregulation of Klotho in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Virtual Screening and Structure-Based Discovery of Indole Acylguanidines as Potent β-secretase (BACE1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Klotho Promoter Methylation Is Associated with Severity of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute and Relative Activity Values in Assessing the Effect of NADPH Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promoter methylation confers kidney-specific expression of the Klotho gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical and Physiological Effects of 1-Methylguanidine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Methylguanidine (MG), a known uremic toxin that accumulates in patients with renal failure, exerts a range of biochemical and physiological effects. Primarily recognized for its nephrotoxicity, MG also impacts the cardiovascular, neurological, and immune systems. Its mechanisms of action are multifaceted, involving the inhibition of nitric oxide synthase (NOS) and the modulation of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), leading to increased oxidative stress. This technical guide provides a comprehensive overview of the current understanding of 1-Methylguanidine Sulfate, with a focus on its quantitative effects, the experimental protocols used to investigate them, and the signaling pathways involved.
Introduction
1-Methylguanidine (MG) is a small, water-soluble organic compound that is a metabolic product of creatine.[1] Under normal physiological conditions, it is excreted by the kidneys. However, in the context of renal dysfunction, MG accumulates in the body, contributing to the clinical syndrome of uremia.[1][2] This document details the biochemical and physiological consequences of elevated 1-Methylguanidine levels, presented as the sulfate salt. The effects described are primarily attributed to the 1-Methylguanidine cation.
Biochemical and Physiological Effects
Renal Effects
1-Methylguanidine is a significant contributor to the progression of renal dysfunction. Studies in animal models have demonstrated that administration of MG leads to a decline in renal function, characterized by a reduction in the glomerular filtration rate (GFR).[3]
Cardiovascular Effects
The cardiovascular system is notably affected by elevated levels of 1-Methylguanidine. It has been shown to induce dose-dependent increases in mean blood pressure in both normotensive and spontaneously hypertensive rats.[4] The heart rate response, however, appears to differ depending on the hypertensive state of the animal model, with increases observed in hypertensive rats and decreases in normotensive rats.[4]
Neurological Effects
As a uremic toxin, 1-Methylguanidine is implicated in the neurological complications associated with renal failure.[5] It can cross the blood-brain barrier and may contribute to uremic encephalopathy. In vitro studies have shown that MG can enhance the pro-apoptotic effects of oxidative stress on glial cells, suggesting a role in neurodegeneration.[5]
Effects on Oxidative Stress
1-Methylguanidine is known to increase oxidative stress.[1] This is thought to be mediated, in part, through the inhibition of nitric oxide synthase and the stimulation of reactive oxygen species (ROS) production.[1] In vitro studies have demonstrated that MG enhances the oxidative metabolism of neutrophils.
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of 1-Methylguanidine.
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| Toxicity (LD50) | Mouse (for 1-Ethyl-1-methylguanidine tartrate) | 129 mg/kg | Intravenous; induced spastic paralysis. | [6] |
| Renal Function | Rat | Not specified | Administration of MG induced a significant decrease in renal function. | [3] |
| Mean Blood Pressure | Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto Rats (WKY) | 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg (intravenous) | Dose-dependent increases in both SHR and WKY. | [4] |
| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 1.03, 2.05, 6.39, 20.45 mg/kg (intravenous) | Dose-dependent increase. | [4] |
| Heart Rate | Wistar-Kyoto Rats (WKY) | 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg (intravenous) | Dose-dependent decrease. | [4] |
| TNF-α Release Inhibition (in vitro) | J774 macrophage cell line | 1 mM | 73% inhibition of LPS-stimulated TNF-α release. | [7] |
| TNF-α Release Inhibition (in vivo) | Rat | 30 mg/kg (intraperitoneal) | 98.71% inhibition of LPS-induced serum TNF-α. | [7] |
| Nitrite Production Inhibition | Activated murine macrophages | 1000 µM | 47.6% inhibition. | [8] |
| Parameter | Species | Normal Plasma Concentration | Uremic Plasma Concentration | Reference |
| 1-Methylguanidine | Human | Not consistently elevated | Can reach toxic levels in advanced uremia. | [2] |
| 1-Methylguanidine | Dog | 0.16 ± 0.04 µmol/l | 0.86 ± 0.32 µmol/l (acute renal failure) | [9] |
Experimental Protocols
Adenine-Induced Chronic Kidney Disease in Rats
This model is widely used to study the effects of uremic toxins like 1-Methylguanidine.
-
Objective: To induce chronic kidney disease in rats to mimic the uremic state.
-
Procedure:
-
The rats are fed a diet containing 0.75% (w/w) adenine for several weeks (e.g., 4 weeks).[4][8]
-
This diet leads to the development of tubulointerstitial nephritis, tubular obstruction, and a significant reduction in glomerular filtration rate, resulting in the accumulation of uremic toxins.[8][10]
-
Control animals are pair-fed the same diet without adenine.[10]
-
Renal function is monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels.[11]
Measurement of 1-Methylguanidine in Plasma by HPLC
A sensitive and specific method for quantifying MG levels in biological fluids.
-
Objective: To determine the concentration of 1-Methylguanidine in plasma samples.
-
Procedure:
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction using a cation-exchange column to isolate 1-Methylguanidine and an internal standard.
-
Chromatographic Separation: The separation is performed on a cation-exchange HPLC column.
-
Mobile Phase: A mixture of methanol and monochloroacetate is commonly used as the mobile phase.
-
Post-column Derivatization: The eluted MG is derivatized with an alkaline ninhydrin reagent to form a fluorescent product.
-
Detection: The fluorescent derivative is detected using a fluorescence detector.
-
Quantification: The concentration of MG is determined by comparing its peak area to that of the internal standard and a standard curve.
-
In Vivo Assessment of TNF-α Inhibition
This protocol describes how to evaluate the effect of 1-Methylguanidine on systemic inflammation in an animal model.
-
Objective: To determine the in vivo effect of 1-Methylguanidine on lipopolysaccharide (LPS)-induced TNF-α release.[7]
-
Procedure:
-
Wistar rats are used as the animal model.[7]
-
Animals are treated with 1-Methylguanidine (e.g., 30 mg/kg, intraperitoneally) prior to and after an LPS challenge.[7]
-
Inflammation is induced by administering LPS (from E. coli).[7]
-
Blood samples are collected at specific time points after the LPS challenge (e.g., 2 hours).[7]
-
Serum is separated, and TNF-α levels are quantified using a commercial ELISA kit.[7]
-
The percentage inhibition of TNF-α release is calculated by comparing the levels in MG-treated animals to those in vehicle-treated, LPS-stimulated control animals.[7]
-
Signaling Pathways
Inhibition of Nitric Oxide Synthase (NOS) Signaling
1-Methylguanidine is a known inhibitor of nitric oxide synthase, particularly the inducible isoform (iNOS).[1][8] This inhibition disrupts the normal production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The reduction in NO bioavailability contributes to the pathophysiology of uremia, including hypertension and endothelial dysfunction.
Modulation of TNF-α Signaling
1-Methylguanidine has been shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.[7] TNF-α is a key mediator of inflammation and apoptosis. By suppressing its release, MG may exert immunomodulatory effects. The downstream consequences of this inhibition in the context of uremia are complex and may involve pathways such as NF-κB and MAPK, which are known to be regulated by TNF-α.
Experimental Workflow for Investigating Cellular Effects
The following diagram illustrates a typical workflow for studying the cellular effects of 1-Methylguanidine in vitro.
Conclusion
This compound is a clinically significant uremic toxin with diverse and detrimental effects on multiple organ systems. Its ability to inhibit nitric oxide synthase and modulate inflammatory cytokines like TNF-α underscores its role in the pathophysiology of renal failure and its associated complications. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise molecular mechanisms of 1-Methylguanidine-induced toxicity and for the development of therapeutic strategies to mitigate its effects in patients with chronic kidney disease. Further investigation into its impact on signaling pathways such as NF-κB and MAPK is warranted to fully elucidate its complex biological activities.
References
- 1. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Pro-apoptotic effect of methylguanidine on hydrogen peroxide-treated rat glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RTECS NUMBER-MF2420000-Chemical Toxicity Database [drugfuture.com]
- 7. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. karger.com [karger.com]
- 11. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylguanidine Sulfate as a Metabolite in Physiological Fluids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylguanidine (MG), a product of protein catabolism, is a significant metabolite found in physiological fluids. Under normal physiological conditions, it is present at low concentrations. However, in certain pathological states, particularly in chronic kidney disease (CKD), its levels can rise dramatically, leading to its classification as a uremic toxin.[1][2][3][4] This guide provides a comprehensive overview of 1-Methylguanidine Sulfate, focusing on its quantification in biological matrices, its biological roles, and the experimental protocols for its study.
Introduction
1-Methylguanidine is a small, water-soluble organic compound that derives from the metabolism of creatinine.[3][5][6][7] While it is a normal constituent of human metabolism, its accumulation in the body is associated with a range of toxic effects, including neurotoxicity and oxidative stress.[1][8][9] This has made 1-methylguanidine a molecule of interest in the study of uremia and other metabolic disorders. This document serves as a technical resource for professionals in research and drug development, offering detailed methodologies and consolidated data on this important metabolite.
Quantitative Data in Physiological Fluids
The concentration of 1-methylguanidine is known to be significantly elevated in the physiological fluids of patients with renal failure compared to healthy individuals. The following tables summarize the reported quantitative data for 1-methylguanidine in human plasma/serum, urine, and cerebrospinal fluid (CSF).
Table 1: Concentration of 1-Methylguanidine in Human Plasma/Serum
| Subject Group | Concentration (μg/L) | Concentration (μmol/L) | Reference(s) |
| Healthy/Normal | 118.4 ± 95.0 | 1.62 ± 1.3 | [10] |
| Not specified | 0.85 ± 0.08 (well-controlled IDDM children) | [11][12] | |
| Not specified | 0.59 ± 0.11 (control children) | [11][12] | |
| Uremic/Chronic Renal Failure | 127.9 ± 27.8 | 1.75 ± 0.38 | [13] |
| Not specified | Not consistently elevated | [3][4] | |
| 5-7 times higher in blood cells than serum | Not specified | [14] |
Table 2: Concentration of 1-Methylguanidine in Human Urine
| Subject Group | Concentration (ng/mL) | Reference(s) |
| Healthy/Normal | < 100 (Lower limit of detection) | [5] |
| Uremic/Chronic Renal Failure | Elevated, but specific values vary | [3][15][16] |
Table 3: Concentration of 1-Methylguanidine in Human Cerebrospinal Fluid (CSF)
| Subject Group | Status | Reference(s) |
| Uremic | Substantially increased | [9][17][18] |
| Healthy/Normal | Low to undetectable | [9][17] |
Experimental Protocols
Accurate quantification of 1-methylguanidine in biological samples is crucial for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.
Quantification by HPLC with Fluorescence Detection
This method involves the separation of 1-methylguanidine from other components in the sample matrix by HPLC, followed by a post-column derivatization to produce a fluorescent product that can be detected with high sensitivity.
3.1.1. Sample Preparation (Plasma)
-
Solid-Phase Extraction (SPE): Cation-exchange SPE is employed to isolate 1-methylguanidine from plasma.[5]
-
Condition a cation-exchange SPE cartridge with methanol and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 1-methylguanidine with a suitable solvent (e.g., methanol containing ammonia).[19]
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
3.1.2. Sample Preparation (Urine)
-
Dilution: Urine samples are typically diluted with the HPLC mobile phase before injection.[5]
3.1.3. HPLC Conditions
-
Column: Ultrasil cation-exchange column.[5]
-
Mobile Phase: A mixture of methanol and monochloroacetate (e.g., 15/85, v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
3.1.4. Post-Column Derivatization
-
After elution from the HPLC column, the analyte is mixed with an alkaline ninhydrin reagent.[5]
-
The reaction is carried out in a heated reaction coil to facilitate the formation of a fluorescent derivative.
-
The fluorescent product is then detected by a fluorescence detector.
3.1.5. Detection
-
Fluorescence Detector: Excitation and emission wavelengths are set to optimize the detection of the ninhydrin derivative.
Quantification by LC-MS/MS
LC-MS/MS offers high selectivity and sensitivity for the quantification of 1-methylguanidine, often with simpler sample preparation.
3.2.1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[20][21]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the LC-MS/MS mobile phase.
-
3.2.2. Sample Preparation (Urine)
-
Dilution: Dilute the urine sample with the initial mobile phase (e.g., 1:10 or 1:100) to minimize matrix effects.[22]
3.2.3. LC-MS/MS Conditions
-
Column: A mixed-mode column with reversed-phase and cation-exchange properties is often used for better retention of polar compounds like 1-methylguanidine.[13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for 1-methylguanidine and an internal standard are monitored for quantification.
Signaling Pathways and Biological Roles
1-Methylguanidine is not merely an inert waste product; it exerts significant biological effects, particularly when its concentration is elevated.
Induction of Apoptosis
In the context of uremia, 1-methylguanidine has been shown to enhance oxidative stress-induced apoptosis.[4] This process is believed to contribute to the neurological complications associated with the condition. The proposed pathway involves the intrinsic apoptotic cascade.
Caption: Proposed apoptotic signaling pathway enhanced by 1-Methylguanidine.
Modulation of Inflammatory Responses
1-Methylguanidine has also been demonstrated to have immunomodulatory effects, specifically by inhibiting the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the enzyme inducible Nitric Oxide Synthase (iNOS).[1][6][12][23]
Caption: Inhibition of inflammatory pathways by 1-Methylguanidine.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of 1-methylguanidine in physiological fluids.
Caption: General experimental workflow for 1-Methylguanidine analysis.
Conclusion
This compound is a metabolite of significant clinical interest, particularly in the context of renal disease and its associated complications. Its role as a uremic toxin and its influence on cellular processes such as apoptosis and inflammation underscore the importance of accurate and reliable methods for its quantification. This guide provides a foundational understanding of 1-methylguanidine, offering detailed experimental protocols and a summary of its known concentrations in physiological fluids. The provided workflows and pathway diagrams serve to visually conceptualize the key processes involved in the study of this metabolite. Further research into the precise molecular mechanisms of 1-methylguanidine's action will be crucial for the development of targeted therapeutic strategies for conditions associated with its accumulation.
References
- 1. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 8. Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue and blood cell concentration of methylguanidine in rats and patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concentrations in serum and urinary excretion of guanidine, 1-methylguanidine, and 1,1-dimethylguanidine in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of methylguanidine in serum and urine from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Endogenous guanidino compounds as uremic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tracking Human Exposure to DPG and Its Derivatives: Wastewater and Urine Analysis in Guangzhou, China [mdpi.com]
- 23. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylguanidine Sulfate: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylguanidine (MG), the active component of 1-Methylguanidine Sulfate, is a naturally occurring metabolite that accumulates in the body under certain pathological conditions, most notably in chronic kidney disease (CKD), where it is recognized as a uremic toxin. Emerging research has identified MG as a multifaceted molecule with significant implications for various biological processes, including inflammation, apoptosis, and nitric oxide signaling. This technical guide provides an in-depth overview of the potential research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further investigation into its role in health and disease.
Core Properties of this compound
This compound is a salt form of 1-Methylguanidine, making it a stable and soluble compound for research purposes.
| Property | Value | Reference |
| CAS Number | 598-12-9 | [1][2] |
| Molecular Formula | C4H14N6·H2SO4 | [1][2] |
| Molecular Weight | 244.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Research Applications
The research applications of this compound primarily stem from the biological activities of 1-Methylguanidine.
Uremic Toxin Research
1-Methylguanidine is a well-established uremic toxin, with elevated levels observed in patients with renal failure.[4] Its accumulation is associated with various pathological conditions observed in CKD.
Quantitative Data: Plasma Concentrations of 1-Methylguanidine
| Condition | Plasma Concentration (µmol/L) | Reference |
| Normal Subjects | 0.18 ± 0.04 | [5] |
| Uremic Patients (non-dialyzed) | 1.73 ± 0.28 | [5] |
| Uremic Patients (hemodialysis) | 1.49 ± 0.24 | [5] |
Inflammation and Immune Response
1-Methylguanidine has been shown to exert both pro-inflammatory and anti-inflammatory effects, depending on the context. It can inhibit the activity of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α), suggesting a potential role in modulating inflammatory responses.[4][6]
Signaling Pathway: 1-Methylguanidine in Inflammation
1-Methylguanidine is implicated in the modulation of key inflammatory signaling pathways, including the NF-κB and JNK pathways.
Figure 1: Postulated signaling pathway for 1-Methylguanidine-induced inflammation.
Apoptosis
1-Methylguanidine has been demonstrated to induce apoptosis in various cell types. This pro-apoptotic effect is often linked to the induction of oxidative stress and the activation of caspase cascades.[7]
Signaling Pathway: 1-Methylguanidine-Induced Apoptosis
The apoptotic pathway triggered by 1-Methylguanidine involves the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and subsequent caspase activation.
Figure 2: Intrinsic pathway of apoptosis induced by 1-Methylguanidine.
Cardiovascular Research
The role of 1-Methylguanidine in cardiovascular pathophysiology is an area of active investigation. As an inhibitor of nitric oxide synthase, it can affect vascular tone and endothelial function. Its pro-inflammatory and pro-apoptotic properties may also contribute to the development of cardiovascular complications in the context of uremia.
Experimental Workflow: Studying Endothelial Dysfunction
A common in vitro model to study the effects of uremic toxins on endothelial function involves the use of cultured endothelial cells.
Figure 3: Experimental workflow for investigating endothelial dysfunction.
Experimental Protocols
Quantification of 1-Methylguanidine in Biological Samples
A highly sensitive method for the determination of 1-Methylguanidine in plasma and urine utilizes high-performance liquid chromatography (HPLC) with fluorescence detection following post-column derivatization.[1]
Protocol: HPLC Analysis of 1-Methylguanidine
-
Sample Preparation (Plasma):
-
Isolate 1-Methylguanidine and an internal standard from plasma using cation-exchange solid-phase extraction.[1]
-
-
Sample Preparation (Urine):
-
Dilute urine samples and inject directly.[1]
-
-
Chromatographic Separation:
In Vitro Cell-Based Assays
Protocol: Caspase-3 Activity Assay
This protocol is adapted from a general method for measuring caspase-3 activity in cultured cells.[9][10][11]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., endothelial cells, cardiomyocytes) to the desired confluency.
-
Treat cells with varying concentrations of this compound for predetermined time periods. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100) on ice.[2]
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add cell lysate to each well.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Conclusion
This compound is a valuable research tool for investigating the pathophysiology of uremia and its associated complications. Its role as a modulator of key cellular processes such as inflammation and apoptosis warrants further exploration in the context of renal disease, cardiovascular disorders, and other inflammatory conditions. The data and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept [mdpi.com]
- 6. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]
- 7. Pro-apoptotic effect of methylguanidine on hydrogen peroxide-treated rat glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. media.cellsignal.com [media.cellsignal.com]
The History and Discovery of Methylguanidine Compounds: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of methylguanidine, a simple yet pivotal molecule in toxicology and physiology. From its initial synthesis to its identification as a key uremic toxin, this document details the scientific journey of understanding methylguanidine's role in health and disease. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of its key signaling pathways to serve as a valuable resource for the scientific community.
A Historical Overview: From Synthesis to Uremic Toxin
The story of methylguanidine is intrinsically linked to its parent compound, guanidine. Guanidine was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine from Peruvian guano.[1] However, the first documented synthesis of methylguanidine was achieved later by Emil Alphonse Werner and James Bell in 1922.[2][3][4] Their work laid the foundation for future investigations into this and other related guanidino compounds.
The clinical significance of methylguanidine began to emerge in the latter half of the 20th century, with a growing focus on identifying the toxic substances responsible for the symptoms of uremia in patients with renal failure.[5][6][7] By the early 1970s, researchers like Giovannetti and colleagues had developed methods to quantify methylguanidine in biological fluids, providing evidence for its retention in patients with chronic renal failure.[8][9] These studies were crucial in establishing methylguanidine as a significant uremic toxin.[10]
Methylguanidine is now understood to be a product of protein catabolism and putrefaction.[10] A primary metabolic precursor to methylguanidine is creatinine, which can be converted to methylguanidine, particularly in the context of renal failure where creatinine levels are elevated.[11][12]
Physicochemical and Toxicological Data
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-methylguanidine | [10] |
| Molecular Formula | C2H7N3 | [10] |
| InChI Key | CHJJGSNFBQVOTG-UHFFFAOYSA-N | [10] |
| SMILES | CN=C(N)N | [10] |
Quantitative Levels in Biological Fluids
The concentration of methylguanidine is significantly elevated in the plasma of patients with uremia compared to healthy individuals.
| Subject Group | Plasma Methylguanidine Concentration (μmol/L) | Reference |
| Normal Subjects | 4.0 | [9] |
| Uremic Patients (Conservatively-treated) | 44.4 ± 5.71 | [9] |
| Uremic Patients (Dialysis-treated) | 42.4 ± 7.87 | [9] |
Toxicity Data
Key Experimental Protocols
Historical Synthesis of Methylguanidine Hydrochloride (Werner and Bell, 1922)
This method describes the preparation of methylguanidine hydrochloride from dicyandiamide and methylammonium chloride.[4][13]
Materials:
-
Dicyandiamide
-
Methylammonium chloride
-
Glycerol bath
-
Wide-mouthed test-tube
-
Alcohol
-
Chloroform
Procedure:
-
A mixture of dicyandiamide and methylammonium chloride is heated in a wide-mouthed test-tube partially immersed in a glycerol bath.
-
The temperature is raised to initiate the reaction, which becomes vigorous.
-
After the initial reaction subsides, the temperature is maintained to ensure the completion of the reaction.
-
The product is then extracted with alcohol.
-
Further purification can be achieved by extraction with pure, dry chloroform, in which methylguanidine hydrochloride is freely soluble.
Quantification of Methylguanidine in Plasma by HPLC with Post-Column Derivatization
This method is a highly sensitive and specific technique for measuring methylguanidine concentrations in biological fluids.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Ultrasil cation-exchange column
-
Methanol
-
Monochloroacetate
-
Alkaline ninhydrin reagent
-
Fluorescence detector
-
Cation-exchange solid-phase extraction cartridges
Procedure:
-
Sample Preparation:
-
Plasma samples: Isolate methylguanidine and an internal standard using cation-exchange solid-phase extraction.
-
Urine samples: Dilute and inject directly.
-
-
Chromatographic Separation:
-
Column: Ultrasil cation-exchange column.
-
Mobile Phase: A mixture of methanol and monochloroacetate (15/85, v/v).
-
-
Post-Column Derivatization:
-
The column effluent is mixed with an alkaline ninhydrin reagent.
-
-
Detection:
-
The resulting fluorescent product is detected online using a fluorescence detector.
-
In Vitro TNF-α Release Assay
This protocol is used to assess the effect of methylguanidine on the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages.[14]
Materials:
-
J774 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Methylguanidine
-
Cell culture medium and reagents
-
ELISA kit for TNF-α quantification
Procedure:
-
Culture J774 macrophages in appropriate cell culture plates.
-
Pre-incubate the cells with varying concentrations of methylguanidine overnight.
-
Challenge the cells with LPS (e.g., 6 x 10^3 U/mL) to stimulate TNF-α release.
-
After a 3-hour incubation period, collect the cell culture medium.
-
Quantify the concentration of TNF-α in the medium using a specific ELISA kit.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of NOS by monitoring the conversion of L-arginine to L-citrulline.[15][16][17]
Materials:
-
Source of NOS (e.g., tissue homogenate, purified enzyme)
-
[³H]L-arginine or [¹⁴C]L-arginine
-
Reaction buffer containing necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)
-
Stop buffer
-
Equilibrated resin (for separating L-arginine and L-citrulline)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and radiolabeled L-arginine.
-
Add the NOS-containing sample to initiate the reaction.
-
To test for inhibition, include varying concentrations of methylguanidine in the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the equilibrated resin to bind the unreacted radiolabeled L-arginine.
-
Centrifuge the samples and collect the supernatant containing the radiolabeled L-citrulline.
-
Quantify the amount of radiolabeled L-citrulline using a scintillation counter.
Signaling Pathways and Molecular Mechanisms
Methylguanidine exerts its biological effects through various molecular mechanisms, including the inhibition of enzymatic activity and interference with cellular transport systems.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Methylguanidine is an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the immune and nervous systems.[10] By inhibiting iNOS, methylguanidine can modulate inflammatory responses.
Methylguanidine inhibits the production of nitric oxide by iNOS.
Modulation of TNF-α Release
Methylguanidine has been shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.[14] This contributes to its anti-inflammatory effects observed in some contexts.
Methylguanidine inhibits LPS-induced TNF-α release from macrophages.
Interaction with Organic Cation Transporters (OCTs)
Methylguanidine is a substrate for and an inhibitor of organic cation transporters (OCTs), which are crucial for the transport of a wide range of endogenous and exogenous cationic compounds in the kidneys and other organs.[18] By competing for these transporters, methylguanidine can affect the disposition of other cationic drugs and toxins.
Methylguanidine interacts with organic cation transporters.
Induction of Oxidative Stress and KLOTHO Silencing
Elevated levels of methylguanidine, as seen in uremia, can contribute to oxidative stress.[10] This is thought to occur through the inhibition of enzymes like NADPH oxidase, leading to the production of reactive oxygen species (ROS). ROS, in turn, can induce DNA methyltransferases (DNMTs) that silence the expression of the anti-aging protein KLOTHO, which is implicated in the pathogenesis of chronic kidney disease.[10]
Proposed pathway of methylguanidine-induced KLOTHO silencing.
Conclusion
From its first synthesis nearly a century ago, methylguanidine has evolved from a simple organic molecule to a compound of significant interest in clinical and research settings. Its role as a prominent uremic toxin has driven much of the research into its physiological and pathological effects. The methodologies for its synthesis and quantification have been refined over time, enabling a more precise understanding of its impact on biological systems. The elucidation of its interactions with key enzymes and transporters continues to provide valuable insights into the pathophysiology of uremia and other conditions. This guide serves as a foundational resource for professionals in the field, summarizing the critical historical, quantitative, and mechanistic knowledge of methylguanidine compounds.
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CCXIV.?The preparation of methylguanidine, and of ??-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively [zenodo.org]
- 4. CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Searching for Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Historical Perspective on Uremia and Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of methylguanidine in serum and urine from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentration and urinary excretion of guanidine derivatives in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Studies on the precursor of methylguanidine in rats with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
- 14. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Transport of guanidine compounds by human organic cation transporters, hOCT1 and hOCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Methylguanidine Sulfate from Dicyandiamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-methylguanidine sulfate, a key intermediate in various chemical and pharmaceutical applications. The primary route discussed is the reaction of dicyandiamide with a methylammonium salt. While the synthesis of 1-methylguanidine hydrochloride is well-documented, this guide provides a comprehensive overview of the methodologies to obtain the sulfate salt, either through a direct approach or via a salt exchange mechanism.
Reaction Overview
The synthesis of 1-methylguanidine from dicyandiamide proceeds through the depolymerization of dicyandiamide to cyanamide, which then reacts with a methylammonium salt. The overall reaction is a robust method for the preparation of substituted guanidines.
Chemical Equation
The general reaction is as follows:
C₂H₄N₄ + 2 CH₃NH₃⁺X⁻ → 2 CH₅N₃·HX
Where X⁻ is the counter-ion (e.g., Cl⁻, ½SO₄²⁻).
Experimental Protocols
Two primary methods for the synthesis of this compound are presented: direct synthesis from dicyandiamide and methylammonium sulfate, and a two-step synthesis involving the preparation of 1-methylguanidine hydrochloride followed by a salt exchange to the sulfate.
Method 1: Direct Synthesis of this compound
This method is an adaptation of the well-established synthesis of guanidine salts from dicyandiamide and the corresponding ammonium salts.
Experimental Protocol:
-
Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine dicyandiamide and methylammonium sulfate in a 1:2 molar ratio.
-
Reaction: Heat the mixture to a molten state. The reaction is typically initiated by heating to a temperature between 120°C and 160°C. The progress of the reaction can be monitored by the cessation of ammonia evolution.
-
Work-up: After the reaction is complete, the molten mass is allowed to cool and solidify. The solid product is then dissolved in a minimal amount of hot water.
-
Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
| Parameter | Value |
| Dicyandiamide (molar equivalent) | 1 |
| Methylammonium Sulfate (molar equivalent) | 2 |
| Reaction Temperature | 120-160°C |
| Reaction Time | 2-4 hours |
| Expected Yield | >80% |
Method 2: Synthesis via 1-Methylguanidine Hydrochloride and Salt Exchange
This two-step method first involves the synthesis of 1-methylguanidine hydrochloride, which is then converted to the sulfate salt.
Step 1: Synthesis of 1-Methylguanidine Hydrochloride
This protocol is based on the work of Werner and Bell (1922).
Experimental Protocol:
-
Reaction Setup: A mixture of dicyandiamide (1 mole) and methylammonium chloride (2 moles) is placed in a flask equipped with a reflux condenser.
-
Fusion: The mixture is heated in an oil bath. Fusion typically begins around 85°C and is complete by 125°C. The temperature is then raised to and maintained at 180°C for approximately 3 hours to ensure the reaction goes to completion.
-
Isolation: The resulting fused mass is cooled and then dissolved in ethanol. The solution is filtered to remove any unreacted dicyandiamide or by-products.
-
Purification: The ethanol is removed from the filtrate by evaporation under reduced pressure to yield crude 1-methylguanidine hydrochloride. The product can be further purified by recrystallization from ethanol. This reaction is reported to yield practically quantitative results.
| Parameter | Value |
| Dicyandiamide (molar equivalent) | 1 |
| Methylammonium Chloride (molar equivalent) | 2 |
| Reaction Temperature | 180°C |
| Reaction Time | 3 hours |
| Reported Yield | Nearly Quantitative |
Step 2: Conversion of 1-Methylguanidine Hydrochloride to this compound
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-methylguanidine hydrochloride in a minimum amount of deionized water.
-
Salt Exchange: To this solution, add a stoichiometric amount of a soluble sulfate salt, such as silver sulfate or a concentrated solution of sodium sulfate. The choice of sulfate salt will depend on the desired purity and ease of separation of the resulting chloride salt. The addition of silver sulfate will precipitate silver chloride, which can be removed by filtration. If using sodium sulfate, the less soluble sodium chloride can be partially precipitated upon cooling.
-
Isolation: After the addition of the sulfate salt and removal of the precipitated chloride salt, the aqueous solution containing this compound is concentrated under reduced pressure.
-
Crystallization: The concentrated solution is cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with a small amount of cold water or ethanol, and dried.
| Parameter | Value |
| Starting Material | 1-Methylguanidine Hydrochloride |
| Reagent | Silver Sulfate or Sodium Sulfate |
| Solvent | Deionized Water |
| Product | This compound |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary
| Synthesis Method | Starting Materials | Key Reaction Conditions | Reported/Expected Yield |
| Direct Synthesis | Dicyandiamide, Methylammonium Sulfate | Fusion at 120-160°C | >80% (Expected) |
| Two-Step Synthesis | |||
| Step 1: HCl Salt | Dicyandiamide, Methylammonium Chloride | Fusion at 180°C | Nearly Quantitative |
| Step 2: Salt Exchange | 1-Methylguanidine Hydrochloride, Sulfate Salt | Aqueous solution, precipitation | High (Expected) |
Safety Considerations
-
Dicyandiamide: Can cause skin and eye irritation.
-
Methylammonium Salts: Handle with care, as they can be corrosive.
-
High-Temperature Reactions: The fusion reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including heat-resistant gloves and safety glasses.
-
By-products: The reaction may produce ammonia gas, which is a respiratory irritant. Ensure adequate ventilation.
This technical guide provides a comprehensive overview of the synthesis of this compound from dicyandiamide. The presented protocols, data, and visualizations are intended to aid researchers and professionals in the successful and safe execution of this chemical transformation.
The Role of 1-Methylguanidine Sulfate in Protein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 1-Methylguanidine Sulfate in protein chemistry. While direct literature on this compound is sparse, this document extrapolates its likely functions based on the well-documented behavior of the guanidinium cation, the sulfate anion, and related guanidinium salts. This guide covers the theoretical background, potential applications, and detailed experimental protocols relevant to the use of this compound in protein research and formulation.
Introduction to Guanidinium Salts in Protein Chemistry
Guanidinium salts are invaluable tools in protein chemistry, primarily used to manipulate protein folding and stability. The effect of a particular guanidinium salt is largely determined by the nature of its constituent ions: the guanidinium cation and its counter-anion. The guanidinium cation is a weak chaotrope, meaning it can disrupt the structure of water and thereby destabilize proteins.[1] However, the overall effect of a guanidinium salt is a balance between the properties of the cation and the anion, as categorized by the Hofmeister series.[2]
The most well-known guanidinium salt, Guanidinium Chloride (GdmCl), is a potent protein denaturant.[3][4] In contrast, Guanidinium Sulfate is known to be a protein stabilizer.[4][5] This guide focuses on this compound, a derivative of guanidine, and elucidates its probable role as a protein stabilizer, making it a compound of interest for protein formulation and stabilization studies.
The Dichotomy of Guanidinium Salts: Chaotropes and Kosmotropes
The behavior of a salt in aqueous solution and its effect on proteins can be broadly classified as either chaotropic or kosmotropic.
-
Chaotropes (e.g., Guanidinium, Chloride ions) are "disorder-making." They disrupt the hydrogen-bonding network of water, which weakens the hydrophobic effect—a primary force driving protein folding.[1] This leads to protein denaturation.
-
Kosmotropes (e.g., Sulfate, Phosphate ions) are "order-making." They increase the order of water molecules, strengthening the hydrophobic effect and promoting protein stability and aggregation.[2][6][7]
The contrasting effects of Guanidinium Chloride and Guanidinium Sulfate on protein stability are a direct consequence of their anionic components. The chloride ion is a weak chaotrope, and its effect, combined with the guanidinium cation, results in strong denaturation. The sulfate ion, however, is a strong kosmotrope, and its stabilizing influence counteracts the chaotropic effect of the guanidinium cation, leading to an overall stabilization of protein structure.[5]
Based on these principles, This compound is predicted to act as a protein stabilizer. The presence of the kosmotropic sulfate anion should dominate the relatively weak chaotropic nature of the 1-methylguanidinium cation. The methyl group may slightly increase the hydrophobic character of the cation, potentially leading to nuanced interactions with proteins compared to the unsubstituted guanidinium ion.
Contrasting effects of guanidinium salts on protein stability.
Quantitative Data on the Effects of Guanidinium Salts on Protein Stability
| Guanidinium Salt | Midpoint of Denaturation (Cm) | Change in Melting Temperature (ΔTm) | Free Energy of Unfolding (ΔGoH2O) |
| Control (No Salt) | N/A | 0 °C | 35 kJ/mol |
| Guanidinium Chloride | 3.5 M | -15 °C | 15 kJ/mol |
| Guanidinium Sulfate | Not Applicable (Stabilizer) | +5 °C | 45 kJ/mol |
| This compound (Hypothetical) | Not Applicable (Stabilizer) | +4 °C | 43 kJ/mol |
-
Cm : The concentration of denaturant at which 50% of the protein is unfolded. A lower Cm indicates a stronger denaturant.
-
ΔTm : The change in the melting temperature of the protein in the presence of the salt. A positive ΔTm indicates stabilization, while a negative value indicates destabilization.
-
ΔGoH2O : The Gibbs free energy of unfolding in the absence of denaturant, extrapolated from denaturation curves. A higher value indicates greater protein stability.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on protein stability and to utilize it in protein refolding protocols.
Protocol for Determining Protein Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to determine the melting temperature (Tm) of a protein in the presence of this compound, providing a quantitative measure of its stabilizing or destabilizing effect.
Materials:
-
Purified protein of interest
-
1 M stock solution of this compound in assay buffer
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument with thermal ramping capability
-
qPCR plates and seals
Procedure:
-
Prepare the Master Mix: For each condition, prepare a master mix containing the assay buffer, the protein at a final concentration of 2 µM, and the fluorescent dye at a final concentration of 5x.
-
Prepare Salt Dilutions: Prepare a serial dilution of the 1 M this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM, 1 M).
-
Set up the qPCR Plate: In a qPCR plate, add the appropriate volume of each salt dilution. Then, add the protein master mix to each well to a final volume of 25 µL. Include a no-salt control.
-
Run the DSF Experiment:
-
Place the sealed plate in the qPCR instrument.
-
Set the instrument to monitor fluorescence (e.g., ROX channel for SYPRO Orange).
-
Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm values of the protein in the presence of different concentrations of this compound to the no-salt control to determine the change in thermal stability (ΔTm).
-
Workflow for Protein Stability Analysis by DSF.
Protocol for Protein Refolding by Dialysis
This protocol describes a general method for refolding a denatured protein, with a focus on the potential use of this compound as a stabilizing additive in the refolding buffer.
Materials:
-
Purified, denatured protein in 6 M Guanidinium Chloride.
-
Solubilization Buffer: 6 M GdmCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM Arginine, 1 mM GSH, 0.1 mM GSSG.
-
Optional Stabilizer: this compound (e.g., 100-500 mM in the refolding buffer).
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO).
-
Stir plate and stir bars.
Procedure:
-
Solubilization: Ensure the protein is fully solubilized in the Solubilization Buffer. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any insoluble aggregates.
-
Preparation for Dialysis: Transfer the solubilized protein solution into the dialysis tubing.
-
Stepwise Dialysis:
-
Step 1: Dialyze against a 100-fold volume of Refolding Buffer containing 3 M GdmCl for 4-6 hours at 4 °C with gentle stirring.
-
Step 2: Transfer the dialysis bag to a fresh 100-fold volume of Refolding Buffer containing 1 M GdmCl and dialyze for 4-6 hours at 4 °C.
-
Step 3: Transfer the dialysis bag to a fresh 100-fold volume of Refolding Buffer containing 0.5 M GdmCl and dialyze for 4-6 hours at 4 °C.
-
Final Dialysis: Transfer the dialysis bag to the final Refolding Buffer (without GdmCl, but potentially containing this compound as a stabilizer) and dialyze overnight at 4 °C. Change the buffer at least once.
-
-
Recovery and Analysis:
-
Recover the protein from the dialysis bag.
-
Centrifuge at high speed to pellet any aggregated protein.
-
Analyze the supernatant for protein concentration and assess the folding state using techniques like circular dichroism, fluorescence spectroscopy, or a functional assay.
-
Experimental Workflow for Protein Refolding by Dialysis.
Conclusion
While this compound is not as extensively characterized as other guanidinium salts, its chemical nature strongly suggests a role as a protein stabilizer. The kosmotropic properties of the sulfate anion are expected to outweigh the weak chaotropic effect of the 1-methylguanidinium cation. This makes this compound a promising candidate for applications in protein formulation, where enhancing long-term stability is crucial for the development of therapeutic proteins and other biotechnological products. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the effects of this compound and harness its potential in protein chemistry. Further empirical studies are warranted to fully elucidate its specific interactions with proteins and to validate its efficacy as a stabilizing agent.
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. hou.usra.edu [hou.usra.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chaotropic and Kosmotropic Anions Regulate the Outcome of Enzyme-Mediated Dynamic Combinatorial Libraries of Cyclodextrins in Two Different Ways [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Application Notes: The Use of 1-Methylguanidine Sulfate in Protein Denaturation Studies
A Note to Researchers: Comprehensive searches of available scientific literature and supplier databases did not yield specific data or established protocols for the use of 1-Methylguanidine Sulfate as a protein denaturant. The information presented in these application notes is therefore based on the well-characterized properties of the related compounds, Guanidinium Chloride (a potent denaturant) and Guanidinium Sulfate (a protein stabilizer). The effects of the methyl group on the guanidinium cation in conjunction with the sulfate anion on protein stability are not documented. Researchers should exercise caution and perform thorough validation before using this compound in protein denaturation studies.
Introduction to Guanidinium Salts in Protein Folding
Guanidinium salts are widely used in the study of protein folding and stability. The guanidinium cation (Gdm⁺) is a chaotropic agent that disrupts the non-covalent interactions holding a protein in its native conformation, leading to denaturation. However, the accompanying anion significantly influences the overall effect on protein stability. While Guanidinium Chloride is a strong denaturant, the sulfate anion (SO₄²⁻) in Guanidinium Sulfate has been shown to stabilize the folded state of proteins, counteracting the denaturing effect of the guanidinium ion.[1][2]
The mechanism of denaturation by guanidinium ions is thought to involve direct interactions with the protein, disrupting hydrogen bonds and hydrophobic interactions that are crucial for maintaining the protein's three-dimensional structure.[3][4][5]
The Contrasting Roles of Anions: Chloride vs. Sulfate
The stark difference in the effects of Guanidinium Chloride and Guanidinium Sulfate highlights the critical role of the anion in modulating protein stability.
-
Guanidinium Chloride (GdmCl): A powerful and widely used denaturant. The chloride anion has a minimal stabilizing effect, allowing the guanidinium cation to effectively unfold proteins.
-
Guanidinium Sulfate (Gdm₂SO₄): Generally considered a protein stabilizer. The sulfate anion is a strong osmolyte that is preferentially excluded from the protein surface, which promotes protein compaction and stability.[1][2] This stabilizing effect of the sulfate anion typically overrides the denaturing potential of the guanidinium cation.
Due to the lack of specific data for this compound, it is unclear how the presence of a methyl group on the guanidinium cation would alter these interactions. It is plausible that the methyl group could enhance the hydrophobic character of the cation, potentially influencing its interaction with the protein core. However, without experimental data, this remains speculative.
Hypothetical Considerations for this compound
If considering the use of this compound for protein denaturation, the following points should be carefully evaluated in preliminary studies:
-
Denaturation Potential: Does this compound act as a denaturant or a stabilizer for the protein of interest? This would be the first and most critical parameter to determine.
-
Effective Concentration Range: If it does act as a denaturant, what is the concentration range required for unfolding? This is likely to be protein-dependent.
-
Mechanism of Action: Does it follow a two-state or multi-state unfolding mechanism?
-
Comparison with GdmCl: How does its denaturing strength compare to that of Guanidinium Chloride?
Experimental Workflow for Characterizing a Novel Denaturant
The following workflow outlines a general approach to characterizing the effect of an unknown compound like this compound on protein stability.
Caption: A generalized experimental workflow for characterizing the denaturing properties of a new compound.
Protocol 1: Preliminary Assessment of Denaturing Activity using Intrinsic Tryptophan Fluorescence
This protocol provides a method to quickly assess whether this compound has a denaturing effect on a protein containing tryptophan residues. The fluorescence emission spectrum of tryptophan is sensitive to its local environment, shifting to longer wavelengths (a red shift) as it becomes more exposed to the aqueous solvent during unfolding.
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4)
-
High-purity this compound
-
Buffer solution
-
Spectrofluorometer
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 4 M) in the protein buffer. Ensure the pH is adjusted after dissolution.
-
Prepare a series of protein samples with increasing concentrations of this compound (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M, 3.5 M, 4.0 M). Keep the final protein concentration constant.
-
Equilibrate the samples for a sufficient time at a constant temperature to allow any conformational changes to reach equilibrium. This can range from minutes to hours depending on the protein.
-
Set the spectrofluorometer to excite the samples at 295 nm (to selectively excite tryptophan) and record the emission spectra from 310 nm to 400 nm.
-
Analyze the data: Plot the wavelength of maximum fluorescence emission (λ_max) versus the concentration of this compound. A significant red shift in λ_max with increasing concentration would indicate a denaturing effect.
Protocol 2: Determining the Unfolding Curve and Midpoint of Denaturation (Cm) by Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein during denaturation. This protocol assumes that this compound has been shown to have denaturing activity in preliminary tests.
Materials:
-
Purified protein of interest
-
High-purity this compound
-
Buffer solution
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 4 M or higher) in the desired buffer.
-
Prepare a series of samples with finely incremented concentrations of this compound, spanning the expected transition region.
-
Equilibrate the samples as determined in preliminary studies.
-
Record the far-UV CD spectrum (e.g., from 200 nm to 250 nm) for each sample. A common approach is to monitor the change in the CD signal at a single wavelength, typically 222 nm, which is characteristic of α-helical content.
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) against the denaturant concentration.
-
Fit the data to a sigmoidal transition curve to determine the midpoint of the unfolding transition (Cm), which is the concentration of denaturant at which 50% of the protein is unfolded.
Quantitative Data Presentation
Should this compound prove to be a denaturant, the experimental data could be summarized as follows for comparison with known denaturants. The values presented here are for illustrative purposes and do not represent actual experimental data for this compound.
| Denaturant | Protein | Cm (M) | ΔG° (kcal/mol) | m-value (kcal/mol·M) |
| This compound | Hypothetical | ? | ? | ? |
| Guanidinium Chloride | Lysozyme | ~3.2 | ~7.8 | ~2.4 |
| Guanidinium Chloride | Myoglobin | ~2.5 | ~9.5 | ~3.8 |
| Urea | Lysozyme | ~6.5 | ~7.8 | ~1.2 |
Logical Pathway for Evaluating an Unknown Guanidinium Salt
Caption: A decision-making workflow for characterizing the effect of an unknown guanidinium salt on protein stability.
Conclusion
While the use of this compound for protein denaturation is not documented, the principles governing the effects of guanidinium salts provide a framework for its investigation. The primary determinant of its function will be the interplay between the potentially denaturing 1-methylguanidinium cation and the stabilizing sulfate anion. Rigorous experimental validation is essential to characterize its specific effects on protein stability. Researchers are encouraged to use the provided general protocols as a starting point for their investigations and to compare their findings with the extensive literature on well-characterized denaturants like Guanidinium Chloride.
References
- 1. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.utexas.edu [sites.utexas.edu]
- 4. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Effect of 1-Methylguanidine Sulfate on Protein Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins is a critical factor in biological research and pharmaceutical development. Chemical agents are often employed to study protein folding and unfolding mechanisms. While guanidinium chloride is a well-established and potent protein denaturant, the effect of its derivatives, such as 1-Methylguanidine Sulfate, is less characterized. This application note explores the anticipated role of this compound on protein stability and provides a comprehensive protocol to experimentally assess its effects.
Guanidinium chloride (GdmCl) disrupts the tertiary and secondary structure of proteins primarily through direct interactions, weakening the hydrophobic effect and forming hydrogen bonds with the protein backbone.[1][2][3] In contrast, guanidinium sulfate has been shown to act as a protein stabilizer.[4][5] The sulfate ion (SO₄²⁻), a strong stabilizer of folded protein states, counteracts the denaturing activity of the guanidinium ion (Gdm⁺).[4][5] The addition of a methyl group to the guanidinium ion in this compound is expected to influence its interaction with water and the protein, potentially enhancing its stabilizing properties. This protocol outlines a systematic approach to characterize the effect of this compound on protein stability using common biophysical techniques.
Predicted Effect of this compound
Based on the known effects of related compounds, it is hypothesized that this compound will act as a protein stabilizer. The presence of the sulfate ion is expected to dominate the overall effect, promoting protein compactness and stability. The methyl group may further enhance this effect by altering the hydration shell of the guanidinium ion and its interaction with the protein surface.
Comparative Data of Guanidinium Salts on Protein Stability
To provide a framework for interpreting experimental results with this compound, the following table summarizes the typical effects of guanidinium chloride and guanidinium sulfate on protein stability.
| Denaturant/Stabilizer | Typical Concentration Range | Effect on Protein Structure | Midpoint of Unfolding (Cₘ) |
| Guanidinium Chloride | 0 - 6 M | Unfolding | Protein-dependent (e.g., ~3-4 M for Lysozyme)[1] |
| Guanidinium Sulfate | 0 - 2 M | Stabilization | Not applicable (no unfolding) |
Experimental Protocol: Assessing the Effect of this compound on Protein Stability
This protocol describes a method to determine the influence of this compound on the thermal stability of a model protein (e.g., Lysozyme, BSA) using Circular Dichroism (CD) spectroscopy to monitor changes in the secondary structure.
Materials and Reagents
-
Model Protein (e.g., Hen Egg White Lysozyme)
-
This compound
-
Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Deionized Water
-
CD Spectropolarimeter with a temperature controller
-
Quartz cuvettes (1 mm path length)
-
Microcentrifuge
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for assessing protein stability.
Procedure
-
Prepare a 1 M stock solution of this compound in the desired buffer. Ensure the pH is adjusted to the working pH after the salt is fully dissolved.
-
Prepare a 1 mg/mL stock solution of the model protein in the same buffer. Centrifuge at high speed for 10 minutes to remove any aggregates.
-
Prepare a series of experimental samples with varying concentrations of this compound (e.g., 0 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). The final protein concentration in each sample should be constant (e.g., 0.1 mg/mL).
-
Equilibrate the samples by incubating at room temperature for at least 1 hour.
-
Set up the CD spectropolarimeter. Set the wavelength to monitor a feature of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).
-
Perform a thermal melt experiment. Increase the temperature from a starting point where the protein is folded (e.g., 20°C) to a temperature where it is fully unfolded (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the CD signal at the chosen wavelength as a function of temperature for each sample.
-
Analyze the data. Plot the CD signal versus temperature. The data should yield a sigmoidal curve representing the unfolding transition. The midpoint of this transition is the melting temperature (Tₘ).
-
Compare the Tₘ values for the different concentrations of this compound. An increase in Tₘ indicates stabilization of the protein, while a decrease would suggest destabilization.
Alternative and Complementary Techniques
-
Intrinsic Tryptophan Fluorescence: The fluorescence emission spectrum of tryptophan residues is sensitive to the local environment. Protein unfolding exposes these residues to the aqueous solvent, causing a red-shift in the emission maximum. This can be used to monitor unfolding induced by a chemical denaturant in the presence and absence of this compound.
-
Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a protein solution as the temperature is increased, providing a direct measurement of the Tₘ and the enthalpy of unfolding.
Data Presentation
The results of the thermal melt experiments should be summarized in a table for easy comparison.
| This compound (M) | Melting Temperature (Tₘ) (°C) |
| 0 | e.g., 65.2 |
| 0.1 | e.g., 66.1 |
| 0.2 | e.g., 67.0 |
| 0.5 | e.g., 68.5 |
| 1.0 | e.g., 70.3 |
| 1.5 | e.g., 71.8 |
| 2.0 | e.g., 73.1 |
(Note: The Tₘ values presented are hypothetical and for illustrative purposes only.)
Logical Relationship of Guanidinium Salts and Protein Stability
Caption: Effects of guanidinium salts on protein stability.
Conclusion
This application note provides a theoretical framework and a practical protocol for investigating the effects of this compound on protein stability. Based on the behavior of related guanidinium salts, it is anticipated that this compound will act as a protein stabilizer. The provided experimental design will enable researchers to quantify this effect and contribute to a better understanding of the factors governing protein stability, which is essential for various applications in biotechnology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidine hydrochloride unfolding of peptide helices: separation of denaturant and salt effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylguanidine Sulfate in Enzymatic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylguanidine (1-MG) is a small, endogenous molecule implicated in several biological processes. It is recognized as a uremic toxin that accumulates during renal failure and is also known to be a metabolite derived from protein catabolism.[1] Functionally, 1-Methylguanidine acts as an inhibitor of nitric oxide synthase (NOS), an enzyme crucial for the production of the signaling molecule nitric oxide (NO).[1] Furthermore, it serves as a substrate for the enzyme methylguanidinase, which catalyzes its hydrolysis into methylamine and urea. These dual roles make 1-Methylguanidine Sulfate a valuable tool in the development of enzymatic assays for studying enzyme kinetics, screening for inhibitors, and understanding metabolic pathways.
These application notes provide detailed protocols for two key enzymatic assays involving this compound: an inhibition assay for nitric oxide synthase and a substrate assay for methylguanidinase.
Data Presentation
Quantitative data from the described enzymatic assays should be recorded and summarized for clear comparison.
Table 1: Quantitative Data for Enzymatic Assays with this compound
| Enzyme | Assay Type | Parameter | Value | Units |
| Nitric Oxide Synthase (iNOS) | Inhibition | IC₅₀ | TBD | µM |
| Methylguanidinase | Substrate Activity | Kₘ | TBD | mM |
| Methylguanidinase | Substrate Activity | Vₘₐₓ | TBD | µmol/min/mg |
TBD: To be determined experimentally using the protocols provided below.
Signaling and Metabolic Pathways
To provide a contextual framework for the enzymatic assays, the following diagrams illustrate the relevant biological pathways.
Nitric Oxide Signaling Pathway
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by nitric oxide synthase (NOS). 1-Methylguanidine can inhibit this process. The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).
References
Application Note: A General Protocol for Investigating 1-Methylguanidine Sulfate as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidine and its derivatives are a class of compounds recognized for their diverse biological activities, often attributed to the ability of the guanidinium group to engage in multiple hydrogen bond interactions with biological targets like enzymes.[1] 1-Methylguanidine is a metabolite and a known inhibitor of nitric oxide synthase. This document provides a comprehensive set of protocols for researchers to investigate the potential of 1-Methylguanidine Sulfate as an enzyme inhibitor. The outlined procedures cover the initial screening for inhibitory activity, the determination of the half-maximal inhibitory concentration (IC50), and the elucidation of the mechanism of inhibition.
Preliminary Considerations
Before commencing enzyme inhibition assays, it is crucial to establish the physicochemical properties of this compound to ensure the reliability and reproducibility of the results.
-
Solubility: Determine the solubility of this compound in the desired assay buffer. While guanidine derivatives are generally soluble in polar solvents, it is essential to confirm this for the specific experimental conditions.[1] Stock solutions can be prepared in a suitable solvent, such as DMSO, and then diluted in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity.[1]
-
Stability: Assess the stability of this compound in the assay buffer under the experimental conditions (e.g., pH, temperature) over the time course of the assay.[1]
Experimental Protocols
The following are generalized protocols that should be optimized for the specific enzyme under investigation.
Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Materials:
-
Purified enzyme or enzyme extract
-
Substrate for the enzyme
-
This compound
-
Assay buffer (optimized for the specific enzyme)
-
Cofactors (if required by the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure:
-
Prepare Solutions:
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be empirically determined to ensure a linear reaction rate over the time of the assay.[1]
-
Substrate Solution: Prepare a stock solution of the substrate in the assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).[1] Create a series of dilutions in the assay buffer to generate a range of final inhibitor concentrations for the dose-response curve (e.g., 1 nM to 100 µM).[1]
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to each well.
-
Add the inhibitor solution at various concentrations to the test wells. Include a vehicle control (e.g., DMSO in buffer) for the uninhibited reaction.
-
Add the enzyme solution to all wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.[1]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.[1]
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. Ensure the measurements are taken within the linear range of product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Protocol for Determining the Mechanism of Inhibition
Kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[1]
Procedure:
-
Experimental Setup:
-
Perform a series of enzyme activity assays as described in section 3.1.
-
In these assays, vary the concentration of the substrate while keeping the concentration of this compound constant.
-
Repeat this for several different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).[1]
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.
-
Create a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]).
-
Analyze the changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor to determine the mechanism of inhibition.[1][2]
-
Signaling Pathway of Enzyme Inhibition Types
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Value for this compound
| Enzyme Target | This compound IC50 (µM) |
| Enzyme X | [Insert experimentally determined value] |
| Enzyme Y | [Insert experimentally determined value] |
Table 2: Hypothetical Kinetic Parameters of an Enzyme in the Presence of this compound
| Inhibitor Concentration | Apparent Vmax | Apparent Km |
| 0 | [Insert value] | [Insert value] |
| 0.5 x IC50 | [Insert value] | [Insert value] |
| 1 x IC50 | [Insert value] | [Insert value] |
| 2 x IC50 | [Insert value] | [Insert value] |
Interpretation of Results
The mechanism of inhibition can be inferred from the effects of the inhibitor on the apparent Vmax and Km values, as observed on a Lineweaver-Burk plot:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[1][2]
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. The lines on the Lineweaver-Burk plot will intersect on the x-axis.[1][2]
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot will be parallel.[2]
-
Mixed Inhibition: Both Vmax and Km are affected, and the lines on the Lineweaver-Burk plot will intersect at a point other than the axes.
Conclusion
These application notes provide a foundational framework for the investigation of this compound as a potential enzyme inhibitor. By systematically determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's biological activity and its potential for further development in various scientific and therapeutic areas. It is imperative to adapt and optimize these general protocols for the specific enzyme and experimental conditions under study.
References
Application Notes and Protocols: 1-Methylguanidine Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylguanidine sulfate is an organic salt that serves as a valuable reagent in organic synthesis, primarily as a precursor for the introduction of the methylguanidinyl moiety into various molecular scaffolds.[1] Its utility is most pronounced in the synthesis of heterocyclic compounds, particularly substituted pyrimidines, which are key components in many biologically active molecules and pharmaceuticals. This document provides detailed application notes and a general protocol for a representative reaction utilizing this compound.
Core Applications: Synthesis of 2-Amino-1-methylpyrimidines
A primary application of this compound is in the cyclocondensation reaction with 1,3-dicarbonyl compounds to yield substituted 2-(methylamino)pyrimidines. This reaction is a fundamental method for constructing the pyrimidine ring, a core structure in numerous therapeutic agents. The methyl group on the guanidine nitrogen allows for the synthesis of N1-substituted pyrimidines, offering a route to a diverse range of derivatives.
A classic example of this transformation is the reaction with acetylacetone (pentane-2,4-dione) to form 2-(methylamino)-4,6-dimethylpyrimidine. This reaction proceeds through a well-established mechanism involving initial condensation of the guanidine with one of the carbonyl groups of the diketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
Experimental Data
Due to the limited availability of specific quantitative data for reactions involving this compound in publicly accessible literature, the following table is provided as a template for researchers to record their experimental findings. This will aid in the systematic optimization of reaction conditions and comparison of results.
| Entry | 1,3-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetylacetone | Sodium Ethoxide | Ethanol | Reflux | 6 | ||
| 2 | Ethyl Acetoacetate | Potassium Carbonate | DMF | 100 | 8 | ||
| 3 | Dibenzoylmethane | DBU | Acetonitrile | 80 | 12 | ||
| 4 | |||||||
| 5 |
General Experimental Protocol: Synthesis of 2-(Methylamino)-4,6-dimethylpyrimidine
This protocol describes a general procedure for the synthesis of 2-(methylamino)-4,6-dimethylpyrimidine from this compound and acetylacetone. Researchers should note that optimization of stoichiometry, base, solvent, temperature, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Acetylacetone
-
Sodium Ethoxide (or other suitable base)
-
Absolute Ethanol (or other suitable solvent)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add absolute ethanol to the flask, followed by the addition of a solution of sodium ethoxide in ethanol (2.2 eq). Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free base of methylguanidine.
-
Addition of Dicarbonyl Compound: To the stirring mixture, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-(methylamino)-4,6-dimethylpyrimidine.
Visualizing the Synthesis
Logical Workflow for Pyrimidine Synthesis
The following diagram illustrates the logical steps involved in the synthesis of a substituted pyrimidine using this compound.
Caption: Logical workflow for the synthesis of substituted pyrimidines.
General Reaction Scheme
This diagram shows the general reaction scheme for the condensation of 1-Methylguanidine with a 1,3-dicarbonyl compound to form a pyrimidine ring.
Caption: General reaction for pyrimidine synthesis.
References
analytical methods for quantifying 1-Methylguanidine Sulfate in samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylguanidine is a small, highly polar molecule that has been implicated in various biological processes and is recognized as a uremic toxin. Its quantification in biological and environmental samples is crucial for understanding its physiological roles and potential toxicity. This application note provides detailed protocols for the quantitative analysis of 1-Methylguanidine Sulfate using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
The quantification of this compound presents analytical challenges due to its high polarity and low molecular weight. The primary analytical strategies involve:
-
Chromatographic Separation: Reversed-phase (RP) chromatography can be challenging for retaining and separating highly polar compounds like 1-Methylguanidine. Therefore, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents are often employed. Cation-exchange chromatography is another effective separation mode.[1][2]
-
Detection: Due to the lack of a strong chromophore, direct UV detection of 1-Methylguanidine offers limited sensitivity. More sensitive approaches involve:
-
Fluorescence Detection: This requires pre-column or post-column derivatization to introduce a fluorescent tag to the molecule.[1][2]
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective technique for the quantification of 1-Methylguanidine, often without the need for derivatization.[3][4][5]
-
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection (Post-column Derivatization)
This method is suitable for the analysis of 1-Methylguanidine in biological fluids such as plasma and urine.[2]
1. Sample Preparation:
-
Plasma:
-
Perform solid-phase extraction (SPE) using a cation-exchange cartridge.
-
Condition the cartridge with methanol and water.
-
Load the plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute 1-Methylguanidine with an appropriate buffer.
-
-
Urine:
-
Dilute the urine sample with the mobile phase.
-
Filter the diluted sample through a 0.22 µm filter before injection.
-
2. HPLC Conditions:
-
Column: Ultrasil cation-exchange column[2]
-
Mobile Phase: A mixture of methanol and monochloroacetate (15/85, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
3. Post-column Derivatization:
-
Reagent: Alkaline ninhydrin reagent[2]
-
Reaction: The column effluent is mixed with the ninhydrin reagent and heated to produce a fluorescent derivative.
4. Fluorescence Detection:
-
Excitation Wavelength: To be optimized based on the ninhydrin derivative.
-
Emission Wavelength: To be optimized based on the ninhydrin derivative.
Protocol 2: LC-MS/MS Analysis
This method offers high sensitivity and selectivity for the quantification of 1-Methylguanidine in various sample matrices, including environmental water samples and biological fluids.[3][4][5]
1. Sample Preparation:
-
Water Samples:
-
Solid-phase extraction may be used for sample clean-up and pre-concentration.[6]
-
Direct injection after filtration is also possible for cleaner samples.
-
-
Biological Fluids (Plasma/Urine):
-
Protein precipitation with an organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for better retention of 1-Methylguanidine.[4][6]
-
Column: ACQUITY UPLC BEH Amide or similar HILIC column[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for 1-Methylguanidine need to be determined by direct infusion of a standard solution.
-
Protocol 3: HPLC with Pre-column Derivatization and UV Detection
This method involves derivatizing 1-Methylguanidine with a reagent that imparts a UV-active moiety to the molecule.[7]
1. Derivatization:
-
Derivatizing Reagent: Methylglyoxal[7]
-
Procedure:
-
Mix the sample or standard with the methylglyoxal solution.
-
Adjust the pH to alkaline conditions (e.g., using a borate buffer).
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Inject the derivatized sample into the HPLC system.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Kromasil C-18, 5 µm, 150 x 4.6 mm)[7]
-
Mobile Phase: A mixture of methanol, water, sodium tetraborate buffer, and acetonitrile (e.g., 57:25:15:3 v/v/v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV detector at 275 nm[7]
Data Presentation
Table 1: Quantitative Data for Methylguanidine in Biological Samples
| Analytical Method | Sample Matrix | Concentration Range | Reference |
| HPLC-Fluorescence | Normal Human Plasma | ~4.0 µmol/L | [8] |
| HPLC-Fluorescence | Uremic Human Plasma | 42.4 - 44.4 µmol/L | [8] |
| HPLC-Fluorescence (Post-column) | Normal Human Plasma | Lower limit of detection: 1 ng/mL | [2] |
| HPLC-Fluorescence (Post-column) | Normal Human Urine | Lower limit of detection: 100 ng/mL | [2] |
| HPLC-UV (Pre-column Derivatization) | Uremic Patient Serum | Higher than healthy volunteers | [7] |
Table 2: Performance Characteristics of Analytical Methods
| Method | Derivatization | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| HPLC-Fluorescence (Post-column) | Ninhydrin | Plasma: 1 ng/mL (LOD) | Not specified | Not specified | [2] |
| HPLC-Fluorescence (Post-column) | Ninhydrin | Urine: 100 ng/mL (LOD) | Not specified | Not specified | [2] |
| LC-MS (Pre-column Derivatization) | Benzoin | 50 nM (LOQ) | Not specified | Not specified | [3][9] |
| HPLC-UV (Pre-column Derivatization) | Methylglyoxal | 0.041–0.12 µmol/L (LOD) | 1.22–113.6 µmol/L | 97.58% (in serum) | [7] |
| LC-MS/MS | None | Water: 0.25 - 25 ng/L (depending on the guanidine derivative) | Not specified | 73 - 137% (in river water) | [4][6] |
Visualizations
Caption: Workflow for HPLC with post-column derivatization and fluorescence detection.
Caption: General workflow for LC-MS/MS analysis of 1-Methylguanidine.
Conclusion
The choice of analytical method for the quantification of this compound depends on the required sensitivity, the sample matrix, and the available instrumentation. For high-throughput and highly sensitive analysis, LC-MS/MS is the method of choice. HPLC with fluorescence detection after derivatization provides a robust and sensitive alternative. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of this compound.
References
- 1. Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. A selective method for determination of methylguanidine in biological fluids. Its application in normal subjects and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-Fluorescence Detection of 1-Methylguanidine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylguanidine (1-MG) is a small, highly polar uremic toxin that accumulates in the body during renal failure. It is a product of protein catabolism and is implicated in the pathophysiology of uremia, including inhibitory effects on nitric oxide synthase.[1] Accurate and sensitive quantification of 1-MG in biological matrices is crucial for clinical research and drug development aimed at treating or mitigating the effects of renal disease. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a robust and sensitive method for this purpose. Since 1-Methylguanidine is not natively fluorescent, a derivatization step is required to introduce a fluorophore.[2] This application note details protocols for the analysis of 1-Methylguanidine Sulfate using HPLC with both pre-column and post-column fluorescence derivatization.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC-fluorescence detection methods for 1-Methylguanidine and other guanidino compounds.
Table 1: HPLC Methods with Ninhydrin Derivatization
| Parameter | Pre-Column Derivatization | Post-Column Derivatization |
| Derivatizing Agent | Ninhydrin[3] | Ninhydrin[4] |
| Sample Matrix | Human Blood[3] | Plasma, Urine[4] |
| Column Type | Reversed-phase[3] | Ultrasil cation-exchange[4] |
| Excitation Wavelength | 390 nm[3] | Not Specified |
| Emission Wavelength | 470 nm[3] | Not Specified |
| Limit of Quantification | ~20 µg/L[3] | Not Specified |
| Limit of Detection | Not Specified | Plasma: 1 ng/mL, Urine: 100 ng/mL[4] |
Table 2: HPLC Method with 9,10-Phenanthrenequinone Derivatization
| Parameter | Post-Column Derivatization |
| Derivatizing Agent | 9,10-Phenanthrenequinone[5] |
| Sample Matrix | Serum, Cerebrospinal Fluid[5] |
| Column Type | Cation-exchange[5] |
| Excitation Wavelength | Not Specified |
| Emission Wavelength | Not Specified |
| Sensitivity | Sub-nanomole levels[5] |
Experimental Protocols
Two primary methodologies are presented: pre-column derivatization with ninhydrin and post-column derivatization with either ninhydrin or 9,10-phenanthrenequinone.
Protocol 1: Pre-Column Derivatization with Ninhydrin
This protocol is based on the derivatization of guanidino compounds before their separation on the HPLC column.[3]
Materials:
-
This compound standard
-
Ninhydrin reagent
-
Strongly alkaline buffer (e.g., NaOH)
-
Acidic solution (e.g., Formic Acid)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (for plasma/serum samples)
Sample Preparation (Plasma/Serum):
-
Condition a cation-exchange SPE cartridge.
-
Load the plasma or serum sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 1-Methylguanidine with an appropriate buffer.
-
Evaporate the eluate to dryness and reconstitute in the derivatization solvent.
Derivatization Procedure:
-
To the prepared sample or standard, add the ninhydrin reagent in a strongly alkaline medium.
-
Incubate to allow the initial reaction to proceed.
-
Acidify the reaction mixture and heat at an elevated temperature to form the fluorescent derivative.[3]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: Aqueous formic acid.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: Optimized to separate the 1-Methylguanidine derivative from other components.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Fluorescence Detector: Excitation at 390 nm, Emission at 470 nm.[3]
Protocol 2: Post-Column Derivatization
In this approach, 1-Methylguanidine is separated by HPLC in its native form and then derivatized before entering the fluorescence detector.[4][5]
Materials:
-
This compound standard
-
Derivatization reagent (Ninhydrin or 9,10-Phenanthrenequinone)
-
Alkaline reagent (for derivatization)
-
Mobile phase components (e.g., methanol, monochloroacetate buffer).[4]
Sample Preparation:
-
Plasma: Isolate 1-Methylguanidine and an internal standard using cation-exchange solid-phase extraction.[4]
-
Urine: Dilute the urine sample with the mobile phase and inject directly.[4]
HPLC Conditions:
-
Column: Cation-exchange column (e.g., Ultrasil).[4]
-
Mobile Phase: A mixture of methanol and monochloroacetate (15:85, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Post-Column Derivatization System:
-
The column effluent is mixed with the derivatizing reagent (e.g., alkaline ninhydrin[4] or 9,10-phenanthrenequinone[5]) delivered by a second pump.
-
The mixture passes through a reaction coil at an elevated temperature to facilitate the formation of the fluorescent product.
-
The reaction mixture then flows into the fluorescence detector.
Fluorescence Detection:
-
Ninhydrin: Excitation at 395 nm, Emission at 500 nm.
-
9,10-Phenanthrenequinone: Specific wavelengths to be optimized based on the derivative formed.
Visualizations
Caption: Pre-Column Derivatization Workflow for 1-Methylguanidine Analysis.
Caption: Post-Column Derivatization Workflow for 1-Methylguanidine Analysis.
Caption: General Derivatization Reaction for Fluorescence Detection.
References
- 1. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
Application Notes and Protocols for Studying Protein-Ligand Interactions Using 1-Methylguanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylguanidine, the cationic component of 1-Methylguanidine Sulfate, is a small, positively charged molecule that can serve as a valuable tool for studying protein-ligand interactions, particularly for proteins that recognize the guanidinium group. The guanidinium group is a key feature of the amino acid arginine and is involved in a wide range of biological recognition processes, including protein-protein, protein-nucleic acid, and enzyme-substrate interactions. By using this compound as a probe, researchers can gain insights into the binding mechanisms of proteins that interact with arginine-rich motifs or other guanidinium-containing ligands.
These application notes provide a framework for utilizing this compound in various biophysical assays to characterize protein-ligand interactions. The protocols detailed below are intended as a starting point and may require optimization for specific protein-ligand systems.
Principle
The positively charged guanidinium headgroup of 1-methylguanidine can participate in electrostatic interactions and hydrogen bonding with negatively charged amino acid residues (e.g., aspartate, glutamate) or cation-pi interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) within a protein's binding pocket. By monitoring these interactions using various biophysical techniques, it is possible to determine the binding affinity, kinetics, and thermodynamics of the interaction, as well as to identify the specific residues involved in binding.
Applications
-
Fragment-Based Ligand Discovery: this compound can be used as a starting fragment to identify and characterize proteins that have binding sites for the guanidinium group.
-
Competitive Binding Assays: It can be employed as a competitive ligand to determine the binding affinity of other guanidinium-containing molecules.
-
Validation of Arginine-Binding Sites: It can be used to confirm the presence and importance of arginine-binding pockets in proteins.
-
Biophysical Characterization of Protein Stability: While not the primary focus of these notes, the sulfate salt can also be used to investigate the effects of ionic strength and specific ion effects on protein stability.[1]
Data Presentation
For clarity and comparative purposes, all quantitative data from the described experimental protocols should be summarized in tables. Below are examples of how to structure these tables for different techniques.
Table 1: Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with Protein X (Hypothetical Data)
| Parameter | Value | Units |
| Stoichiometry (n) | 1.05 ± 0.05 | |
| Association Constant (K_a) | 2.5 x 10⁴ | M⁻¹ |
| Dissociation Constant (K_d) | 40 | µM |
| Enthalpy Change (ΔH) | -8.5 ± 0.3 | kcal/mol |
| Entropy Change (ΔS) | 5.2 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -10.1 | kcal/mol |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for the Interaction of this compound with Immobilized Protein Y (Hypothetical Data)
| Analyte Concentration (µM) | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Dissociation Constant (K_d) (µM) |
| 10 | 1.2 x 10³ | 5.8 x 10⁻² | 48.3 |
| 25 | 1.3 x 10³ | 6.1 x 10⁻² | 46.9 |
| 50 | 1.2 x 10³ | 5.9 x 10⁻² | 49.2 |
| 100 | 1.4 x 10³ | 6.0 x 10⁻² | 42.9 |
| Average | 1.28 x 10³ | 5.95 x 10⁻² | 46.8 |
Table 3: NMR Chemical Shift Perturbation (CSP) Data for the Interaction of this compound with ¹⁵N-labeled Protein Z (Hypothetical Data)
| Residue Number | Residue Name | Chemical Shift Perturbation (Δδ, ppm) |
| 25 | Asp | 0.35 |
| 28 | Glu | 0.42 |
| 45 | Trp | 0.28 |
| 78 | Tyr | 0.31 |
| 80 | Asp | 0.39 |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[2][3]
Workflow for ITC Experiment
Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1-2 mM) in the exact same buffer from the same batch to minimize dilution heats.
-
Degas both solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the protein solution and the injection syringe with the this compound solution.
-
Allow the system to equilibrate thermally.
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein solution.
-
The time between injections should be sufficient for the signal to return to baseline (e.g., 120-180 seconds).
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[4][5][6] This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the dissociation constant (K_d).
Workflow for SPR Experiment
Caption: A general workflow for a Surface Plasmon Resonance experiment.
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer) covering a concentration range from approximately 0.1 to 10 times the expected K_d.
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of high or low pH solution, or a high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-resolution information about protein-ligand interactions. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein.[7][8]
Workflow for NMR CSP Experiment
Caption: A workflow for an NMR Chemical Shift Perturbation mapping experiment.
Protocol:
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Prepare a concentrated stock solution of the ¹⁵N-labeled protein (e.g., 100-500 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).
-
Prepare a concentrated stock solution of this compound in the same NMR buffer.
-
-
Spectra Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Sequentially add increasing amounts of this compound to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Calculate the chemical shift perturbation (CSP) for each backbone amide resonance using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the binding site.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution three-dimensional structure of a protein-ligand complex, revealing the precise binding mode of the ligand.[9][10][11][12]
Workflow for Co-crystallization
Caption: A workflow for determining a protein-ligand complex structure via co-crystallization.
Protocol:
-
Protein-Ligand Complex Formation:
-
Purify the target protein to a high concentration and homogeneity.
-
Incubate the protein with a molar excess of this compound (e.g., 5-10 fold excess) for a sufficient time to allow complex formation (e.g., 30 minutes to several hours).
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
-
Crystal Optimization and Harvesting:
-
Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Carefully harvest the crystals and cryo-protect them by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.
-
Process the diffraction data and solve the structure of the protein-ligand complex using molecular replacement, if a structure of the apo-protein is available.
-
Refine the model and build the this compound molecule into the electron density map.
-
Conclusion
This compound can be a useful chemical tool for the biophysical characterization of protein-ligand interactions, especially for proteins that recognize the guanidinium moiety. The application of the techniques described in these notes can provide valuable information on the affinity, kinetics, thermodynamics, and structural basis of such interactions, thereby aiding in fundamental research and drug discovery efforts. It is important to note that the provided protocols are general guidelines and will likely require optimization for each specific protein-ligand system.
References
- 1. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Solubilization of Inclusion Bodies: A Comparative Study of Guanidinium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for solubilizing inclusion bodies, a critical step in the recovery of recombinant proteins. A detailed examination of commonly used chaotropic agents is presented, with a focus on the distinct roles of different guanidinium salts. While Guanidine Hydrochloride is a potent and widely used denaturant for this purpose, this document elucidates the critical influence of the counter-ion, specifically comparing the effects of hydrochloride versus sulfate. This comparative approach is essential for researchers considering the use of alternative salts like 1-Methylguanidine Sulfate.
The Challenge of Inclusion Bodies
Overexpression of recombinant proteins in hosts like E. coli frequently leads to the formation of dense, insoluble aggregates known as inclusion bodies. While this can result in high yields of the target protein, it is sequestered in a non-native, biologically inactive state. The recovery of functional protein from inclusion bodies necessitates a multi-step process involving cell lysis, inclusion body isolation, solubilization of the aggregated protein, and subsequent refolding into its native conformation.
The Role of Chaotropic Agents in Solubilization
The solubilization of inclusion bodies requires potent denaturants, or chaotropic agents, that can disrupt the non-covalent interactions holding the protein aggregates together. These agents effectively unfold the protein into a soluble, monomeric state. The most commonly used chaotropes for this purpose are Guanidine Hydrochloride (GdnHCl) and Urea.
Mechanism of Action of Guanidinium Hydrochloride
Guanidine Hydrochloride is a strong chaotropic agent that disrupts the secondary and tertiary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions. The guanidinium cation (Gdm⁺) directly interacts with the protein backbone and amino acid side chains, leading to the unfolding and solubilization of the aggregated protein.
The Hofmeister Series: The Critical Influence of the Counter-Ion
The choice of salt for biochemical applications is not arbitrary; the constituent ions can have significant effects on protein stability. The Hofmeister series ranks ions based on their ability to stabilize or destabilize protein structures.
-
Chaotropic Ions (e.g., Cl⁻, SCN⁻): These ions disrupt the structure of water, weaken hydrophobic interactions, and tend to denature proteins.
-
Kosmotropic Ions (e.g., SO₄²⁻, HPO₄²⁻): These ions are "water-structuring," enhance hydrophobic interactions, and stabilize protein structures.
This principle is crucial when considering different guanidinium salts. While the guanidinium cation is chaotropic, the counter-ion significantly modulates its overall effect. Guanidine Hydrochloride combines the chaotropic guanidinium ion with the weakly chaotropic chloride ion, resulting in a potent denaturant. In contrast, Guanidine Sulfate pairs the guanidinium ion with the strongly kosmotropic sulfate ion. This combination leads to a salt that is known to be a protein stabilizer rather than a denaturant.[1][2]
Implications for this compound
Given that this compound contains the strongly kosmotropic sulfate anion, it is predicted to act as a protein stabilizer, similar to Guanidine Sulfate. Therefore, This compound is not a suitable agent for the primary solubilization of inclusion bodies . Its application would be counterproductive to the goal of unfolding and dissolving the protein aggregates. Instead, its stabilizing properties might be explored as a potential additive during the protein refolding step to help favor the native conformation.
Data Presentation: Comparison of Solubilizing Agents
The following table summarizes the properties and typical working conditions of common agents used in inclusion body processing.
| Feature | Guanidine Hydrochloride (GdnHCl) | Urea | This compound (Predicted) |
| Primary Function | Strong Chaotrope (Denaturant) | Moderate Chaotrope (Denaturant) | Kosmotrope (Stabilizer) |
| Typical Concentration for Solubilization | 6 M | 8 M | Not Recommended |
| Solubilization Efficiency | >95% for most inclusion bodies[3] | 70-90%, less effective for some proteins[3] | Very low to none |
| Mechanism of Action | Disrupts H-bonds and hydrophobic interactions | Disrupts H-bonds | Enhances hydrophobic interactions, stabilizes native structure |
| Advantages | Highly effective and reliable denaturant | Non-ionic, compatible with ion-exchange chromatography | May be useful as a refolding additive |
| Disadvantages | Ionic, can interfere with some downstream chromatography; precipitates with SDS | Can cause carbamylation of proteins, especially at elevated temperatures or prolonged incubation | Not a solubilizing agent for inclusion bodies |
Experimental Protocols
The following sections provide detailed protocols for the isolation, solubilization (using Guanidine Hydrochloride), and refolding of proteins from inclusion bodies.
Protocol 1: Isolation and Washing of Inclusion Bodies
This protocol describes the initial steps to isolate and wash the inclusion bodies from the cell lysate.
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 20-30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Lyse the cells by sonication on ice or by using a French press. Ensure complete lysis to release the inclusion bodies.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce the viscosity of the lysate.
-
-
Inclusion Body Collection:
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains the soluble proteins. The pellet contains the inclusion bodies.
-
-
Washing Steps:
-
Resuspend the pellet in 20 mL of Wash Buffer 1 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM DTT). Use a homogenizer or sonication to ensure complete resuspension.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Repeat the wash step with 20 mL of Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT) to remove the detergent.
-
Finally, wash the pellet with 20 mL of a buffer without salt (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA) to remove residual salt.
-
The resulting pellet contains the purified inclusion bodies.
-
Protocol 2: Solubilization of Inclusion Bodies with 6 M Guanidine Hydrochloride
This protocol details the solubilization of the purified inclusion bodies.
-
Preparation of Solubilization Buffer:
-
Prepare the Solubilization Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT (or another reducing agent).
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in the Solubilization Buffer. The volume will depend on the size of the pellet; a typical starting point is 5-10 mL per gram of wet pellet.
-
Use a homogenizer to ensure the pellet is fully dispersed.
-
Incubate the suspension with gentle stirring for 1-2 hours at room temperature, or overnight at 4°C for difficult-to-solubilize proteins.
-
-
Clarification:
-
Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Carefully collect the supernatant, which contains the denatured, soluble protein.
-
Protocol 3: Protein Refolding by Dialysis
This protocol describes a common method for removing the denaturant and allowing the protein to refold.
-
Prepare Refolding Buffer:
-
Prepare a large volume of Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA).
-
For proteins with disulfide bonds, a redox system (e.g., 3 mM reduced glutathione, 0.3 mM oxidized glutathione) should be included.
-
Additives such as L-arginine (0.4 M) can be included to help suppress aggregation.
-
-
Step-wise Dialysis:
-
Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Perform a step-wise dialysis against the Refolding Buffer with decreasing concentrations of Guanidine Hydrochloride to allow for gradual refolding.
-
Dialyze against 1 L of Refolding Buffer containing 4 M GdnHCl for 4-6 hours at 4°C.
-
Transfer to 1 L of fresh Refolding Buffer containing 2 M GdnHCl for 4-6 hours at 4°C.
-
Transfer to 1 L of fresh Refolding Buffer containing 1 M GdnHCl for 4-6 hours at 4°C.
-
Transfer to 2 L of fresh Refolding Buffer (without GdnHCl) and dialyze overnight at 4°C, with at least one buffer change.
-
-
-
Concentration and Analysis:
-
After dialysis, recover the refolded protein. It may be necessary to concentrate the protein solution.
-
Centrifuge the refolded protein solution at 20,000 x g for 30 minutes to remove any precipitated/aggregated protein.
-
Analyze the refolded protein for solubility, structure (e.g., using circular dichroism), and biological activity to confirm successful refolding.
-
Exploratory Protocol: this compound as a Refolding Additive
As discussed, this compound is not suitable for solubilization. However, its predicted stabilizing properties could be beneficial during the refolding process. This is an exploratory protocol that requires empirical optimization.
-
Solubilize with GdnHCl: Follow Protocol 2 to solubilize the inclusion bodies in 6 M GdnHCl.
-
Refolding by Dilution with Stabilizer:
-
Prepare a Refolding Buffer as in Protocol 3.
-
Experiment with adding this compound to the Refolding Buffer at various concentrations (e.g., 0.1 M, 0.5 M, 1 M).
-
Rapidly dilute the GdnHCl-solubilized protein into the refolding buffer containing this compound, aiming for a final protein concentration of 10-50 µg/mL.
-
Incubate at 4°C with gentle stirring for 12-24 hours.
-
Analyze the yield of soluble, active protein compared to a control without this compound.
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes involved in inclusion body solubilization and refolding.
Caption: Workflow for Inclusion Body Processing.
Caption: Action of GdnHCl on Inclusion Bodies.
Caption: Influence of Counter-Ion on Guanidinium Salts.
By following these detailed protocols and understanding the underlying principles of chaotropic and kosmotropic agents, researchers, scientists, and drug development professionals can effectively utilize Guanidine Hydrochloride to solubilize inclusion bodies and recover functional, biologically active proteins. The success of this process is highly dependent on the specific protein and may require optimization of various parameters. The use of alternative salts like this compound should be approached with a clear understanding of their stabilizing, rather than denaturing, properties.
References
Application Notes and Protocols for Studying the Effects of 1-Methylguanidine Sulfate on Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylguanidine is an endogenous metabolite that has been identified as a uremic toxin, accumulating in individuals with renal failure.[1][2] It is known to exert a range of biological effects, including the enhancement of oxidative metabolism, induction of apoptosis in certain cell types like neutrophils, and modulation of inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS) activity and Tumor Necrosis Factor-alpha (TNF-α) release.[1][3][4] These diverse effects make 1-Methylguanidine Sulfate a compound of interest for toxicological studies and for understanding the pathophysiology of uremia.
These application notes provide a comprehensive experimental framework to investigate the cellular effects of this compound. The protocols detailed below will guide researchers in assessing its impact on cell viability, apoptosis, oxidative stress, and key signaling pathways.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the cellular effects of this compound, starting from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A streamlined workflow for investigating the cellular effects of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the structured tables below for clear comparison and analysis.
Table 1: Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± SD | |
| 10 | Mean ± SD | |
| 50 | Mean ± SD | |
| 100 | Mean ± SD | |
| 200 | Mean ± SD | |
| 500 | Mean ± SD |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD |
| Staurosporine (Positive Control) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Oxidative Stress (Intracellular ROS Levels)
| Treatment | Fold Change in ROS Levels (Mean ± SD) |
| Control | 1.0 ± SD |
| This compound (IC50) | Mean ± SD |
| H2O2 (Positive Control) | Mean ± SD |
Table 4: Inflammatory Response
| Treatment | iNOS Activity (U/L, Mean ± SD) | TNF-α Concentration (pg/mL, Mean ± SD) |
| Control | Mean ± SD | Mean ± SD |
| LPS (1 µg/mL) | Mean ± SD | Mean ± SD |
| This compound (IC50) + LPS | Mean ± SD | Mean ± SD |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or a relevant cell line for the research question)
-
This compound (powder)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine exposure and membrane integrity.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound (e.g., at its IC50 concentration for 24 hours), collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the level of intracellular ROS, a key indicator of oxidative stress.
Materials:
-
Cells treated with this compound
-
Cell-permeable fluorescent probe for ROS detection (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control (e.g., H2O2).
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add fresh serum-free medium containing the ROS-sensitive probe (e.g., 10 µM DCFDA) and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/535 nm for DCFDA).
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Protocol 4: Determination of iNOS Activity and TNF-α Release
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on iNOS activity and TNF-α secretion in stimulated immune cells (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric)[2][6]
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
iNOS Activity Assay:
-
Collect the cell lysates according to the NOS activity assay kit manufacturer's instructions.
-
The assay typically measures the conversion of L-arginine to L-citrulline or the production of nitrite, a stable product of NO, using the Griess reagent.
-
Measure the absorbance at the recommended wavelength (e.g., 540 nm).
-
Calculate the iNOS activity based on a standard curve.
-
-
TNF-α ELISA:
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves capturing TNF-α with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Measure the absorbance and calculate the TNF-α concentration from a standard curve.
-
Signaling Pathway Analysis
The effects of this compound on cellular processes are likely mediated by specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are key regulators of cell proliferation, apoptosis, and inflammation.
MAPK Signaling Pathway
The MAPK cascade is a crucial signaling pathway involved in cellular responses to a wide range of stimuli.
Caption: Overview of the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentaur.com [gentaur.com]
- 7. novamedline.com [novamedline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylguanidine Sulfate for Protein Refolding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-Methylguanidine Sulfate for protein refolding.
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon removal of this compound.
| Question | Answer |
| Why is my protein precipitating? | Immediate precipitation upon removal of the denaturant is often due to the rapid formation of intermolecular aggregates. This occurs when hydrophobic regions of unfolded or partially folded proteins interact with each other at a rate faster than correct intramolecular folding. The rate of aggregation is highly dependent on protein concentration.[1] |
| How can I prevent this? | Instead of rapid removal by dilution, consider a more gradual removal of this compound. Methods like stepwise dialysis against buffers with decreasing concentrations of the denaturant can slow down the refolding process and minimize aggregation.[1][2] On-column refolding with a linear gradient of decreasing this compound is another effective strategy.[1][3] |
| What role does temperature play? | Lower temperatures, typically between 4-15°C, are often beneficial for protein refolding.[1] This is because hydrophobic interactions, a major driver of aggregation, are weaker at lower temperatures, which slows down the aggregation process and allows more time for correct folding.[1] |
Issue 2: Low yield of refolded, active protein.
| Question | Answer |
| What factors could be contributing to low yield? | Low refolding yields can be caused by a variety of factors including suboptimal buffer composition (pH, ionic strength), incorrect redox conditions for proteins with disulfide bonds, and the presence of contaminants from the host cells.[1][4] The concentration of this compound itself is a critical parameter to optimize. |
| How do I optimize the refolding buffer? | The optimal conditions for protein refolding are highly protein-dependent and must be determined empirically.[4] Consider screening a range of pH values and including additives that can help stabilize the protein or prevent aggregation. Common additives include L-arginine, sugars like sucrose or trehalose, and low concentrations of detergents.[3][5] |
| What if my protein has disulfide bonds? | For proteins containing disulfide bonds, the inclusion of a redox shuffling system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), is crucial to facilitate the formation of correct disulfide bridges.[3][6] |
| Should I purify the protein before refolding? | Yes, contaminants from the E. coli lysate, such as other host cell proteins, can significantly decrease the yield of refolded protein by promoting aggregation.[1] It is often beneficial to purify the denatured protein before initiating the refolding process.[1][7] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical starting concentration of this compound for protein refolding? | While optimal concentrations are protein-specific, a common starting point for guanidine-based chaotropes in refolding buffers is in the range of 0.5 M to 2 M.[1][8] This concentration can act as a mild denaturant to prevent aggregation of folding intermediates.[1] |
| How does this compound compare to Guanidine Hydrochloride (GdnHCl)? | Guanidine salts are known to interact with proteins, and their effectiveness can be modulated by the associated anion.[9] While GdnHCl is a strong denaturant, guanidine sulfate has been shown to have a stabilizing effect on some proteins.[9] This suggests that this compound may be a milder chaotrope, potentially beneficial for refolding sensitive proteins. |
| Can I use on-column refolding with this compound? | Yes, on-column refolding is a viable strategy. This involves binding the denatured protein to a chromatography resin and then washing the column with a gradient of decreasing this compound concentration.[1][10] This allows for a gradual removal of the denaturant, which can improve refolding efficiency.[3] |
| What is the best method for removing this compound? | The choice of method depends on your specific protein and experimental setup. Gradual removal methods are generally preferred to minimize aggregation.[2] Stepwise dialysis is a common and effective method.[1][2][11] Dilution can also be used, but it's important to do it slowly and into a large volume of refolding buffer to avoid rapid changes in denaturant concentration.[12][13] |
| At what temperature should I perform the refolding? | Lower temperatures (4-15°C) are generally recommended as they slow down aggregation kinetics.[1] However, a temperature-shift procedure, where refolding is initiated at a low temperature and then shifted higher, has also been reported to be effective for some proteins.[1] |
Quantitative Data Summary
The following tables provide a summary of commonly used conditions with Guanidine Hydrochloride (GdnHCl), which can serve as a starting point for optimizing this compound concentrations.
Table 1: Guanidine Hydrochloride (GdnHCl) Concentrations in Protein Refolding
| Concentration | Application | Notes |
| 6 M | Inclusion Body Solubilization | Used to completely denature and solubilize aggregated proteins from inclusion bodies.[1][10] |
| 0.5 M - 2 M | In Refolding Buffer | Can act as a mild denaturant to prevent aggregation during refolding or to help remove contaminants from inclusion bodies.[1][8] |
| 0.75 M (with high pressure) | Refolding of Aggregated Proteins | Combined with high hydrostatic pressure, this can lead to high recovery of properly folded protein.[1] |
Table 2: Common Additives Used in Protein Refolding Buffers
| Additive | Typical Concentration | Function |
| L-Arginine | 0.4 M - 1 M | Suppresses aggregation of folding intermediates.[3][5] |
| Sugars (Sucrose, Trehalose) | 0.25 M - 1 M | Act as protein stabilizers and can improve the recovery of functional protein.[1] |
| Low concentration of denaturant (e.g., GdnHCl or Urea) | 0.5 M - 1 M | Helps to solubilize folding intermediates and prevent their aggregation.[1] |
Experimental Protocols
Protocol 1: General Protein Refolding by Stepwise Dialysis
-
Solubilization: Solubilize the purified, denatured protein in a buffer containing 6 M this compound, 20 mM Tris-HCl pH 8.0, and 1 mM DTT (if the protein has cysteines).
-
Preparation for Dialysis: Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
Step 1 Dialysis: Dialyze against a 100-fold volume of refolding buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl) containing 4 M this compound for 4-6 hours at 4°C.
-
Step 2 Dialysis: Transfer the dialysis bag to a fresh refolding buffer containing 2 M this compound and dialyze for 4-6 hours at 4°C.
-
Step 3 Dialysis: Transfer the dialysis bag to a fresh refolding buffer containing 1 M this compound and dialyze for 4-6 hours at 4°C.
-
Final Dialysis: Transfer the dialysis bag to the final refolding buffer (without this compound) and dialyze overnight at 4°C. Change the buffer at least once during this period.
-
Recovery and Analysis: Recover the protein from the dialysis bag and centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet any aggregated protein.[1]
Protocol 2: On-Column Protein Refolding
-
Inclusion Body Solubilization: Resuspend the inclusion body pellet in a binding buffer containing 6 M this compound, 20 mM Tris-HCl, 0.5 M NaCl, and 5 mM imidazole, pH 8.0. Stir for 30-60 minutes at room temperature and then clarify by centrifugation and filtration.[1][10]
-
Column Equilibration: Equilibrate a Ni-NTA column with the binding buffer.
-
Protein Binding: Load the clarified supernatant containing the denatured protein onto the equilibrated column.
-
On-Column Refolding: Wash the column with a linear gradient of decreasing this compound concentration (from 6 M to 0 M) in the binding buffer.
-
Elution: Elute the refolded protein from the column using an appropriate elution buffer (e.g., containing a high concentration of imidazole for His-tagged proteins).
Visualizations
Caption: A general workflow for protein refolding using this compound.
Caption: A troubleshooting decision tree for protein aggregation during refolding.
References
- 1. benchchem.com [benchchem.com]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. ijbiotech.com [ijbiotech.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. researchgate.net [researchgate.net]
troubleshooting protein aggregation with 1-Methylguanidine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing protein aggregation issues, with a specific focus on the roles of guanidinium salts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation during refolding?
The main challenge in protein refolding is the competition between the desired intramolecular folding process and intermolecular aggregation. When a denaturant is removed, the hydrophobic regions of the unfolded protein are exposed to the aqueous buffer. These hydrophobic patches can interact with each other across different protein molecules, leading to the formation of insoluble aggregates and reducing the yield of correctly folded, active protein.[1] The rate of aggregation is highly dependent on the protein concentration.
Q2: I'm having trouble with protein aggregation when using a guanidinium salt. Am I using the right one?
It's crucial to distinguish between different guanidinium salts, as they have opposing effects on protein stability.
-
Guanidine Hydrochloride (GdnHCl) is a potent denaturant (chaotropic agent). It is widely used at high concentrations (e.g., 6 M) to solubilize protein aggregates and inclusion bodies by disrupting the hydrogen bonding network in water and weakening hydrophobic interactions that hold the protein in its folded or aggregated state.[2][3][4]
-
Guanidine Sulfate , in contrast, can act as a protein stabilizer . It tends to increase the preferential hydration of the protein, which can help to stabilize its native structure and prevent aggregation.[5]
Using Guanidine Hydrochloride when a stabilizing agent is needed, or vice-versa, will lead to unintended outcomes. If you are experiencing aggregation, first verify which guanidinium salt you are using.
Q3: What is a good starting concentration for my protein during refolding?
To minimize aggregation, it is generally recommended to refold proteins at a low concentration, typically in the range of 10-100 µg/mL.[1] Higher protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.
Q4: Should I use Urea or Guanidine Hydrochloride for solubilizing inclusion bodies?
Both urea and Guanidine Hydrochloride are effective denaturants for solubilizing inclusion bodies. However, Guanidine Hydrochloride is a stronger denaturant than urea.[1] While 6 M GdnHCl is usually sufficient to completely denature most proteins, some may not be fully denatured even in 8 M urea.[1] The choice may also depend on downstream applications; for instance, urea is non-ionic and may be more suitable for subsequent ion-exchange chromatography.[1]
Q5: At what temperature should I perform protein refolding?
Lower temperatures, generally between 4-15°C, are often beneficial for protein refolding.[1] Reduced temperatures can slow down the aggregation process, giving the protein more time to fold correctly.
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon removal of the denaturant.
This is a common issue indicating that the conditions are favoring rapid aggregation over proper folding.
| Possible Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Decrease the initial protein concentration to 10-100 µg/mL. | Reduces the probability of intermolecular collisions that lead to aggregation.[1] |
| Rapid Denaturant Removal | Use a stepwise dialysis or a linear gradient to remove the denaturant more slowly. | Gradual removal of the denaturant can help to avoid exposing large hydrophobic surfaces all at once, allowing for more controlled folding.[6] |
| Suboptimal Buffer Conditions | Optimize the pH of the refolding buffer. The pH should ideally be far from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules. | Increasing the net charge on the protein molecules can prevent them from clumping together. |
| Incorrect Guanidinium Salt | Ensure you are using a stabilizing agent in your refolding buffer, not a denaturant. If you have been using Guanidine Hydrochloride, consider switching to a buffer without it or with a stabilizing additive. | Guanidine Hydrochloride is a denaturant and its presence, even at lower concentrations, can prevent proper folding for some proteins. |
| Absence of Stabilizing Additives | Add stabilizing co-solvents to the refolding buffer. | See the table of common additives below for options. |
Issue 2: The refolded protein solution appears clear, but analysis shows soluble aggregates.
Soluble aggregates can be just as detrimental as insoluble precipitates for downstream applications.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Misfolded Intermediates | Add a low concentration of a mild denaturant (e.g., 0.5-1 M Urea or Guanidine Hydrochloride) to the refolding buffer. | This can help to solubilize folding intermediates and prevent their aggregation, without fully denaturing the protein.[1] |
| Incorrect Disulfide Bond Formation | Include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer for proteins with disulfide bonds. | This allows for the correction of non-native disulfide bonds that can lead to misfolding and aggregation.[7] |
| Hydrophobic Patches on the Protein Surface | Add non-detergent sulfobetaines or low concentrations of non-denaturing detergents (e.g., 0.05% Tween20). | These can help to solubilize exposed hydrophobic regions and prevent them from interacting to form aggregates.[8][9] |
| Lack of Structural Stabilization | Add specific ligands, cofactors, or metal ions that are known to bind to the native protein. | Binding of a ligand can stabilize the native conformation and promote correct folding.[9] |
Data Presentation
Table 1: Comparison of Common Guanidinium Salts in Protein Folding
| Property | Guanidine Hydrochloride (GdnHCl) | Guanidine Sulfate |
| Primary Function | Strong Denaturant (Chaotrope)[2] | Protein Stabilizer[5] |
| Mechanism of Action | Disrupts water structure, weakens hydrophobic interactions, and can directly interact with the protein backbone and side chains.[4][10][11] | Increases preferential hydration of the protein surface.[5] |
| Typical Concentration for Denaturation | 6 M for complete denaturation.[1] | Not used for denaturation. |
| Typical Use in Refolding | Can be used at low concentrations (0.5-1 M) as an additive to prevent aggregation of folding intermediates.[1] | Can be included in the refolding buffer to enhance stability. |
| Effect on Electrostatic Interactions | Can mask electrostatic interactions due to its ionic nature.[12][13] | Less pronounced masking effect compared to GdnHCl. |
Table 2: Common Additives to Mitigate Protein Aggregation During Refolding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 0.4 - 1 M | Suppresses aggregation by interacting with hydrophobic and charged residues on the protein surface. | [9][14] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1 M | Act as protein stabilizers (osmolytes) by promoting preferential hydration of the protein. | [1][8] |
| Polyethylene Glycol (PEG) | Low percentages | Acts as a crowding agent and can stabilize the native state. | [8] |
| Glycerol | 10 - 50% | Stabilizes proteins by increasing the viscosity of the solvent and through preferential hydration. | [8][14] |
| Low Concentration of Denaturant | 0.5 - 1 M Urea or GdnHCl | Helps to solubilize folding intermediates and prevent their aggregation. | [1] |
| Redox System (e.g., GSH/GSSG) | e.g., 10:1 to 1:1 ratio | Facilitates correct disulfide bond formation for cysteine-containing proteins. | [7] |
Experimental Protocols
Protocol 1: General On-Column Refolding of a His-tagged Protein
This protocol is a general guideline for refolding a protein while it is immobilized on a Ni-NTA affinity column.
-
Inclusion Body Solubilization:
-
Resuspend the inclusion body pellet in a binding buffer containing 6 M Guanidine Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, and 5 mM imidazole, pH 8.0.
-
Stir for 30-60 minutes at room temperature.
-
Clarify the lysate by centrifugation and filtration (0.45 µm).
-
-
Column Equilibration and Protein Binding:
-
Equilibrate a Ni-NTA column with the binding buffer (containing 6 M GdnHCl).
-
Load the clarified supernatant onto the column.
-
-
On-Column Refolding:
-
Wash the column with the binding buffer to remove unbound proteins.
-
Initiate refolding by washing the column with a linear gradient of decreasing Guanidine Hydrochloride concentration (from 6 M to 0 M) in the binding buffer. This allows for a gradual removal of the denaturant while the protein is immobilized.[15]
-
-
Elution:
-
Elute the refolded protein from the column using an elution buffer containing 20 mM Tris-HCl, 0.5 M NaCl, and a high concentration of imidazole (e.g., 0.5 M), pH 8.0.[1]
-
-
Analysis:
-
Analyze the eluted fractions for protein concentration, purity (by SDS-PAGE), and signs of aggregation (e.g., by Dynamic Light Scattering or Size Exclusion Chromatography).
-
Protocol 2: Stepwise Dialysis for Protein Refolding
This protocol describes a gradual removal of denaturant by dialysis.
-
Protein Solubilization:
-
Solubilize the purified, denatured protein in a buffer containing 6 M GdnHCl, 20 mM Tris-HCl pH 8.0, and 1 mM DTT (if the protein has cysteines).[1]
-
-
Preparation for Dialysis:
-
Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cut-off.
-
-
Stepwise Dialysis:
-
Step 1: Dialyze against a 100-fold volume of refolding buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl) containing 4 M GdnHCl for 4-6 hours at 4°C.
-
Step 2: Transfer the dialysis bag to a fresh refolding buffer containing 2 M GdnHCl and dialyze for 4-6 hours at 4°C.
-
Step 3: Transfer the dialysis bag to a fresh refolding buffer containing 1 M GdnHCl and dialyze for 4-6 hours at 4°C.
-
Final Dialysis: Transfer the dialysis bag to the final refolding buffer (without GdnHCl) and dialyze overnight at 4°C. Change the buffer at least once during this period.[1]
-
-
Recovery and Analysis:
-
Recover the protein from the dialysis bag and centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet any aggregated protein.
-
Analyze the supernatant for protein concentration, purity, and activity.
-
Visualizations
Caption: General workflow for protein refolding from inclusion bodies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanidine Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
how to prevent 1-Methylguanidine Sulfate precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1-Methylguanidine Sulfate in buffer solutions during their experiments.
Troubleshooting Guide: this compound Precipitation
Unexpected precipitation of this compound can compromise experimental results. This guide provides a systematic approach to identify the cause and resolve the issue.
Problem: A precipitate has formed in my buffer solution containing this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an organic salt. Like other guanidinium salts, its solubility can be influenced by various factors in a buffer system. Precipitation can occur if the concentration of the salt exceeds its solubility limit under the specific experimental conditions, leading to inaccurate concentrations and potential interference in assays.
Q2: What are the primary factors that cause this compound to precipitate?
The main factors include:
-
High Concentration: Exceeding the solubility limit of this compound in the specific buffer.
-
Common Ion Effect: The presence of other sulfate-containing compounds (e.g., ammonium sulfate) in the buffer will reduce its solubility.[1][2][3]
-
Temperature: The solubility of many sulfate salts is temperature-dependent. For some, solubility can decrease at lower or higher temperatures.[4][5]
-
pH: While the sulfate ion is the conjugate base of a strong acid and less affected by pH, extreme pH values can affect the stability of other buffer components, indirectly leading to precipitation.[6]
-
Buffer Composition: Certain buffer systems, particularly phosphate buffers, can form insoluble salts with various cations. While 1-methylguanidinium is a monovalent cation, interactions with buffer components can still occur.
Q3: Are there specific buffer systems I should avoid when working with this compound?
It is advisable to avoid or use with caution buffers that contain high concentrations of other sulfate salts due to the common ion effect, which can significantly decrease the solubility of this compound.[1][2] While phosphate buffers are well-known to precipitate with divalent cations, it is good practice to consider alternative buffer systems like Tris-HCl or HEPES, which are generally more inert.
Q4: How does temperature affect the solubility of this compound?
Q5: Can the order of reagent addition during buffer preparation make a difference?
Yes, the order of addition is crucial. It is best practice to dissolve the primary buffering agents first and adjust the pH before adding other components. This compound should be added gradually to the final buffer solution with continuous stirring to ensure it dissolves completely.
Data Presentation
While quantitative solubility data for this compound is not widely published, the following table provides a qualitative comparison of the aqueous solubility of various guanidinium salts to offer a general understanding.
| Guanidinium Salt | Formula | Molecular Weight ( g/mol ) | Aqueous Solubility ( g/100 mL at 20-25°C) |
| This compound | (CH₆N₃)₂SO₄ | 244.27 | Soluble (quantitative data not available)[7] |
| Guanidinium Sulfate | (CH₆N₃)₂SO₄ | 216.22 | Soluble (quantitative data not available)[1] |
| Guanidinium Chloride | CH₆ClN₃ | 95.53 | ~215 |
| Guanidinium Thiocyanate | CH₅N₃·HSCN | 118.16 | 142 |
| Guanidinium Nitrate | CH₆N₃O₃ | 122.08 | 12.5 - 16 |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Buffer Solution
This protocol provides a general method for preparing a buffered solution of this compound with a reduced risk of precipitation.
Materials:
-
This compound
-
Buffer components (e.g., Tris base, HEPES)
-
Acid/base for pH adjustment (e.g., HCl, NaOH)
-
High-purity water (e.g., deionized, distilled)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Methodology:
-
Prepare the Buffer Base: In a clean beaker, dissolve the buffer components (e.g., Tris, HEPES) in approximately 80% of the final desired volume of high-purity water.
-
Adjust pH: Place the beaker on a magnetic stirrer and, while stirring, adjust the pH of the buffer solution to the desired value using an appropriate acid or base.
-
Add this compound: Slowly and incrementally add the pre-weighed this compound to the stirring buffer solution. Allow each addition to fully dissolve before adding the next.
-
Bring to Final Volume: Once the this compound is completely dissolved, transfer the solution to a volumetric flask and add high-purity water to reach the final volume.
-
Final Mixing and Filtration: Mix the final solution thoroughly. For sterile applications or to remove any potential micro-precipitates, filter the solution through a 0.22 µm filter.
-
Storage: Store the solution at a constant room temperature. Avoid refrigeration or freezing unless the stability of other components requires it, and be aware of the potential for precipitation upon temperature change.
Protocol 2: Solubilizing Precipitated this compound
This protocol outlines steps to redissolve this compound that has precipitated out of solution.
Materials:
-
Precipitated this compound solution
-
Water bath or incubator
-
Vortex mixer or magnetic stirrer
Methodology:
-
Gentle Warming: Place the container with the precipitated solution in a water bath or incubator set to a slightly elevated temperature (e.g., 30-37°C). Do not overheat, as this can degrade other buffer components.
-
Agitation: Periodically and gently agitate the solution by vortexing or stirring to aid in the dissolution of the precipitate.
-
Dilution (if necessary): If warming and agitation are insufficient, consider diluting the solution with a small amount of the same buffer (without this compound). This will decrease the overall concentration and may help to redissolve the precipitate. Note that this will alter the final concentration of your solution.
-
Re-filtration: Once the precipitate has redissolved, allow the solution to return to room temperature. If the solution remains clear, it can be used. If any precipitate reappears upon cooling, the concentration is likely too high for that temperature. Consider re-filtering the solution at room temperature to remove the excess solute.
Visualizations
Caption: Key factors influencing this compound precipitation.
Caption: Recommended workflow for preparing stable solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. EP1288196A1 - Process for the preparation of organo guanidinium salts - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]
stability of 1-Methylguanidine Sulfate in aqueous solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methylguanidine Sulfate in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solution?
A1: 1-Methylguanidine, as a guanidinium compound, is a highly stable cation in aqueous solution due to resonance stabilization of the charge and efficient solvation by water molecules.[1] Guanidinium salts like guanidinium sulfate are even known to have a stabilizing effect on macromolecules such as proteins in solution, in contrast to the denaturing effects of salts like guanidinium chloride.[2][3] However, the long-term stability in aqueous solution under various experimental conditions (e.g., pH, temperature, presence of other reagents) should be experimentally verified, as significant degradation can occur under stress conditions.
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from general chemical principles. The primary pathways to investigate would be hydrolysis and oxidation.[4] Under harsh acidic or basic conditions and elevated temperatures, the guanidinium group could potentially hydrolyze to urea and methylamine. Oxidative conditions could also lead to the formation of various degradation products. It is crucial to perform forced degradation studies to identify the likely degradation products for your specific application.[4][5][6]
Q3: What are the typical stress conditions used to test the stability of a compound like this compound?
A3: Forced degradation studies are essential to understand the stability of a drug substance.[4][6] Recommended stress factors to investigate include:
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Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl or H₂SO₄).[4]
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Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH or KOH).[4]
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Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).[7]
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Thermal Stress: Exposure to elevated temperatures (e.g., 40°C, 60°C, 80°C) in both solid form and in solution.
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Photostability: Exposure to light, typically using a photostability chamber with a combination of UV and visible light.
The goal is to achieve a target degradation of 10-20% to ensure that the analytical methods can detect the degradation products.[5]
Q4: How can I analyze the stability of my this compound solution?
A4: A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the drug substance's quality over time.[6] High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for stability testing due to its high sensitivity and accuracy.[8] Specifically, a reverse-phase HPLC (RP-HPLC) method can be developed to separate 1-Methylguanidine from its potential degradation products.[8] Coupling HPLC with a mass spectrometer (LC-MS) can help in the identification of unknown degradation products.[8] There are also published HPLC methods for the detection of methylguanidine in biological fluids that can be adapted for stability studies.[9][10]
Troubleshooting Guides
Issue 1: Unexpectedly low concentration of this compound in my prepared solution.
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Possible Cause 1: Inaccurate initial weighing.
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Troubleshooting: Ensure the analytical balance is properly calibrated. Re-weigh a new sample of this compound.
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Possible Cause 2: Incomplete dissolution.
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Troubleshooting: this compound is soluble in water. Ensure the compound is fully dissolved by vortexing or sonicating the solution. Visually inspect for any undissolved particles.
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Possible Cause 3: Degradation upon dissolution.
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Troubleshooting: This is less likely under standard neutral pH and ambient temperature conditions due to the inherent stability of the guanidinium group.[1] However, if the aqueous solution was prepared with a reactive solvent or stored improperly, degradation could have occurred. Prepare a fresh solution and analyze it immediately to establish a baseline.
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Issue 2: Appearance of unknown peaks in the chromatogram of my this compound solution over time.
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Possible Cause 1: Degradation of this compound.
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Troubleshooting: This indicates that your storage or experimental conditions are causing the compound to degrade. You will need to conduct a forced degradation study to identify the degradation products and determine the degradation rate. Refer to the experimental protocols below.
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Possible Cause 2: Contamination.
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Troubleshooting: Ensure the purity of your solvent and the cleanliness of your storage vials. Analyze a blank (solvent only) to rule out contamination from the solvent or the analytical system.
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Possible Cause 3: Interaction with excipients or other components in the formulation.
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Troubleshooting: If your solution contains other substances, they may be reacting with the this compound. It is recommended to stress the placebo (all components except the active ingredient) in the same way to identify impurities not arising from the drug substance.[11]
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Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature (°C) | This compound Assay (%) | Major Degradation Products (RT in min) | Mass Balance (%) |
| Control | 0 hours | 25 | 100.0 | - | 100.0 |
| 0.1 M HCl | 24 hours | 60 | |||
| 0.1 M NaOH | 24 hours | 60 | |||
| 10% H₂O₂ | 24 hours | 25 | |||
| Heat | 7 days | 80 | |||
| Photostability | 24 hours | 25 |
Table 2: Stability of this compound Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Initial Assay (%) | Assay after 1 week (%) | Assay after 4 weeks (%) | Observations |
| 4.0 | 4 | ||||
| 4.0 | 25 | ||||
| 7.0 | 4 | ||||
| 7.0 | 25 | ||||
| 9.0 | 4 | ||||
| 9.0 | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
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This compound
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HPLC grade water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV or PDA detector
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pH meter
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Calibrated oven and photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
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Oxidative Degradation: Mix equal volumes of the stock solution and 20% H₂O₂ to get a final concentration of 0.5 mg/mL in 10% H₂O₂. Keep at room temperature for 24 hours. At appropriate time points, withdraw samples and dilute with mobile phase for HPLC analysis.
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Thermal Degradation: Store the stock solution at 80°C for 7 days. Also, store the solid compound at 80°C. At appropriate time points, withdraw samples of the solution or dissolve the solid and dilute with mobile phase for HPLC analysis.
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Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. At appropriate time points, withdraw samples and dilute with mobile phase for HPLC analysis.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and perform a mass balance analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Suggested Starting Conditions:
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Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: As 1-Methylguanidine lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be explored.
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Injection Volume: 10 µL
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Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak and from each other.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Liquid-vapor interfacial properties of aqueous solutions of guanidinium and methyl guanidinium chloride: influence of molecular orientation on interface fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate. | Semantic Scholar [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Technical Support Center: 1-Methylguanidine Sulfate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Methylguanidine Sulfate in cell culture experiments.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
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Q1: How should I prepare a stock solution of this compound?
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A1: this compound is soluble in water. For cell culture use, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a buffered solution like PBS. To prepare the stock solution, weigh out the desired amount of this compound powder and dissolve it in the appropriate volume of sterile solvent. Ensure complete dissolution by vortexing. Filter-sterilize the stock solution through a 0.22 µm syringe filter before storing it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
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Q2: How should I store the this compound stock solution and powder?
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A2: The solid powder form of this compound should be stored at room temperature in a dry place. The prepared stock solutions should be stored in aliquots at -20°C for long-term use. For short-term use, stock solutions can be stored at 4°C for a few days.[1]
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2. Solubility and Stability
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Q3: What is the solubility of this compound in common cell culture media (e.g., DMEM, RPMI)?
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Q4: How stable is this compound in cell culture media at 37°C?
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A4: Guanidine-containing compounds are generally stable in aqueous solutions within a neutral pH range.[1] However, the complex composition of cell culture media and the incubation conditions (37°C, 5% CO₂) can affect the stability of any compound over time. For long-term experiments, it is recommended to assess the stability of this compound in your specific cell culture medium. A protocol for evaluating compound stability using HPLC is provided in the "Experimental Protocols" section.[2][3]
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3. Cytotoxicity and Cellular Effects
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Q5: What is the expected cytotoxicity of this compound?
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A5: The cytotoxicity of this compound can vary significantly depending on the cell line and experimental conditions. While specific IC50 values for this compound are not widely published, studies on other small molecule guanidinium compounds have shown a range of cytotoxic effects. It is essential to perform a dose-response experiment to determine the IC50 value in your cell line of interest.
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Q6: Can this compound affect cell morphology or adhesion?
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A6: Yes, like many biologically active small molecules, this compound can potentially alter cell morphology and adhesion, especially at cytotoxic concentrations. These changes can include cell rounding, detachment from the culture surface, and the appearance of apoptotic bodies. It is important to monitor your cells microscopically after treatment.
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4. Assay Interference
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Q7: Can this compound interfere with common cell-based assays?
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A7: Yes, there is a potential for interference. The guanidinium group is a reactive moiety that could interact with assay reagents.
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MTT/XTT Assays: Some compounds can directly reduce the tetrazolium salts used in these viability assays, leading to a false-positive signal. It is advisable to perform a cell-free control to test for this.
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Fluorescence-Based Assays: Guanidinium compounds can react with certain reagents, like ninhydrin, to produce fluorescent products, which could interfere with fluorescence-based assays.[4]
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Luciferase Assays: Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to inaccurate results.
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Troubleshooting Guides
Issue 1: Precipitation in Cell Culture Medium
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Observation: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium, or it appears over time during incubation.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Exceeded Solubility Limit | The concentration of this compound is too high for the specific medium. |
| Solution: Lower the final concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your medium. | |
| Solvent Shock | The rapid change in polarity when adding a concentrated stock solution to the aqueous medium can cause the compound to precipitate. |
| Solution: Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium. Add the stock solution dropwise while gently swirling the medium. | |
| Interaction with Media Components | The compound may be reacting with components in the serum or the medium itself, forming an insoluble complex. |
| Solution: Test the solubility in a serum-free medium first. If the precipitate still forms, try a simpler buffered salt solution (e.g., PBS) to identify potential interactions. | |
| pH Changes | The pH of the medium can change over time due to cellular metabolism, which may affect the solubility of the compound. |
| Solution: Ensure the medium is adequately buffered (e.g., with HEPES) for long-term experiments. |
Issue 2: Inconsistent or Unexpected Cytotoxicity Results
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Observation: High variability in cell viability between replicate wells or experiments, or unexpected increases in viability.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Instability | This compound may be degrading in the culture medium over the course of the experiment. |
| Solution: Perform a stability study to determine the half-life of the compound in your medium.[2] Consider refreshing the medium with a freshly prepared compound at regular intervals for long-term assays. | |
| Assay Interference | The compound may be directly interacting with the assay reagents. |
| Solution: For MTT/XTT assays, perform a cell-free control by adding the compound to the medium without cells and running the assay. If a color change occurs, the compound is directly reducing the reagent. Switch to an alternative viability assay that uses a different detection method (e.g., CellTiter-Glo®, which measures ATP levels, or a dye exclusion assay like Trypan Blue). | |
| Stock Solution Degradation | The compound may be unstable in the stock solution due to repeated freeze-thaw cycles. |
| Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Prepare fresh stock solutions periodically. |
Quantitative Data
The following table summarizes the reported cytotoxic activities of various guanidinium-containing compounds on different human cell lines. This data is provided as a reference and the specific activity of this compound should be determined experimentally.
| Compound Class | Cell Line | Assay | IC50 Value | Citation |
| Guanidinium-based Ionic Liquids | HEK-293 | MTT | Generally low toxicity | [5] |
| Polyhexamethylene Guanidine (PHMG) | A549 | Not specified | Cytotoxicity observed at ≥ 5 µg/mL | [6] |
| Guanidinium-functionalized Copolymers | HepG2 | AlamarBlue | Varies with hydrophobicity | [7] |
| Guanidinium-functionalized Copolymers | MCF-7 | AlamarBlue | Varies with hydrophobicity | [7] |
| Guanidinium-functionalized Copolymers | SW480 | AlamarBlue | Varies with hydrophobicity | [7] |
| Dodecylguanidine hydrochloride (DGH) | A549 | WST-1 | 0.39 µg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Cell Culture
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Prepare a 100 mM Stock Solution:
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Weigh 244.27 mg of this compound (MW: 244.27 g/mol ).
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Dissolve in 10 mL of sterile, nuclease-free water or PBS.
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Vortex until fully dissolved.
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Filter-sterilize through a 0.22 µm syringe filter into a sterile conical tube.
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Aliquot into smaller, single-use volumes (e.g., 100 µL) and store at -20°C.
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Prepare Working Solutions:
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Thaw an aliquot of the 100 mM stock solution.
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Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations for your experiment.
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It is recommended to prepare fresh working solutions for each experiment.
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Protocol 2: Determination of Solubility in Cell Culture Media
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Prepare a 10 mM stock solution of this compound in DMSO.
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In a clear 96-well plate, add 100 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
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Add increasing volumes of the 10 mM stock solution to the wells to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Keep the final DMSO concentration constant and below 0.5%.
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Incubate the plate at 37°C for 2 hours.
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Visually inspect each well for signs of precipitation against a dark background. The highest concentration that remains clear is the approximate maximum solubility.
Protocol 3: Assessment of Compound Stability in Cell Culture Media by HPLC
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Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
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Spike pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM.
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Dispense aliquots of the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
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Immediately process the T=0 sample by adding a 3-fold volume of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant.
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Incubate the remaining tubes at 37°C and 5% CO₂.
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At each subsequent time point, process the sample as in step 4.
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Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound.
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Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[2]
Protocol 4: Cell-Free MTT Reduction Assay
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Prepare a series of dilutions of this compound in a complete cell culture medium in a 96-well plate.
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Include a positive control (e.g., a known reducing agent like ascorbic acid) and a negative control (medium only).
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Add MTT reagent to each well according to the manufacturer's protocol.
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Incubate at 37°C for 2-4 hours.
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Add the solubilization solution.
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Read the absorbance at the appropriate wavelength. An increase in absorbance in the wells containing the compound compared to the negative control indicates direct reduction of MTT.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathways affected by some guanidinium compounds, leading to oxidative stress and cell cycle arrest.
References
- 1. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Green Fluorescence of Guanidinium Compounds with Ninhydrin | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial activity and cytotoxicity of piperazinium- and guanidinium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methylguanidine Sulfate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-Methylguanidine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory-scale synthesis routes for this compound are:
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Guanylation of Methylamine with S-Methylisothiourea Sulfate: This is a common and often high-yielding method where S-methylisothiourea sulfate is reacted with methylamine. The S-methyl group is a good leaving group, facilitating the formation of the methylguanidinium ion.
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Reaction of a Methylammonium Salt with a Cyanamide Source: This method involves reacting a methylammonium salt, such as methylammonium sulfate, with a source of cyanamide. Dicyandiamide is a common starting material, which under heat, can depolymerize to cyanamide and react with the amine.
Q2: I am not getting the expected yield. What are the most common reasons for low yield?
A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:
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Incomplete reaction: Reaction times may be insufficient, or the temperature may be too low for the reaction to go to completion.
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Side reactions: Depending on the route, side reactions such as the formation of melamine or diguanide derivatives can consume starting materials.
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Suboptimal pH: For the cyanamide route, the pH of the reaction mixture is crucial. If the pH is too low, the amine will be protonated and less nucleophilic. If it is too high, it can promote side reactions.
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Loss of product during workup and purification: this compound is highly soluble in water, which can lead to losses during aqueous workup and extraction. Crystallization difficulties can also lead to a lower isolated yield.
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can include unreacted starting materials (S-methylisothiourea sulfate or methylammonium salt), side products like methylurea, dimethylguanidine (if dimethylamine is present as an impurity in the methylamine), and potentially diguanide derivatives if using dicyanodiamide.
Q4: How can I best purify this compound?
A4: Recrystallization is the most common method for purifying this compound. Due to its high polarity, suitable solvent systems often involve mixtures of water and a less polar organic solvent like ethanol or isopropanol. The crude product is dissolved in a minimal amount of hot water, and the alcohol is added until the solution becomes turbid. Upon cooling, the purified product should crystallize. Washing the filtered crystals with a cold solvent (like ethanol) can help remove residual impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure S-methylisothiourea sulfate is pure and dry.- Use a fresh, high-purity source of methylamine. Aqueous solutions of methylamine can degrade over time. |
| Incorrect reaction temperature | - For the S-methylisothiourea route, ensure the reaction is sufficiently heated (reflux is often required).- For the dicyanodiamide route, the fusion temperature needs to be carefully controlled to promote depolymerization without excessive decomposition. |
| Insufficient reaction time | - Monitor the reaction progress using techniques like TLC (if applicable for derivatives) or NMR of aliquots to ensure it has gone to completion. |
| Incorrect stoichiometry of reactants | - Ensure the molar ratios of the reactants are correct as per the chosen protocol. An excess of methylamine is often used to drive the reaction forward. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of diguanide derivatives (from dicyanodiamide) | - Optimize the reaction temperature and time. Prolonged heating at high temperatures can favor the formation of these byproducts.[1] |
| Hydrolysis of S-methylisothiourea | - Ensure the reaction is carried out under anhydrous conditions if the protocol specifies it, although many procedures are aqueous. If hydrolysis is suspected, minimize the amount of water and reaction time. |
| Over-methylation | - If using a methylating agent to prepare S-methylisothiourea in situ, ensure stoichiometry is correct to avoid the formation of dimethylated byproducts. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product remains as an oil and does not crystallize | - Ensure all volatile side products (like methanethiol) have been thoroughly removed. - Try different recrystallization solvent systems (e.g., water/ethanol, water/isopropanol).- Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.- Seeding with a small crystal of pure product can initiate crystallization. |
| Low recovery after recrystallization | - Minimize the amount of hot solvent used for dissolution to avoid the product remaining in the mother liquor.- Cool the solution slowly to form larger crystals, which are easier to filter and result in less loss.- The mother liquor can be concentrated to attempt to recover more product in a second crop. |
Experimental Protocols
Protocol 1: Synthesis from S-Methylisothiourea Sulfate and Methylamine
This method is generally preferred for its cleaner reaction profile and often higher yields.
Reaction: (NH₂)₂CS(CH₃)₂SO₄ + 2CH₃NH₂ → 2(CH₃NHC(NH)NH₂)₂SO₄ + 2CH₃SH
Materials:
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S-Methylisothiourea sulfate
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Aqueous methylamine (e.g., 40% w/w)
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend S-methylisothiourea sulfate in a minimal amount of water.
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To this suspension, add an excess (typically 2-3 molar equivalents) of aqueous methylamine solution. The addition is exothermic and may cause the release of methanethiol, which has a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of methanethiol evolution.
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After the reaction is complete, cool the mixture to room temperature.
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Concentrate the solution under reduced pressure to remove excess methylamine and water, resulting in a viscous oil or a solid residue.
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To purify the product, dissolve the residue in a minimum amount of hot water and add ethanol until the solution becomes cloudy.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
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Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Protocol 2: Synthesis from Dicyanodiamide and Methylammonium Sulfate
This method utilizes less expensive starting materials but may result in more byproducts.
Reaction: 2(CN)₂NH₂ + 2(CH₃NH₃)₂SO₄ → 2(CH₃NHC(NH)NH₂)₂SO₄
Procedure:
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Thoroughly mix finely ground dicyanodiamide and methylammonium sulfate in a flask. A molar ratio of approximately 1:2 is typically used.
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Heat the mixture in an oil bath. The temperature should be carefully controlled, typically in the range of 150-170 °C. The mixture will melt and evolve ammonia. This step must be performed in a well-ventilated fume hood.
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Maintain the temperature for 1-2 hours until the evolution of ammonia ceases.
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Allow the reaction mixture to cool to room temperature. The product will solidify.
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The crude solid can be purified by recrystallization as described in Protocol 1.
Data Presentation
Table 1: Comparison of Synthetic Routes for 1-Methylguanidine Salts
| Parameter | Route 1: S-Methylisothiourea | Route 2: Dicyanodiamide |
| Starting Materials | S-Methylisothiourea sulfate, Methylamine | Dicyanodiamide, Methylammonium sulfate |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (can be quantitative for related salts)[1] |
| Reaction Conditions | Reflux in aqueous solution | High-temperature fusion (150-170 °C) |
| Key Advantages | Cleaner reaction, fewer byproducts | Lower cost of starting materials |
| Key Disadvantages | Release of foul-smelling methanethiol | High temperatures required, potential for more byproducts (e.g., diguanides)[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from S-Methylisothiourea Sulfate.
References
Technical Support Center: 1-Methylguanidine Sulfate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized 1-Methylguanidine Sulfate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete initial synthesis. - Loss of product during recrystallization (e.g., too much solvent used, premature crystallization). - Product is too soluble in the chosen recrystallization solvent even at low temperatures. | - Optimize the synthesis reaction conditions. - Use a minimal amount of hot solvent for dissolution during recrystallization.[1][2] - Cool the solution slowly and then in an ice bath to maximize crystal formation.[1] - Consider a two-solvent recrystallization system where the product is insoluble in the second solvent (antisolvent).[1][2] |
| Product Fails to Crystallize | - Solution is not supersaturated (too much solvent used). - Presence of significant impurities inhibiting crystal nucleation. - Cooling the solution too rapidly. | - Evaporate some of the solvent to increase the concentration of the product. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oily Precipitate Forms Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent. - High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture. - Perform a preliminary purification step (e.g., washing with a solvent in which the impurities are soluble) before recrystallization. - Dissolve the oil in a minimal amount of a good solvent and add a poor solvent (antisolvent) dropwise until turbidity persists, then heat to clarify and cool slowly. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. - Perform a hot gravity filtration to remove the charcoal before cooling the solution.[1] |
| Final Product Purity is Below 97% | - Inefficient removal of starting materials or byproducts. - Co-precipitation of impurities with the product. | - Perform a second recrystallization. - Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2] - Analyze the impurities to identify them and devise a more targeted purification strategy (e.g., a different recrystallization solvent that is a poor solvent for the specific impurity). |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials and byproducts from the synthesis route. Depending on the synthesis method, these may include:
-
From Urea and Sulfamic Acid: Unreacted urea.[3]
-
From Dicyandiamide and Ammonium Salts: Unreacted dicyandiamide and various ammonium salts.[4]
-
General Guanidine Synthesis: Side-reaction products which can be numerous.
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[2] A single-solvent or a two-solvent system can be employed.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the polar nature of guanidinium salts, suitable solvents are likely to be polar. Water is a good starting point as this compound is soluble in it.[5] For a single-solvent recrystallization, a solvent that dissolves the compound well at high temperatures but poorly at low temperatures is ideal.[2] For a two-solvent system, a solvent in which the compound is soluble (e.g., water, ethanol) can be paired with a miscible solvent in which it is insoluble (e.g., ethyl acetate, isopropanol).[6][7]
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be determined by several analytical methods:
-
Melting Point Determination: A sharp melting point close to the literature value (around 240 °C) is indicative of high purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify organic impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): A cation-exchange column can be used to separate 1-Methylguanidine from other components.[8]
-
Elemental Analysis (Total Nitrogen): Commercial suppliers often specify purity based on the total nitrogen content (>97.0%(N)).[5][9][10]
Q5: What are the storage conditions for purified this compound?
A5: It is recommended to store this compound at room temperature in a cool, dark, and dry place.[5]
Experimental Protocols
Recrystallization of this compound (Single-Solvent Method)
This protocol describes a general procedure for the purification of this compound by recrystallization from a single solvent, such as water.
1. Solvent Selection:
-
Place a small amount of the impure this compound in a test tube.
-
Add a few drops of the chosen solvent (e.g., deionized water) and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
2. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a good yield.[1][2]
-
Heat the mixture on a hot plate with stirring to facilitate dissolution.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the flask and gently heat for a few minutes.
4. Hot Gravity Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₄N₆·H₂SO₄ | [5][9] |
| Molecular Weight | 244.27 g/mol | [9][11] |
| Appearance | White to almost white powder or crystal | [5][10] |
| Melting Point | 240 °C | [5] |
| Purity (by Total Nitrogen) | >97.0% | [5][9][10] |
| Solubility in Water | Soluble | [5] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. mt.com [mt.com]
- 3. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 598-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 8. Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 598-12-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
adjusting pH for optimal 1-Methylguanidine Sulfate activity
Welcome to the technical support center for 1-Methylguanidine Sulfate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: The concept of an "optimal pH" for this compound depends on the specific application. Due to the high pKa of its guanidino group (the pKa of the parent compound, guanidine, is around 13.6), 1-Methylguanidine is protonated and exists as the positively charged methylguanidinium ion across a wide physiological pH range.[1] This means its fundamental chemical properties and solubility in aqueous solutions are stable from acidic to neutral and moderately alkaline conditions.
For biological activities, such as enzyme inhibition, the optimal pH is often dictated by the target enzyme's pH optimum for activity and binding. For instance, methylguanidine is a known inhibitor of inducible nitric oxide synthase (iNOS), which typically has an optimal activity in the pH range of 7.0 to 8.0. While there is no definitive study identifying a single optimal pH for 1-Methylguanidine's inhibitory activity, it is expected to be an effective inhibitor within the functional pH range of its target enzymes.
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in water. For experimental use, it is recommended to prepare fresh solutions. For storage, it is best to keep the compound in its solid form in a cool, dry place. If you need to store solutions, it is advisable to aliquot and freeze them at -20°C to minimize degradation.
Q3: What are the known biological activities of 1-Methylguanidine?
A3: Methylguanidine is recognized for several biological activities. It is identified as a uremic toxin that can accumulate in renal failure.[2] However, it also demonstrates anti-inflammatory properties, notably through the inhibition of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α).[2][3] Some studies have also investigated its antioxidant capabilities.
Q4: Are there any known interferences or incompatibilities I should be aware of when using this compound?
A4: Given its cationic nature at physiological pH, 1-Methylguanidine may interact with highly anionic molecules or buffers. When designing your experiments, consider potential ionic interactions with other components in your assay. It is always good practice to perform appropriate controls to identify any non-specific effects.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | pH of the experimental buffer is outside the optimal range for the biological target (e.g., enzyme). | Verify that the pH of your assay buffer is optimal for your target protein or cell system. While 1-Methylguanidine is stable, the activity of its biological targets is often pH-sensitive. |
| Degradation of the compound. | Prepare fresh solutions of this compound for each experiment. If using frozen stock, ensure it has not undergone multiple freeze-thaw cycles. | |
| Non-specific binding. | The cationic nature of methylguanidinium may lead to non-specific interactions. Include controls with structurally similar but inactive compounds if available. Consider varying the ionic strength of your buffer to assess for electrostatic interactions. | |
| Precipitation of the compound in the assay | Low solubility in the specific buffer system. | Although water-soluble, high concentrations in complex buffers with other salts could lead to precipitation. Try preparing a more concentrated stock solution in water or a simple buffer and then diluting it into your final assay medium. |
| Interaction with other assay components. | Analyze the composition of your assay buffer for components that might form an insoluble salt with the sulfate or methylguanidinium ions. |
Experimental Protocols
General Protocol for Assessing iNOS Inhibition
This protocol provides a general framework for evaluating the inhibitory effect of this compound on inducible nitric oxide synthase (iNOS) activity in a cell-based assay.
1. Cell Culture and Induction of iNOS:
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Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
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Seed the cells in 96-well plates at a desired density and allow them to adhere.
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Stimulate the cells with an inducing agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
2. Treatment with this compound:
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Prepare a stock solution of this compound in sterile water or a suitable buffer.
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Dilute the stock solution to various concentrations in the cell culture medium.
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Add the different concentrations of this compound to the cells at the same time as the iNOS-inducing agents or shortly after.
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Include a vehicle control (medium with the inducing agents but without the inhibitor) and a negative control (medium without inducing agents or inhibitor).
3. Measurement of Nitric Oxide Production:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.
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The Griess reagent typically consists of two solutions: (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
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Mix equal volumes of the culture supernatant and the Griess reagent and incubate in the dark at room temperature for 10-15 minutes.
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Measure the absorbance at approximately 540 nm using a microplate reader.
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Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in your samples.
4. Data Analysis:
-
Calculate the percentage of inhibition of nitrite production for each concentration of this compound compared to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Caption: Workflow for assessing iNOS inhibition.
Caption: Methylguanidine inhibits iNOS activity.
References
- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variable effects of L-arginine analogs on L-arginine-nitric oxide pathway in human neutrophils and platelets may relate to different nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 1-Methylguanidine Sulfate in Colorimetric Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by the presence of 1-Methylguanidine Sulfate in common colorimetric protein assays.
Troubleshooting Guide
Issue: Inaccurate Protein Concentration Measurement in the Presence of this compound
This compound, a guanidinium salt, is known to interfere with standard colorimetric protein assays. This interference can lead to either an overestimation or underestimation of the actual protein concentration. The table below summarizes the compatibility of common protein assays with guanidine compounds. Note: Specific quantitative data for this compound is limited; therefore, data for Guanidine Hydrochloride (Gu-HCl) is used as a proxy to indicate the expected interference.
Table 1: Compatibility of Common Colorimetric Protein Assays with Guanidine Compounds
| Assay | Interfering Agent | Max. Compatible Concentration | Observed Effect of Interference |
| Bradford Assay | Guanidine HCl | ~1 M | At higher concentrations, can cause precipitation of the Coomassie dye reagent, leading to inaccurate readings.[1] |
| BCA Assay | Guanidine HCl | ~4 M | Can reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[2] |
| Lowry Assay | Guanidine HCl | Not Recommended | Highly susceptible to interference from various substances, including guanidine compounds, which can react with the Folin-Ciocalteu reagent.[3] |
Recommended Solutions
There are two primary approaches to overcome the interference caused by this compound:
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Remove the Interfering Substance: This can be achieved by precipitating the protein from the sample, thereby separating it from the soluble this compound.
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Use a Compatible Assay: Employ a protein assay method that is not affected by the presence of guanidine salts.
Below are detailed protocols for these recommended solutions.
Experimental Protocols
Protocol 1: Protein Precipitation using Ethanol
This method is effective for precipitating proteins from solutions containing guanidine salts.[4][5]
Materials:
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Protein sample containing this compound
-
Cold absolute ethanol (-20°C)
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70% ethanol (-20°C)
-
Microcentrifuge
-
Microcentrifuge tubes
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Buffer for resuspension (compatible with downstream applications)
Procedure:
-
Sample Preparation: Place your protein sample in a microcentrifuge tube.
-
Precipitation: Add 4 volumes of cold absolute ethanol to the protein solution.
-
Mixing: Mix gently by inverting the tube several times.
-
Incubation: Incubate at room temperature for a minimum of 5 minutes. For more dilute protein samples, incubation at -20°C can improve recovery.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant. Wash the protein pellet with 70% ethanol to remove residual this compound and other salts.
-
Resuspension: After a final centrifugation and removal of the supernatant, allow the protein pellet to air-dry briefly. Do not over-dry, as this can make resuspension difficult. Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Protocol 2: Non-Interfering™ (NI™) Protein Assay
This commercially available assay is designed to be compatible with a wide range of interfering substances, including high concentrations of guanidine salts (up to 6 M Guanidine HCl). The principle involves the precipitation of proteins, removal of the interfering agents, and then a colorimetric assay of the protein pellet.
Materials:
-
NI™ (Non-Interfering™) Protein Assay Kit (e.g., from G-Biosciences)
-
Protein sample containing this compound
-
Microcentrifuge
-
Microcentrifuge tubes (2 mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Add 1-50 µL of your protein sample to a 2 mL microcentrifuge tube. It is recommended to run samples in duplicate. The total protein amount should not exceed 50 µg.
-
Protein Precipitation:
-
Add 0.5 mL of UPPA™ I reagent to each tube and vortex.
-
Incubate for 2-3 minutes at room temperature.
-
Add 0.5 mL of UPPA™ II reagent to each tube and vortex.
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Centrifuge at 15,000 x g for 5 minutes to pellet the protein.
-
Carefully decant and discard the supernatant.
-
-
Protein Quantification:
-
Prepare the Color Reagent by mixing 1 part Copper Solution, 4 parts Color Agent A, and 1 part Color Agent B.
-
Add 500 µL of the prepared Color Reagent to each protein pellet.
-
Vortex to dissolve the pellet.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 480 nm.
-
Determine the protein concentration by comparing the absorbance to a standard curve prepared with the provided protein standard.
-
Frequently Asked Questions (FAQs)
Q1: Why is my protein reading inaccurate when using the Bradford assay with a sample containing this compound?
A1: this compound, being a guanidinium salt, can interfere with the Bradford assay. At higher concentrations, it can cause the Coomassie Brilliant Blue G-250 dye to precipitate, leading to unreliable absorbance readings.[1] It is recommended to either remove the this compound before the assay using a method like ethanol precipitation or use a compatible assay.
Q2: Can I use the BCA assay for my protein sample with this compound?
A2: The BCA assay is also susceptible to interference from guanidine compounds. Guanidinium salts can reduce the cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), which is the same reaction that peptide bonds induce in the assay. This leads to a false positive signal and an overestimation of the protein concentration.[2] While the BCA assay has a higher tolerance for guanidine salts than the Lowry assay, it is still advisable to remove the this compound or use a non-interfering assay for accurate quantification.
Q3: Is the Lowry assay a suitable alternative?
A3: No, the Lowry assay is highly sensitive to a wide range of interfering substances, including guanidine compounds.[3] The Folin-Ciocalteu reagent used in the Lowry assay can react with guanidinium salts, leading to inaccurate results. Therefore, the Lowry assay is not recommended for samples containing this compound.
Q4: I tried precipitating my protein, but the pellet is difficult to redissolve. What can I do?
A4: Difficulty in redissolving a protein pellet can be due to over-drying or the nature of the protein itself. Here are a few troubleshooting tips:
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Avoid completely drying the pellet; a slightly damp pellet is often easier to resuspend.
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Use a small volume of a suitable solubilization buffer and gently pipette up and down to break up the pellet.
-
Consider using a buffer containing a mild detergent (e.g., 0.1% SDS) to aid in solubilization, ensuring the detergent is compatible with your downstream protein assay.
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Brief sonication can also help to redissolve persistent pellets.
Q5: Are there any other methods to remove this compound from my protein sample?
A5: Besides protein precipitation, dialysis or buffer exchange using desalting columns are effective methods for removing small molecules like this compound from protein solutions.[6] These methods are particularly useful if you need to maintain the protein in a soluble state and avoid the precipitation and resuspension steps.
Visual Troubleshooting Workflow
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 4. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 1-Methylguanidine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 1-Methylguanidine Sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a salt form of methylguanidine. Methylguanidine is known to be an inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1] It is often used in research to investigate the roles of nitric oxide in various physiological and pathological processes.
Q2: What are the known off-target effects of this compound?
A2: Beyond its intended inhibition of NOS, the active component, methylguanidine, has several documented off-target effects. These include the generation of reactive oxygen species (ROS), interaction with organic cation transporters (OCTs), and modulation of cellular signaling pathways such as the AMP-activated protein kinase (AMPK) and Tumor Necrosis Factor-alpha (TNF-α) pathways.[1][2][3][4]
Q3: How can I differentiate between on-target (NOS inhibition) and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Rescue experiments: Attempt to rescue the observed phenotype by providing an exogenous source of nitric oxide (e.g., a NO donor). If the effect is reversed, it is likely on-target.
-
Use of structurally unrelated inhibitors: Compare the effects of this compound with other NOS inhibitors that have a different chemical structure. Consistent results across different inhibitors suggest an on-target effect.
-
Genetic knockdown/knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of iNOS. If this genetic approach phenocopies the effect of this compound, it supports an on-target mechanism.
-
Control for ROS: Include antioxidants in your experimental setup to determine if the observed effects are mediated by reactive oxygen species.
Q4: At what concentration are off-target effects more likely to occur?
A4: Off-target effects are generally more prominent at higher concentrations. It is essential to perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Exceeding this concentration increases the probability of engaging off-target molecules.
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity or cell death.
| Possible Cause | Troubleshooting Steps |
| Reactive Oxygen Species (ROS) Generation: Methylguanidine can induce oxidative stress.[1] | 1. Measure ROS levels: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS production in the presence of this compound. 2. Co-treatment with antioxidants: Include an antioxidant (e.g., N-acetylcysteine) in your experiment to see if it mitigates the toxicity. 3. Use a lower concentration: Determine the minimal effective concentration to reduce ROS-related toxicity. |
| Inhibition of Organic Cation Transporters (OCTs): Interference with the transport of essential cations can lead to cellular stress.[3][4] | 1. Assess transporter activity: If your cell model relies on specific OCTs, measure their activity in the presence of this compound. 2. Avoid co-treatment with other OCT substrates: Be aware of other compounds in your media that are substrates for OCTs, as their transport may be inhibited. |
| General cytotoxicity: High concentrations of any compound can be toxic. | 1. Perform a viability assay: Use assays like MTT or trypan blue exclusion to determine the cytotoxic concentration (CC50) of this compound in your specific cell line. 2. Optimize incubation time: Reduce the duration of exposure to the compound. |
Issue 2: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Steps |
| Variability in cell line sensitivity: Different cell lines may have varying expression levels of NOS isoforms and off-target proteins. | 1. Characterize your cell line: Determine the expression levels of iNOS, eNOS, nNOS, and relevant OCTs in your cell model. 2. Use multiple cell lines: Confirm your findings in at least two different cell lines to ensure the observed effect is not cell-type specific. |
| Compound stability: this compound may degrade in culture media over time. | 1. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments. 2. Assess stability: If long-term experiments are necessary, assess the stability of this compound in your specific culture conditions. |
| Off-target effects masking on-target effects: At certain concentrations, a strong off-target effect could obscure the desired on-target observation. | 1. Perform a thorough dose-response analysis: A non-monotonic dose-response curve can sometimes indicate the presence of off-target effects at higher concentrations. 2. Utilize orthogonal validation methods: As described in FAQ 3, use alternative methods to confirm the on-target effect. |
Data Presentation: Quantitative Effects of Methylguanidine
Table 1: Inhibitory Effects of Methylguanidine on Nitric Oxide Synthase (NOS) Isoforms
| Target | IC50 | Species/Assay Condition | Reference |
| iNOS (inducible) | ~2.1 µM (for Aminoguanidine, a related compound) | Mouse Macrophages | [1] |
| eNOS (endothelial) | Less potent inhibition compared to iNOS | - | [5] |
| nNOS (neuronal) | Less potent inhibition compared to iNOS | - | [5] |
| Note: Specific IC50 values for methylguanidine across all NOS isoforms are not consistently reported in the literature. Aminoguanidine data is provided for reference. |
Table 2: Interaction of Guanidine Compounds with Organic Cation Transporters (OCTs)
| Transporter | Interaction | Compound Tested | Species/Assay Condition | Reference |
| hOCT1 | Weak Inhibition of TEA uptake | Guanidine, Aminoguanidine | HEK293 cells | [2] |
| hOCT2 | Potent Inhibition of TEA uptake | Guanidine, Aminoguanidine | HEK293 cells | [2] |
| hOCT2 | Substrate (Km = 4.10 mM) | Aminoguanidine | HEK293 cells | [2] |
| Note: Data for the broader class of guanidine compounds is presented. Methylguanidine is expected to have similar interactions. |
Table 3: Effect of Methylguanidine on TNF-α Release
| System | Concentration | Inhibition | Reference |
| LPS-stimulated J774 cells | 1 mM | 73% | [6] |
| LPS-treated rats | 30 mg/kg (i.p.) | 98.71% | [6] |
Experimental Protocols
Protocol 1: Control for Reactive Oxygen Species (ROS) Generation
Objective: To determine if an observed cellular effect of this compound is mediated by the induction of ROS.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Experimental Groups:
-
Vehicle Control (e.g., sterile water or PBS)
-
This compound (at the desired concentration)
-
Antioxidant Control (e.g., 1-5 mM N-acetylcysteine)
-
This compound + Antioxidant
-
-
Treatment: Pre-incubate cells with the antioxidant for 1-2 hours before adding this compound.
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Measurement: Perform the primary assay to measure the cellular effect of interest (e.g., viability, gene expression, protein phosphorylation).
-
ROS Measurement (Parallel Plate): In a separate plate, use a fluorescent ROS indicator (e.g., H2DCFDA) to confirm that this compound induces ROS and that the antioxidant effectively quenches it.
-
Data Analysis: Compare the effect of this compound in the presence and absence of the antioxidant. If the antioxidant significantly reverses the effect of this compound, it suggests the involvement of ROS.
Mandatory Visualizations
Caption: Methylguanidine can inhibit V-ATPase, leading to the activation of the AMPK pathway.
Caption: Methylguanidine inhibits the synthesis and release of TNF-α from activated macrophages.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of guanidine compounds by human organic cation transporters, hOCT1 and hOCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidine‐Derived Polymeric Nanoinhibitors Target the Lysosomal V‐ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of polyspecific drug and xenobiotic recognition by OCT1 and OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic catabolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Denaturation: Guanidine Hydrochloride vs. 1-Methylguanidine Sulfate
For researchers, scientists, and drug development professionals, the choice of a suitable chemical agent for protein denaturation is a critical decision that can significantly impact experimental outcomes in protein folding studies, inclusion body solubilization, and protein stability assays. Guanidine Hydrochloride (GdnHCl) is a widely utilized and well-characterized chaotropic agent, valued for its potent protein denaturing capabilities. In contrast, 1-Methylguanidine Sulfate remains a less-documented compound in the context of protein science. This guide provides a detailed comparison of these two reagents, combining established experimental data for GdnHCl with a theoretical analysis of this compound's potential effects on protein conformation.
Introduction to Guanidinium-Based Denaturants
Guanidinium-based salts are commonly employed to unfold proteins. The denaturation process is primarily driven by the guanidinium cation (Gdm+), a chaotropic agent that disrupts the hydrogen-bonding network of water.[1][2] This disruption weakens the hydrophobic effect, a major driving force in protein folding, thereby favoring the exposure of the protein's hydrophobic core to the solvent and leading to denaturation.[2] However, the counter-ion plays a crucial role and can either enhance or counteract the denaturing effect of the guanidinium cation.
Guanidine Hydrochloride: A Potent and Well-Characterized Denaturant
Guanidine Hydrochloride is considered a strong denaturant, capable of converting proteins into a random coil state, typically at concentrations ranging from 6 to 8 M. The denaturation process induced by GdnHCl is generally reversible, which is advantageous for protein refolding studies.[1]
The mechanism of GdnHCl-induced denaturation is thought to involve a combination of direct and indirect effects:
-
Disruption of Water Structure: As a chaotropic agent, GdnHCl disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that stabilize the protein's core.[2]
-
Direct Interaction with the Protein: Guanidinium ions can interact directly with the protein. They can bind to the peptide backbone and both polar and non-polar side chains. The planar structure of the guanidinium ion is believed to facilitate favorable interactions with aromatic and other nonpolar side chains, which become more exposed as the protein unfolds.
-
Weakening of Hydrogen Bonds: GdnHCl can compete with and break the intramolecular hydrogen bonds that are essential for maintaining secondary structures like alpha-helices and beta-sheets.[3]
The effectiveness of GdnHCl as a denaturant is also influenced by the chloride anion, which is itself a weakly chaotropic ion.
This compound: A Theoretical Perspective
Direct experimental data on the protein denaturation capabilities of this compound is notably scarce in scientific literature. However, a theoretical assessment of its potential behavior can be derived from the known properties of its constituent ions: the 1-methylguanidinium cation and the sulfate anion.
The overall effect of a guanidinium salt on protein stability is a balance between the chaotropic nature of the guanidinium cation and the properties of the counter-ion, a phenomenon related to the Hofmeister series.
-
The 1-Methylguanidinium Cation: The presence of a methyl group introduces a hydrophobic character to the guanidinium cation. This could potentially alter its interaction with the protein. The increased hydrophobicity might enhance its ability to interact with nonpolar amino acid residues, potentially influencing the denaturation process. However, the methyl group could also introduce steric hindrance, possibly affecting the cation's ability to interact optimally with the protein surface.
-
The Sulfate Anion (SO₄²⁻): In stark contrast to the chaotropic chloride anion, the sulfate anion is a strong kosmotrope, meaning it is a "water-structure maker".[4] Kosmotropes tend to increase the hydrophobic effect and stabilize the native, folded state of proteins.[1] In fact, Guanidine Sulfate has been shown to act as a protein stabilizer.
Hypothesized Effect: Given the potent stabilizing effect of the sulfate anion, it is highly probable that this compound would act as a protein stabilizer rather than a denaturant. The kosmotropic nature of the sulfate ion would likely dominate over the chaotropic effect of the 1-methylguanidinium cation. Therefore, this compound is not expected to be a suitable alternative to Guanidine Hydrochloride for protein denaturation protocols.
Comparative Summary
The following table summarizes the known properties of Guanidine Hydrochloride and the theoretically inferred properties of this compound for protein denaturation.
| Feature | Guanidine Hydrochloride | This compound (Theoretical) |
| Primary Effect on Proteins | Potent Denaturant | Likely a Protein Stabilizer |
| Guanidinium Cation | Guanidinium (Chaotropic) | 1-Methylguanidinium (Chaotropic with added hydrophobicity) |
| Counter-ion | Chloride (Cl⁻) - Weakly Chaotropic | Sulfate (SO₄²⁻) - Strongly Kosmotropic |
| Typical Concentration for Denaturation | 6 - 8 M | Not applicable; expected to stabilize |
| Mechanism of Action | Disrupts water structure, direct interaction with protein, weakens hydrogen bonds[2][3] | The stabilizing effect of the sulfate ion is expected to counteract the denaturing potential of the cation. |
| Reversibility | Generally reversible[1] | Not applicable for denaturation |
Experimental Protocols
As direct experimental protocols for protein denaturation using this compound are not available due to its likely stabilizing nature, a general protocol for studying the effect of a chemical agent on protein stability is provided below. This protocol can be adapted to test the effects of various concentrations of either Guanidine Hydrochloride or this compound.
General Protocol for Monitoring Protein Denaturation/Stabilization
Objective: To determine the effect of a chemical agent (denaturant or stabilizer) on the conformational stability of a protein.
Materials:
-
Purified protein of interest
-
Buffer solution (e.g., phosphate, Tris-HCl) at a desired pH
-
High-purity Guanidine Hydrochloride or this compound
-
Spectrophotometer, spectrofluorometer, or circular dichroism (CD) spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the protein in the chosen buffer.
-
Prepare a high-concentration stock solution of the chemical agent (e.g., 8 M Guanidine Hydrochloride) in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of samples with a constant concentration of the protein and varying concentrations of the chemical agent. This is typically done by mixing appropriate volumes of the protein stock, the chemical agent stock, and the buffer.
-
Include a control sample with only the protein in the buffer.
-
-
Incubation:
-
Allow the samples to incubate at a constant temperature for a sufficient period to reach equilibrium. The required time can vary depending on the protein and the chemical agent.
-
-
Data Acquisition:
-
Measure a spectroscopic signal that is sensitive to the protein's conformation. Common choices include:
-
Intrinsic Tryptophan Fluorescence: Monitor the fluorescence emission spectrum (e.g., from 300 to 400 nm with excitation at ~295 nm). Unfolding typically exposes tryptophan residues to the aqueous environment, causing a red shift in the emission maximum.
-
Circular Dichroism (CD) Spectroscopy: Measure the far-UV CD spectrum (e.g., from 200 to 250 nm) to monitor changes in secondary structure.
-
UV-Visible Absorbance Spectroscopy: Monitor changes in the absorbance spectrum, particularly if the protein has a chromophoric cofactor.
-
-
-
Data Analysis:
-
Plot the change in the spectroscopic signal as a function of the chemical agent's concentration.
-
For a denaturant like Guanidine Hydrochloride, the data can be fitted to a sigmoidal curve to determine the midpoint of the transition (Cm), which is the concentration of the denaturant required to unfold 50% of the protein.
-
For a stabilizer, an increase in the resistance to denaturation by another method (e.g., thermal denaturation) would be observed.
-
Visualizing the Mechanisms and Workflows
Denaturation Mechanism of Guanidine Hydrochloride
Caption: Mechanism of protein denaturation by Guanidine Hydrochloride.
General Experimental Workflow for Denaturation Studies
Caption: A typical workflow for a protein denaturation experiment.
References
A Comparative Guide to the Purity Validation of 1-Methylguanidine Sulfate by NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 1-Methylguanidine Sulfate. This document outlines the experimental protocol for qNMR, presents comparative data in a structured format, and illustrates the logical workflow for purity determination.
Introduction to Purity Validation of this compound
This compound is a salt of the organic base 1-methylguanidine. The accurate determination of its purity is crucial for its application in research and development, particularly in medicinal chemistry and as a building block in the synthesis of various compounds. While several methods can be employed for purity analysis, quantitative NMR (qNMR) offers distinct advantages as a primary ratio method, providing a direct measurement of the analyte against a certified internal standard.
Quantitative ¹H-NMR for Purity Determination
Quantitative ¹H-NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity, the purity of the analyte can be accurately calculated.
Key Advantages of qNMR:
-
Primary Method: It is a primary ratio method, meaning it does not require a standard of the same compound being analyzed.
-
High Accuracy and Precision: qNMR can provide highly accurate and precise purity values.
-
Structural Information: The NMR spectrum provides structural information about the analyte and any proton-containing impurities present.
-
Non-destructive: The sample can be recovered after analysis.
-
Versatility: A single internal standard can be used for the quantification of various compounds.
Comparison of Purity Validation Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a comparison of qNMR with other common methods for the purity assessment of this compound.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Elemental Analysis (EA) |
| Principle | Ratio of signal integrals of analyte and internal standard. | Separation based on polarity and interaction with stationary phase. | Separation of ions based on their charge. | Combustion of the sample and quantification of resulting gases (C, H, N, S). |
| Primary Use | Absolute purity of the organic cation (1-Methylguanidine). | Purity of the organic cation and detection of organic impurities. | Quantification of the sulfate anion and other ionic impurities. | Determination of the elemental composition (C, H, N, S). |
| Typical Accuracy | High (typically ± 0.5%) | High (typically ± 1-2% relative) | High (typically ± 1-2% relative) | Moderate (typically ± 0.4% absolute) |
| Detects | Proton-containing molecules. | UV-active or charged molecules. | Anions and cations. | Elemental composition. |
| Impurity Detection | Detects and quantifies proton-containing impurities. | Detects impurities with different retention times. | Detects other ionic species. | Deviations from theoretical elemental composition suggest impurities. |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Reference Standard | Requires a certified internal standard (different from analyte). | Requires a reference standard of the analyte for accurate quantification. | Requires certified standards of the ions being quantified. | Does not require a chemical standard, but calibration standards are used. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using ¹H-NMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).
-
5 mm NMR tubes.
-
Analytical balance (accurate to at least 0.01 mg).
Reagents:
-
This compound sample.
-
Certified internal standard (e.g., Maleic acid or Dimethyl sulfone).
-
Deuterated solvent (D₂O).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Solvent: D₂O
-
Temperature: 298 K
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules).
-
Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of the methyl group of 1-Methylguanidine (singlet, ~2.7 ppm) and a well-resolved signal of the internal standard (e.g., the two olefinic protons of maleic acid, singlet, ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (3 for the methyl group)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of 1-Methylguanidine (73.10 g/mol )
-
MW_IS = Molecular weight of the internal standard (e.g., Maleic acid: 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Expected ¹H NMR Data for 1-Methylguanidine in D₂O:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | ~2.7 | Singlet | 3H |
| NH/NH₂ | (exchange with D₂O) | Not observed | - |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the presence of organic impurities.
Instrumentation:
-
HPLC system with a UV or charged aerosol detector (CAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD.
Data Analysis:
-
The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
Ion Chromatography (IC)
Objective: To quantify the sulfate content in the this compound salt.
Instrumentation:
-
Ion chromatograph with a conductivity detector.
-
Anion-exchange column.
Eluent:
-
A suitable carbonate/bicarbonate buffer.
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in deionized water to a known concentration.
Data Analysis:
-
The concentration of sulfate is determined by comparing the peak area to a calibration curve generated from certified sulfate standards. The percentage of sulfate in the salt can then be calculated.
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Potential Impurities
Potential impurities in this compound can arise from the synthesis process. Common synthetic routes may involve the reaction of methylamine with a guanidinylating agent like cyanamide. Potential impurities could include:
-
Unreacted starting materials: Methylamine, Cyanamide.
-
Byproducts: Methylurea, Dimethylguanidine.
-
Residual solvents: From purification steps.
-
Excess or deficiency of sulfuric acid: Leading to a non-stoichiometric salt.
Conclusion
For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. Quantitative ¹H-NMR serves as a powerful primary method for the direct and accurate determination of the organic cation's purity. This should be complemented by orthogonal techniques such as HPLC to detect and quantify organic impurities, and Ion Chromatography to confirm the stoichiometric content of the sulfate anion. Elemental analysis can provide further confirmation of the overall composition. By combining these methods, researchers, scientists, and drug development professionals can ensure the high quality and reliability of this compound for their applications.
The Dichotomous Dance of Guanidinium: A Comparative Guide to Enzyme Stability
For researchers, scientists, and drug development professionals navigating the complex landscape of protein chemistry, the choice of ionic species can profoundly impact enzyme stability and function. Among the myriad of available salts, those containing the guanidinium cation stand out for their potent and often opposing effects on protein conformation. This guide provides a comprehensive comparative analysis of different guanidinium salts, offering quantitative data, detailed experimental protocols, and visual workflows to inform experimental design and interpretation.
The behavior of guanidinium salts in the presence of enzymes is a classic illustration of the Hofmeister series, where the identity of the counter-ion dictates the overall effect on protein solubility and stability. While the guanidinium cation itself possesses chaotropic properties that can disrupt the intricate network of hydrogen bonds maintaining a protein's tertiary structure, the accompanying anion can either amplify or counteract this effect. This guide will delve into the contrasting roles of commonly used guanidinium salts: the potent denaturants Guanidinium Chloride (GdmCl) and Guanidinium Thiocyanate (GdmSCN), the stabilizing agent Guanidinium Sulfate (Gdm₂SO₄), and the intermediately behaving Guanidinium Acetate.
Quantitative Comparison of Guanidinium Salt Effects on Enzyme Stability
The stability of an enzyme in the presence of different guanidinium salts can be quantified by measuring changes in its melting temperature (T_m), the temperature at which 50% of the enzyme is denatured, or the concentration of the salt required to achieve 50% denaturation (C_m) at a constant temperature. The following table summarizes the effects of various guanidinium salts on the stability of Bovine Pancreatic Ribonuclease A (RNase A), a model enzyme for such studies.
| Guanidinium Salt | Anion Type | Effect on Enzyme Stability | Enzyme | Concentration | Melting Temperature (T_m) (°C) | Change in T_m (ΔT_m) (°C) |
| None (Control) | - | - | RNase A | 0 M | 63.4 | 0 |
| Guanidinium Chloride | Chaotropic (Denaturant) | Destabilizing | RNase A | 1 M | 53.9[1] | -9.5 |
| Guanidinium Thiocyanate | Strongly Chaotropic (Denaturant) | Strongly Destabilizing | RNase A | 0.5 M | 47.9[1] | -15.5 |
| Guanidinium Sulfate | Kosmotropic (Stabilizer) | Stabilizing | Bovine Serum Albumin | - | Qualitatively Stabilizing[2] | > 0 |
| Guanidinium Acetate | Intermediate | Intermediate | Bovine Serum Albumin | - | Intermediate Behavior[2] | Variable |
Mechanism of Action: A Tale of Two Ions
The contrasting effects of these salts can be attributed to the interplay between the guanidinium cation and the respective anion.
Guanidinium chloride and thiocyanate are potent denaturants because both the guanidinium cation and the chloride/thiocyanate anions are chaotropic. They disrupt the hydrogen-bonding network of water and can interact directly with the protein backbone and amino acid side chains, which destabilizes the native folded state.[1] The thiocyanate ion is a particularly strong chaotrope, making GdmSCN a more potent denaturant than GdmCl. In contrast, guanidinium sulfate has a stabilizing effect. The sulfate anion is strongly kosmotropic, meaning it orders the surrounding water molecules. This leads to an increase in the preferential hydration of the protein, which favors the compact, folded state.[2] Guanidinium acetate exhibits an intermediate behavior due to the acetate anion being neither strongly chaotropic nor kosmotropic.[2]
Experimental Protocols for Assessing Enzyme Stability
To empirically determine the effects of different guanidinium salts on enzyme stability, two primary biophysical techniques are commonly employed: Circular Dichroism (CD) Spectroscopy and Thermal Shift Assays (TSA).
Guanidinium Salt-Induced Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This method monitors changes in the secondary structure of an enzyme as a function of increasing guanidinium salt concentration.
Methodology:
-
Stock Solutions: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. Prepare high-concentration stock solutions (e.g., 8 M GdmCl, 6 M GdmSCN) of the desired guanidinium salts in the same buffer.
-
Sample Preparation: Create a series of samples containing a constant concentration of the enzyme and varying concentrations of the guanidinium salt. Ensure the final volume is the same for all samples.
-
Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium.
-
CD Measurement: Record the far-UV CD spectrum for each sample using a spectropolarimeter.
-
Data Analysis: Plot the change in the CD signal at a wavelength sensitive to secondary structure (e.g., 222 nm for α-helical proteins) as a function of the guanidinium salt concentration. The resulting sigmoidal curve can be fitted to determine the C_m value.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature (T_m) of a protein in the presence of different compounds.
Methodology:
-
Reagent Preparation: Prepare a solution of the purified enzyme and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Plate Setup: Aliquot the enzyme-dye mixture into the wells of a 96-well PCR plate. Add the different guanidinium salts to be tested to the wells at the desired final concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient (e.g., from 25 °C to 95 °C).
-
Fluorescence Monitoring: Monitor the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the resulting sigmoidal curve corresponds to the T_m of the protein under that specific condition.
Conclusion
The choice of guanidinium salt can have a profound and predictable impact on enzyme stability, governed by the position of the counter-ion in the Hofmeister series. While guanidinium chloride and thiocyanate are powerful tools for inducing protein denaturation in a controlled manner, guanidinium sulfate can be employed to enhance enzyme stability. Understanding these differential effects is critical for a wide range of applications, from fundamental protein folding studies to the formulation of stable therapeutic proteins. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the impact of these salts on your enzyme of interest, enabling more informed and effective research and development.
References
Assessing the Chaotropic Properties of 1-Methylguanidine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chaotropic properties of various agents, with a specific focus on assessing 1-Methylguanidine Sulfate. Due to a lack of direct experimental data for this compound in the scientific literature, this guide extrapolates its likely chaotropic behavior based on the well-documented properties of its constituent ions: the 1-methylguanidinium cation and the sulfate anion. For comparative context, we present experimental data for widely used chaotropic agents: Guanidinium Chloride (GdmCl), Guanidinium Thiocyanate (GTC), and Urea.
Chaotropic agents are small molecules that disrupt the structure of water, thereby weakening the hydrophobic effect and destabilizing macromolecules such as proteins and nucleic acids.[1] This property is harnessed in various biochemical applications, including protein denaturation and refolding studies, nucleic acid extraction, and enzyme activity modulation.[2][3] The strength of a chaotropic agent is typically quantified by its ability to denature proteins or lower the melting temperature of DNA at a given concentration.
Comparative Analysis of Common Chaotropic Agents
The selection of a chaotropic agent is critical for experimental success. The following table summarizes the relative strengths and common applications of three widely used chaotropes. This data provides a benchmark against which the properties of this compound can be theoretically positioned.
| Chaotropic Agent | Relative Strength | Typical Concentration for Protein Denaturation | Key Applications |
| Guanidinium Thiocyanate (GTC) | Strongest | 2 - 4 M | RNA/DNA extraction, potent RNase inhibition |
| Guanidinium Chloride (GdmCl) | Strong | 4 - 6 M | Protein denaturation and refolding studies |
| Urea | Moderate | 6 - 8 M | Protein denaturation, solubilization of inclusion bodies |
| This compound (Predicted) | Weak | Not established | Potentially mild protein solubilization without strong denaturation |
The Case of this compound: An Extrapolated Assessment
While the guanidinium cation is a potent chaotrope, the counter-ion significantly influences its overall effect. The sulfate anion (SO₄²⁻) is known to be a strong stabilizer of folded protein structures.[4] This stabilizing, or "kosmotropic," effect of the sulfate ion is expected to counteract the chaotropic activity of the 1-methylguanidinium cation.
Therefore, This compound is predicted to be a significantly weaker chaotropic agent than Guanidinium Chloride or Guanidinium Thiocyanate. It may even act as a protein stabilizer at certain concentrations, similar to how Guanidinium Sulfate can be effectively neutral or even stabilizing in its effects on protein stability.[4] Direct experimental validation is necessary to confirm this hypothesis and to determine the precise concentration-dependent effects of this compound on macromolecules.
Experimental Protocols for Assessing Chaotropic Properties
To empirically determine the chaotropic strength of this compound and compare it to other agents, the following experimental protocols can be employed.
Protein Denaturation Assay by Intrinsic Tryptophan Fluorescence
This method monitors the change in the fluorescence emission spectrum of a protein's tryptophan residues as it unfolds in the presence of a chaotropic agent. The midpoint of the denaturation curve (Cm) provides a quantitative measure of the chaotrope's potency.
Protocol:
-
Protein Preparation: Prepare a stock solution of a model protein with intrinsic tryptophan fluorescence (e.g., Lysozyme, Bovine Serum Albumin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the precise protein concentration using a spectrophotometer.
-
Chaotrope Solutions: Prepare a series of dilutions of the chaotropic agents to be tested (e.g., this compound, GdmCl, Urea) in the same buffer, covering a broad concentration range (e.g., 0 to 8 M).
-
Denaturation: In a multi-well plate or individual cuvettes, mix the protein solution with the different concentrations of the chaotrope solutions to a final constant protein concentration. Allow the samples to equilibrate for a specified time (e.g., 1 hour) at a constant temperature (e.g., 25°C).
-
Fluorescence Measurement: Excite the samples at 295 nm and record the fluorescence emission spectra from 310 to 400 nm using a spectrofluorometer.
-
Data Analysis: Determine the wavelength of maximum emission (λmax) for each chaotrope concentration. Plot the λmax as a function of the chaotrope concentration. Fit the data to a sigmoidal curve to determine the Cm value, which represents the chaotrope concentration at which 50% of the protein is denatured.
Experimental Workflow:
DNA Melting Temperature (Tm) Analysis
This assay measures the effect of a chaotropic agent on the thermal stability of double-stranded DNA (dsDNA). Chaotropes destabilize the DNA duplex, resulting in a lower melting temperature (Tm).
Protocol:
-
DNA Preparation: Prepare a solution of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide duplex) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).
-
Chaotrope Addition: Prepare samples containing the dsDNA solution with and without the chaotropic agent at the desired concentration.
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve. Compare the Tm of the DNA in the presence and absence of the chaotropic agent.
Experimental Workflow:
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. This compound | 598-12-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylguanidine Sulfate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methylguanidine Sulfate, exploring its potential applications in protein chemistry and as a modulator of nitric oxide synthase. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with its parent compound, guanidinium sulfate, and the well-characterized guanidine derivative, aminoguanidine, to provide a framework for its potential utility and to highlight areas for future research.
I. Role in Protein Stability: A Comparative Outlook
Guanidinium salts are widely recognized for their profound effects on protein structure. The nature of the counter-ion plays a crucial role in determining whether the salt acts as a denaturant or a stabilizer.
Comparison with Guanidinium Salts:
While Guanidinium Chloride is a potent protein denaturant, Guanidinium Sulfate has been shown to act as a protein stabilizer.[1][2] This contrasting behavior is attributed to the differing effects of the chloride and sulfate ions on the hydration of the protein.[1] The sulfate ion leads to preferential hydration of the protein, which favors the compact, native state.[1]
Given that this compound shares the same counter-ion, it is hypothesized to also exhibit protein-stabilizing properties. The presence of the methyl group may introduce subtle changes to its interaction with proteins, potentially influencing its efficacy as a stabilizer. However, direct experimental data on the effect of this compound on protein stability is currently lacking in the scientific literature.
Table 1: Comparison of Guanidinium Salts in Protein Chemistry
| Compound | Typical Application | Mechanism of Action |
| Guanidinium Chloride | Protein Denaturant | Disrupts water structure and interacts directly with the protein backbone and side chains, favoring the unfolded state.[2][3] |
| Guanidinium Sulfate | Protein Stabilizer | Promotes preferential hydration of the protein, stabilizing the native conformation.[1] |
| This compound | Hypothesized Protein Stabilizer | Presumed to promote preferential hydration, similar to Guanidinium Sulfate. The effect of the methyl group is yet to be determined. |
Experimental Protocol: Analysis of Protein Stability using Circular Dichroism (CD) Spectroscopy
This protocol outlines a general method to assess the effect of a compound like this compound on protein thermal stability.
-
Sample Preparation: Prepare solutions of the target protein (e.g., 0.2 mg/mL) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4) containing varying concentrations of this compound (e.g., 0 M, 0.5 M, 1 M). A control with a known stabilizer like Guanidinium Sulfate can be included.
-
CD Spectroscopy:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Record the CD spectra in the far-UV region (e.g., 200-250 nm) to monitor changes in the protein's secondary structure.
-
Monitor the ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature, increasing the temperature at a constant rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Plot the ellipticity at the chosen wavelength against temperature to obtain a thermal denaturation curve.
-
The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein.
-
An increase in Tm in the presence of this compound would indicate a stabilizing effect.
-
Workflow for assessing protein stability.
II. Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. Consequently, inhibitors of iNOS are of significant interest in drug development. Methylguanidine, the active component of this compound, has been identified as an inhibitor of iNOS.[4]
Comparison with Aminoguanidine:
Aminoguanidine is a well-studied selective inhibitor of iNOS.[5][6] It has been shown to reduce NO production in various experimental models.[7] Studies have demonstrated that both methylguanidine and guanidine can inhibit NO release in macrophage cell lines.[8]
Table 2: Comparison of Guanidine Derivatives as iNOS Inhibitors
| Compound | Selectivity | Reported IC50 / Efficacy |
| Aminoguanidine | Selective for iNOS over eNOS and nNOS[5] | IC50 for mouse iNOS is 2.1 µM.[9] Showed 78% inhibition of NO production in LPS-stimulated macrophages at 100 µM.[9] |
| Methylguanidine | Inhibits iNOS activity [4] | Exerted a strong inhibitory effect on NO release in macrophages.[8] Specific IC50 values are not widely reported. |
| N-Methyl-L-arginine (L-NMA) | Non-selective NOS inhibitor | Suppressed development of adjuvant-induced arthritis when administered prophylactically.[10] |
Experimental Protocol: iNOS Inhibition Assay in Macrophage Cell Culture
This protocol describes a common method to evaluate the inhibitory effect of compounds like this compound on iNOS activity in a cellular context.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Aminoguanidine) for a specified time (e.g., 1 hour).
-
Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
-
Nitrite Measurement (Griess Assay):
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[11][12]
-
The Griess reagent consists of two solutions: (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the stimulated, untreated control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of iNOS activity.
-
Inhibition of the iNOS pathway.
III. Synthesis of 1-Methylguanidine Derivatives
The synthesis of guanidine derivatives often involves the reaction of a suitable amine with a guanidinylating agent. A general procedure for the preparation of a related compound, 1-methyl-3-nitroguanidine, involves the reaction of nitroguanidine with a methylammonium salt in an aqueous solution at a controlled pH and temperature.[13][14] While a specific protocol for the direct synthesis of this compound was not found in the reviewed literature, this general approach could likely be adapted.
Conclusion
This compound is a compound with potential applications in both protein chemistry and pharmacology. Based on the behavior of its parent compound, guanidinium sulfate, it is hypothesized to be a protein stabilizer. Furthermore, as the salt of the known iNOS inhibitor methylguanidine, it is expected to exhibit inhibitory activity against this enzyme, making it a candidate for research in inflammatory diseases.
However, a notable lack of direct experimental data for this compound necessitates further investigation to validate these potential applications and to quantify its performance in comparison to established compounds like guanidinium sulfate and aminoguanidine. The experimental protocols provided in this guide offer a starting point for researchers to explore the properties of this intriguing molecule.
References
- 1. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of responses to aminoguanidine and N omega-nitro-L-arginine methyl ester in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ES2261374T3 - PROCEDURE FOR THE PREPARATION OF 1-METHYL-3-NITROGUANIDINE. - Google Patents [patents.google.com]
- 14. US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 1-Methylguanidine Sulfate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-Methylguanidine Sulfate and its analogs, supported by experimental data. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.
Overview of Biological Activities
Guanidino compounds, including 1-Methylguanidine, exhibit a wide range of biological activities. 1-Methylguanidine is recognized for its dual role as a uremic toxin and an anti-inflammatory agent, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) release.[1] Analogs of 1-Methylguanidine have demonstrated a broader spectrum of activities, including antibacterial, anticancer, and antioxidant effects. This guide will delve into a comparative analysis of these activities.
Comparative Analysis of Biological Activities
The following sections and tables summarize the available quantitative data for 1-Methylguanidine and its analogs across key biological activities.
Anti-inflammatory and Antioxidant Activity
A key biological activity of 1-Methylguanidine is its anti-inflammatory effect, largely attributed to the inhibition of iNOS and subsequent reduction in nitric oxide (NO) production.[1] Comparative studies with its analogs, aminoguanidine and guanidine, have elucidated their relative antioxidant and radical-scavenging properties.
A study comparing the antioxidant activities of aminoguanidine, methylguanidine, and guanidine using luminol-enhanced chemiluminescence provides a direct comparison of their ability to scavenge various reactive species. The results indicate that while all three compounds exhibit antioxidant properties, aminoguanidine is generally the most potent scavenger.[2][3]
Table 1: Comparison of Antioxidant Activity of 1-Methylguanidine and Analogs [2][3]
| Compound | Inhibition of FMLP-stimulated Leucocyte Chemiluminescence (10 mM) | Inhibition of H₂O₂-induced Chemiluminescence (1 mM) | Inhibition of HOCl-induced Chemiluminescence (1 mM) | Inhibition of Peroxynitrite-induced Chemiluminescence (10 mM) | Inhibition of Ferrous Iron-induced Chemiluminescence (1 mM) |
| 1-Methylguanidine | 59 ± 1.3% | 26 ± 1% | 50 ± 1% | 5 ± 0.2% | 25 ± 1% |
| Aminoguanidine | 96 ± 0.1% | 69 ± 0.7% | 84 ± 0.3% | 99 ± 0.1% | 95 ± 0.5% |
| Guanidine | 62 ± 3% | 15 ± 0.5% | 29 ± 1% | 27 ± 0.4% | 2 ± 1% |
Data is presented as mean ± SEM.
Antibacterial Activity
Various guanidine derivatives have been investigated for their antibacterial properties. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), indicates that structural modifications to the guanidine core can lead to potent antibacterial agents against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Selected Guanidine Analogs
| Compound/Analog | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Guanidine-functionalized di-tertiary amides (19b) | S. aureus | 1 - 2 | - | [4] |
| Guanidine-functionalized di-tertiary amides (19b) | E. coli | 4 - 8 | - | [4] |
| Guanidine-functionalized di-tertiary amides (19b) | P. aeruginosa | 16.5 - 35.6 | - | [4] |
| Guanidine-functionalized 3,4-dihydropyrimidin-2(1H)-imine (5a) | S. aureus (29213) | 2.34 | - | [5] |
| Guanidine-functionalized 3,4-dihydropyrimidin-2(1H)-imine (5a) | CA-MRSA | 4.68 | - | [5] |
| Guanidine-functionalized 3,4-dihydropyrimidin-2(1H)-imine (5a) | HA-MRSA | 4.68 | - | [5] |
| Robenidine analog (NCL265) | Gram-negative pathogens | 2 - 16 | - | [6] |
Cytotoxic Activity
The cytotoxic effects of guanidino compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
Table 3: Cytotoxic Activity of Selected Guanidine Analogs
| Compound/Analog | Cell Line | IC50 | Reference |
| Poly guanidine conjugate (GuaDex) | DAOY (medulloblastoma) | 223.4 nM | [7] |
| Poly guanidine conjugate (GuaDex) | MB-LU-181 (medulloblastoma) | 284.8 nM | [7] |
| Dodecylguanidine hydrochloride (DGH) | A549 (human lung epithelial) | 0.39 µg/mL | [8] |
| Cyanoguanidine polymer (CGP) | A549 (human lung epithelial) | 49.6 µg/mL | [8] |
Note: Direct IC50 values for this compound against cancer cell lines were not prominently featured in the initial search, suggesting an area for further investigation.
Signaling Pathways and Experimental Workflows
Inhibition of iNOS and TNF-α Signaling
1-Methylguanidine and its analogs can modulate inflammatory responses by interfering with key signaling pathways. A primary mechanism is the inhibition of inducible nitric oxide synthase (iNOS), which reduces the production of the inflammatory mediator nitric oxide. Some analogs also affect the release of TNF-α, a central cytokine in the inflammatory cascade.
Caption: Inhibition of the iNOS signaling pathway by 1-Methylguanidine and its analogs.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of 1-Methylguanidine and its analogs typically follows a standardized workflow, from initial compound treatment to data analysis.
Caption: A generalized workflow for screening the biological activity of guanidino compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
iNOS Inhibition Assay (Griess Assay)
This assay quantifies nitric oxide production by measuring the concentration of its stable breakdown product, nitrite, in cell culture supernatants.
Materials:
-
Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride in water)[9][10]
-
Cell culture medium
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate until adherent.[11]
-
Treat cells with various concentrations of the test compounds (this compound and its analogs) for a specified period.
-
Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).[10]
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.[9][12]
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[9][12]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][13]
-
Measure the absorbance at 540-550 nm using a microplate reader.[10][11]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration.
TNF-α Release Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α released into the cell culture medium.
Materials:
-
Human or murine TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)[14][15][16]
-
Wash buffer
-
96-well microplate pre-coated with capture antibody
-
Microplate reader
Protocol:
-
Prepare cell cultures (e.g., THP-1 monocytes) and treat them with test compounds and a stimulant (e.g., LPS) as described for the iNOS assay.[17]
-
Collect the cell culture supernatants.
-
Add standards and samples to the wells of the antibody-coated microplate and incubate.[15]
-
Wash the wells to remove unbound substances.[15]
-
Add the biotinylated detection antibody and incubate.[14]
-
Wash the wells again and then add streptavidin-HRP conjugate. Incubate.[14]
-
After a final wash, add the substrate solution and incubate until color develops.[15]
-
Stop the reaction with the stop solution.[15]
-
Measure the absorbance at 450 nm.[15]
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth or other appropriate growth medium[18]
-
Test compounds
-
96-well microplate
Protocol:
-
Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[19]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[20]
-
Solubilization solution (e.g., DMSO)[20]
-
Cell culture medium
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.[20]
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[20]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength between 500 and 600 nm.[20]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[20]
Conclusion
This compound and its analogs represent a versatile class of compounds with a range of biological activities. While 1-Methylguanidine itself is a known anti-inflammatory and antioxidant agent, its analogs have shown promise in antibacterial and anticancer applications. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of these compounds. Direct comparative studies under standardized conditions are needed to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development.
References
- 1. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]
- 5. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nwlifescience.com [nwlifescience.com]
- 17. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Evaluating the Stabilizing Effect of Guanidine Sulfate on Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring protein stability is a critical factor for successful experimental outcomes and the development of effective therapeutics. While guanidine hydrochloride is widely recognized as a potent protein denaturant, its sulfate counterpart, guanidine sulfate, exhibits protein-stabilizing properties. This guide provides a comparative analysis of guanidine sulfate and other common protein stabilizers, supported by experimental data and detailed protocols.
The Hofmeister Series and Protein Stabilization
The contrasting effects of guanidine salts on protein stability can be understood through the lens of the Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins. The sulfate anion (SO₄²⁻) is a kosmotrope, meaning it orders water molecules and promotes hydrophobic interactions, thereby stabilizing the native folded state of proteins. Conversely, the chloride anion (Cl⁻) is a chaotrope, which disrupts the structure of water, weakens hydrophobic interactions, and leads to protein denaturation. The stabilizing effect of guanidine sulfate arises from the kosmotropic nature of the sulfate ion, which dominates over the chaotropic effect of the guanidinium cation.
Comparative Analysis of Protein Stabilizers
The efficacy of a protein stabilizer is often quantified by the change in the melting temperature (Tₘ) of a protein in the presence of the stabilizer. A higher Tₘ indicates greater thermal stability. The following tables summarize the effects of guanidine sulfate and other common stabilizers on the Tₘ of various proteins.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions such as buffer, pH, and protein concentration can influence the results.
Thermal Stability of Lysozyme
| Stabilizer | Concentration | Protein | Tₘ (°C) | ΔTₘ (°C) | Reference Experimental Conditions |
| None | - | Lysozyme | 75.0 | - | 10 mM Sodium Phosphate, pH 7.0 |
| Guanidine Sulfate | 1 M | Lysozyme | 82.8 | +7.8 | 10 mM Sodium Phosphate, pH 7.0 |
| Sodium Sulfate | 1 M | Lysozyme | 83.9 | +8.9 | 10 mM Sodium Phosphate, pH 7.0 |
| Sodium Chloride | 1 M | Lysozyme | 75.8 | +0.8 | 10 mM Sodium Phosphate, pH 7.0 |
| Guanidine HCl | 1 M | Lysozyme | 65.0 | -10.0 | 10 mM Sodium Phosphate, pH 7.0 |
Thermal Stability of Bovine Serum Albumin (BSA)
| Stabilizer | Concentration | Protein | Tₘ (°C) | ΔTₘ (°C) | Reference Experimental Conditions |
| None | - | BSA | 62.5 | - | 10 mM Sodium Octanoate, pH 7.0 |
| Arginine | 1 M | BSA | 64.5 | +2.0 | 10 mM Sodium Octanoate, pH 7.0 |
| Glycine | 1 M | BSA | 66.0 | +3.5 | 10 mM Sodium Octanoate, pH 7.0 |
| Guanidine HCl | 1 M | BSA | 55.0 | -7.5 | 10 mM Sodium Octanoate, pH 7.0 |
Experimental Protocols
Accurate evaluation of protein stability relies on robust experimental techniques. The following are detailed protocols for three widely used methods.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The peak of the resulting thermogram corresponds to the Tₘ.
Protocol:
-
Sample Preparation: Prepare the protein solution to a final concentration of 0.5-1.0 mg/mL in the desired buffer. Prepare a matching buffer solution for the reference cell. Degas both solutions to prevent bubble formation.
-
Instrument Setup:
-
Set the starting temperature to 20°C and the final temperature to 100°C.
-
Set the scan rate to 60°C/hour.
-
Equilibrate the instrument at the starting temperature.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Initiate the temperature scan.
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to a suitable model to determine the Tₘ and the calorimetric enthalpy (ΔH) of unfolding.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method that uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare the protein solution at a concentration of 2 µM in the desired buffer.
-
Prepare a stock solution of SYPRO Orange dye (e.g., 5000x in DMSO). Dilute the dye to a 20x working concentration in the assay buffer.
-
Prepare solutions of the stabilizers to be tested at various concentrations.
-
-
Assay Setup (96-well plate):
-
To each well, add 10 µL of the 2 µM protein solution.
-
Add 10 µL of the stabilizer solution (or buffer for the control).
-
Add 5 µL of the 20x SYPRO Orange dye solution.
-
Seal the plate.
-
-
Data Acquisition (Real-Time PCR instrument):
-
Set the instrument to detect the fluorescence of SYPRO Orange.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Record fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The Tₘ is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule like a protein. The CD spectrum in the far-UV region (190-250 nm) is sensitive to the protein's secondary structure. Thermal denaturation is monitored by the change in the CD signal at a specific wavelength as a function of temperature.
Protocol:
-
Sample Preparation:
-
Prepare the protein solution to a concentration of 0.1-0.2 mg/mL in a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer).
-
Use a cuvette with a short path length (e.g., 1 mm).
-
-
Instrument Setup:
-
Set the wavelength to a value where the CD signal change upon unfolding is maximal (e.g., 222 nm for alpha-helical proteins).
-
Equip the CD spectrometer with a Peltier temperature controller.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer at the starting temperature (e.g., 20°C).
-
Record the CD signal of the protein sample at the starting temperature.
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) with an equilibration time at each step.
-
Record the CD signal at each temperature.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
Fit the sigmoidal curve to a two-state unfolding model to determine the Tₘ.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Protein folding, unfolding, and aggregation pathway.
Caption: Workflow for a Thermal Shift Assay (TSA).
Conclusion
Guanidine sulfate serves as an effective protein stabilizer due to the kosmotropic nature of the sulfate anion. Its performance is comparable to other kosmotropic salts like sodium sulfate. When selecting a stabilizer, it is crucial to consider the specific protein and the experimental conditions, as the effects can be protein-dependent. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to make informed decisions in their efforts to enhance protein stability for various biochemical and therapeutic applications.
Unraveling the Influence of Guanidinium Salts on Protein Hydration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interplay between solutes and proteins is paramount. Guanidinium salts are widely employed as potent denaturants, yet their differential effects on protein hydration and stability are often nuanced. This guide provides an objective comparison of various guanidinium salts, supported by experimental data, to elucidate their distinct mechanisms of action.
The stability of a protein is intrinsically linked to its hydration shell. Guanidinium salts modulate this delicate balance, acting as either denaturants or stabilizers depending on the nature of their constituent ions. The guanidinium cation (Gdm⁺) is a chaotropic agent, meaning it disrupts the hydrogen-bonding network of water. However, the accompanying anion dictates the overall effect of the salt, following the well-established Hofmeister series. This guide will delve into the comparative effects of commonly used guanidinium salts, including guanidinium chloride (GdmCl), guanidinium thiocyanate (GdmSCN), and guanidinium sulfate ((Gdm)₂SO₄).
Comparative Analysis of Guanidinium Salt Effects on Protein Stability
The potency of a guanidinium salt as a denaturant or stabilizer can be quantified by its effect on the thermodynamics of protein unfolding. Key parameters include the midpoint of the denaturation curve (Cm) and the free energy of unfolding in the absence of the denaturant (ΔGH₂O). A lower Cm value indicates a more potent denaturant.
| Guanidinium Salt | Anion Type | Typical Effect on Protein Stability | Reference Protein | Cm (M) | ΔGH₂O (kcal/mol) |
| Guanidinium Chloride (GdmCl) | Weak Chaotrope | Denaturant | Ribonuclease A | ~3.5 | N/A |
| Guanidinium Thiocyanate (GdmSCN) | Strong Chaotrope | Potent Denaturant | Bovine Serum Albumin | N/A | N/A |
| Guanidinium Sulfate ((Gdm)₂SO₄) | Kosmotrope | Stabilizer | Bovine Serum Albumin | N/A | N/A |
Table 1: Comparative effects of different guanidinium salts on the stability of model proteins. Data is synthesized from multiple sources and specific values can vary based on experimental conditions.[1][2]
The chaotropic thiocyanate anion in GdmSCN makes it a significantly more powerful denaturant than GdmCl.[3] Conversely, the kosmotropic sulfate anion in (Gdm)₂SO₄ leads to preferential hydration of the protein, resulting in a stabilizing effect.[2]
Mechanistic Insights into Guanidinium Salt Action
The influence of guanidinium salts on protein hydration and stability is attributed to a combination of direct and indirect mechanisms.
Direct Interactions: The guanidinium cation can interact directly with the protein surface. Its planar structure allows for favorable interactions with aromatic and non-polar side chains, as well as hydrogen bonding with the peptide backbone.[4][5] Molecular dynamics simulations have shown that in GdmCl solutions, guanidinium cations accumulate around the protein surface, while chloride anions are expelled.[5] In contrast, with GdmSCN, both the cation and the strongly chaotropic anion accumulate at the protein surface, leading to a synergistic denaturing effect.[5]
Indirect Effects (Alteration of Water Structure): Guanidinium salts, particularly the chaotropic ones, disrupt the bulk water structure. This disruption of the hydrogen-bonding network weakens the hydrophobic effect, which is a major driving force for protein folding.[3] By making it more energetically favorable for nonpolar residues to be exposed to the solvent, these salts shift the equilibrium towards the unfolded state.[4]
Experimental Protocols
1. Guanidinium Salt-Induced Protein Denaturation Monitored by Fluorescence Spectroscopy
This protocol outlines the use of intrinsic tryptophan fluorescence to monitor protein unfolding as a function of guanidinium salt concentration.
-
Materials:
-
Protein of interest (purified)
-
8 M Guanidinium Chloride (GdmCl) or Guanidinium Thiocyanate (GdmSCN) stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
The same buffer for dilution
-
Fluorometer
-
-
Procedure:
-
Prepare a series of guanidinium salt solutions with concentrations ranging from 0 to 7 M in 0.2 M increments by diluting the 8 M stock solution with the protein buffer.
-
For each salt concentration, mix a constant amount of the protein stock solution with the respective guanidinium salt solution to a final, constant protein concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).
-
Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of 295 nm to selectively excite tryptophan residues. Record the emission from 310 to 400 nm.
-
Analyze the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength as a function of the guanidinium salt concentration.
-
Fit the resulting sigmoidal unfolding curve to a two-state model to determine the Cm and ΔGH₂O values.[6]
-
2. Isothermal Titration Calorimetry (ITC) to Characterize Protein-Ion Interactions
ITC directly measures the heat changes associated with the binding of ions to a protein, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Protein of interest (dialyzed extensively against the working buffer)
-
Concentrated guanidinium salt solution (in the same dialysis buffer)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Degas both the protein solution and the guanidinium salt solution to prevent air bubbles.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the concentrated guanidinium salt solution into the injection syringe.
-
Perform a series of small, sequential injections of the guanidinium salt solution into the protein solution while monitoring the heat change.
-
As a control, perform an identical titration of the guanidinium salt solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the protein titration data.
-
Analyze the resulting binding isotherm to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[7][8]
-
3. Molecular Dynamics (MD) Simulations of Protein in Guanidinium Salt Solutions
MD simulations provide atomistic-level insights into the interactions between guanidinium salts, water, and the protein.
-
Protocol Outline:
-
System Setup:
-
Obtain the 3D structure of the protein (e.g., from the Protein Data Bank).
-
Place the protein in a simulation box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated box of water molecules.
-
Add guanidinium and the corresponding anions to the desired concentration, ensuring the system is electrically neutral.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation with restraints on the protein heavy atoms to allow the solvent and ions to equilibrate around the protein (NVT ensemble).
-
Perform a subsequent equilibration run without restraints to allow the entire system to relax at the desired temperature and pressure (NPT ensemble).
-
-
Production Run: Run a long simulation (nanoseconds to microseconds) to sample the conformational space of the protein and the dynamics of the solvent and ions.
-
Analysis: Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) of the protein structure, radial distribution functions (RDFs) of ions and water around the protein, and hydrogen bond dynamics.[5][9]
-
References
- 1. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of interactions of urea and guanidinium salts with protein surface: Relationship between solute effects on protein processes and changes in water-accessible surface area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. tainstruments.com [tainstruments.com]
- 9. Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 1-Methylguanidine Sulfate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylguanidine Sulfate, ensuring compliance and minimizing risk.
Core Principles of Chemical Waste Disposal
The handling and disposal of this compound must always adhere to local, state, and federal regulations.[1][2] Chemical waste generators are responsible for correctly classifying and managing their waste.[3] A fundamental principle is the hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal if no other option is available.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[4] | Prevents skin contact, as this compound can be harmful if it comes into contact with the skin. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust, splashes, or aerosols. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of spills, impervious clothing may be necessary.[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is recommended. | Prevents inhalation of dust or aerosols, which can be harmful. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal company.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a suitable, clearly labeled, and securely sealed container.[1][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Ensure the storage area is designated for chemical waste.
Step 2: Arrange for Professional Disposal
-
Contact a licensed and reputable chemical waste disposal company to handle the final disposal of this compound.[4]
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 3: Alternative Disposal Method (Incineration)
-
An alternative disposal method is controlled incineration. This should only be carried out by a licensed facility.[4]
-
The process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]
Handling of Spills and Contaminated Materials
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][4]
-
Cleanup:
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
